1-Pentylzinc bromide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
bromozinc(1+);pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWKWOZHMGSHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Pentylzinc Bromide: In Situ Generation, Characterization, and Synthetic Applications
Abstract: Organozinc reagents are indispensable tools in modern organic synthesis, prized for their high functional group tolerance compared to more reactive organometallic counterparts like Grignard or organolithium reagents.[1][2] 1-Pentylzinc bromide, a valuable source for introducing a linear five-carbon chain, exemplifies a class of alkylzinc halides that are typically prepared and utilized in situ. This guide provides a comprehensive overview of 1-pentylzinc bromide, focusing on the rationale and procedures for its on-demand generation, methods for its characterization, and its application in palladium-catalyzed cross-coupling reactions. The content is tailored for researchers and drug development professionals seeking to leverage the unique reactivity of this versatile reagent.
Section 1: Chemical Identity and Precursor Properties
The Nature of 1-Pentylzinc Bromide: An In Situ Reagent
1-Pentylzinc bromide is an organometallic compound that contains a carbon-zinc bond.[3] Unlike many stable chemical compounds, it is not typically isolated, purified, or stored as a standalone substance. Consequently, while a CAS number (308796-10-3) is listed by some suppliers for a solution of the reagent, it is most commonly generated within the reaction vessel immediately prior to its use.[3][4] This in situ approach is necessary due to the inherent air and moisture sensitivity of most organozinc compounds, which can lead to decomposition and reduced efficacy.[2][3][5]
The chemical structure is generally represented as C₅H₁₁ZnBr. In solution, particularly in ethereal solvents like tetrahydrofuran (THF), organozinc halides exist in a dynamic equilibrium known as the Schlenk equilibrium, involving the disproportionation to the dialkylzinc species (dipentylzinc) and zinc bromide.[3]
Physicochemical Properties of Key Precursors
The successful generation of 1-pentylzinc bromide is critically dependent on the quality and properties of its starting materials: 1-bromopentane and an activated form of zinc metal.
| Property | 1-Bromopentane | Zinc |
| CAS Number | 110-53-2[6] | 7440-66-6[7] |
| Molecular Formula | C₅H₁₁Br[6] | Zn |
| Molecular Weight | 151.04 g/mol [6] | 65.38 g/mol |
| Appearance | Colorless liquid | Bluish-white, lustrous metal (often used as powder or dust) |
| Boiling Point | 129-130 °C[6] | 907 °C |
| Density | 1.218 g/mL at 25 °C[6] | 7.14 g/cm³ |
| Solubility | Practically insoluble in water[6] | Insoluble in water |
Section 2: In Situ Generation of 1-Pentylzinc Bromide
The most direct method for preparing 1-pentylzinc bromide is the oxidative addition of zinc metal into the carbon-bromine bond of 1-bromopentane.[8] This reaction is notoriously slow with standard zinc metal due to a passivating oxide layer on its surface. Therefore, activation of the zinc is a critical prerequisite for efficient reagent formation.[3][9]
Zinc Activation: The Key to Reactivity
Several methods have been developed to activate zinc metal, breaking down the oxide layer and increasing the reactive surface area.[9][10]
-
Chemical Treatment: Washing zinc dust with activating agents like 1,2-dibromoethane or trimethylsilyl chloride (TMSCl) is a common practice.[3][9] A catalytic amount of iodine can also be used, which not only cleans the surface but may also facilitate the reaction by transiently forming the more reactive 1-iodopentane.[11][12]
-
Use of Additives: The presence of lithium chloride (LiCl) in the reaction medium has been shown to dramatically accelerate the formation of organozinc reagents.[13] LiCl helps to solubilize the organozinc species as it forms on the metal surface, creating a soluble adduct and preventing the surface from becoming passivated, thereby allowing the reaction to proceed continuously.[3][9][13]
-
Rieke® Zinc: A highly reactive form of zinc, known as Rieke® Zinc, is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide.[1][9] This produces a fine, high-surface-area powder that readily reacts with alkyl halides under mild conditions.[1][9]
Detailed Protocol: Preparation via Iodine and LiCl Activation
This protocol describes a reliable method for generating a ~0.5 M solution of 1-pentylzinc bromide in THF for immediate use in subsequent reactions. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Materials:
-
Zinc dust (<10 micron, ~325 mesh)
-
Anhydrous tetrahydrofuran (THF)
-
1-Bromopentane
-
Iodine (I₂)
-
Lithium chloride (LiCl), anhydrous
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum for reagent addition. Flame-dry the entire apparatus under vacuum and backfill with argon.
-
Zinc and LiCl Addition: To the flask, add anhydrous LiCl (1.0 equivalent relative to 1-bromopentane) and zinc dust (1.5 equivalents).
-
Solvent Addition: Add anhydrous THF via cannula to achieve the desired final concentration (e.g., to make a 0.5 M solution).
-
Activation: Add a few crystals of iodine (I₂) (approx. 1-2 mol%). The mixture may be gently warmed to initiate the activation, which is indicated by the fading of the iodine's purple/brown color.
-
Substrate Addition: Slowly add 1-bromopentane (1.0 equivalent) dropwise via syringe. The oxidative addition is exothermic; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction Completion: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. The formation of the organozinc reagent is often indicated by a change in the appearance of the reaction mixture.
-
Settling and Use: Once the reaction is deemed complete, stop stirring and allow the excess zinc dust to settle. The supernatant, which is the solution of 1-pentylzinc bromide, can then be transferred via cannula to another reaction flask containing the electrophile and catalyst.
Workflow for In Situ Generation and Use
Caption: Workflow for the in-situ preparation of 1-pentylzinc bromide and its subsequent use.
Section 3: Synthetic Applications in Negishi Cross-Coupling
1-Pentylzinc bromide is an excellent nucleophile for palladium- or nickel-catalyzed Negishi cross-coupling reactions.[14][15] This reaction forms a new carbon-carbon bond by coupling the organozinc reagent with an organic halide (e.g., aryl, vinyl, or alkyl halide).[14] The functional group tolerance of the organozinc reagent makes this a highly versatile and powerful method in complex molecule synthesis.[1]
Protocol: Negishi Coupling of 1-Pentylzinc Bromide with an Aryl Bromide
This protocol details a representative coupling reaction between the freshly prepared 1-pentylzinc bromide and 4-bromoanisole.
Materials:
-
Solution of 1-pentylzinc bromide (~0.5 M in THF) prepared as described above.
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous THF
Procedure:
-
Catalyst Setup: In a separate flame-dried Schlenk flask under argon, dissolve 4-bromoanisole (1.0 equivalent) and Pd(PPh₃)₄ (2-5 mol%) in anhydrous THF.
-
Reagent Addition: To this stirred solution, add the prepared 1-pentylzinc bromide solution (1.2-1.5 equivalents) via cannula at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-65 °C) until the starting material is consumed, as monitored by TLC or GC analysis.
-
Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Catalytic Cycle of the Negishi Coupling
Caption: The catalytic cycle for the Palladium-catalyzed Negishi cross-coupling reaction.
Section 4: Safety and Handling
Organozinc reagents and their precursors require careful handling due to their reactivity and potential hazards.
-
Air and Moisture Sensitivity: 1-Pentylzinc bromide is sensitive to air and moisture and must be handled under an inert atmosphere at all times.[5] Exposure to air can lead to oxidation and decomposition, while moisture will protonate the reagent, rendering it inactive.[3]
-
Pyrophoric Nature: While alkylzinc halides are generally less pyrophoric than their dialkylzinc counterparts, concentrated solutions can be pyrophoric.[3] All transfers should be performed via syringe or cannula.
-
Precursor Hazards: 1-Bromopentane is a flammable liquid and an irritant.[6] Zinc dust is a flammable solid and can form explosive mixtures with air.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves when handling these chemicals.[16]
Conclusion
1-Pentylzinc bromide serves as a powerful and versatile reagent for introducing a pentyl group in organic synthesis, particularly through the robust and functional-group-tolerant Negishi cross-coupling reaction. Its utility is maximized through in situ generation from 1-bromopentane and activated zinc, a procedure that, while requiring careful execution under inert conditions, provides reliable access to this valuable synthetic intermediate. Understanding the principles of zinc activation and the mechanics of its application is key to successfully employing 1-pentylzinc bromide in research and development settings.
References
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- PubMed. (2025, January 17). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
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- BenchChem. (n.d.). Preparation of Organozinc Reagents Using Activated Rieke® Zinc: Application Notes and Protocols.
- PubMed. (2025, January 17). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Journal of Organic Chemistry, 90(2), 939-948.
- Chemsrc. (n.d.). 1-PENTYLZINC BROMIDE | CAS#:308796-10-3.
- ACS Publications. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development.
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- Agilent. (2015, June 11). Safety data sheet.
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- BenchChem. (n.d.). Application Notes: The Utility of Vinylzinc Bromide in Negishi Cross-Coupling Reactions.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Sigma-Aldrich. (n.d.). Organozinc Reagents.
- ACS Publications. (n.d.). The Reaction of Active Zinc with Organic Bromides.
- ACS Publications. (2025, August 6). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- ChemBK. (2024, April 10). 1-Pentyl bromide.
- YouTube. (2020, April 10). Use of Organozinc compounds.
- Sigma-Aldrich. (n.d.). Pentylzinc bromide, 0.50 M in THF.
- Organic Chemistry Portal. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5, 423-425.
- Chemsrc. (n.d.). NEOPENTYLZINC BROMIDE | CAS#:676137-12-5.
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1-Pentylzinc bromide molecular weight and formula
An In-depth Technical Guide to 1-Pentylzinc Bromide: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pentylzinc bromide is a primary organozinc halide reagent that serves as a potent nucleophilic source of a C5 alkyl chain in modern organic synthesis. Valued for its high functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents, it is a cornerstone intermediate for the construction of complex molecular architectures. This guide provides an in-depth examination of its fundamental properties, a detailed, field-proven protocol for its synthesis via oxidative insertion, and its principal application in palladium-catalyzed Negishi cross-coupling reactions. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a blend of theoretical understanding and practical utility for professionals in chemical research and development.
Core Properties of 1-Pentylzinc Bromide
Organozinc halides, or organozinc-ate complexes, are typically not isolated as pure substances but are prepared and used as solutions in an appropriate anhydrous solvent, most commonly tetrahydrofuran (THF). Their reactivity is intrinsically linked to the solvent environment and the presence of salts like lithium chloride, which can influence the equilibrium of the Schlenk homodimerization. The fundamental properties of the monomeric species are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₁BrZn | [1][2] |
| Molecular Weight | 216.4 g/mol | [2] |
| Canonical SMILES | CCCCC[Zn]Br | N/A |
| InChI Key | JLDLOWLHWKATSJ-UHFFFAOYSA-M | [2] |
| Appearance | Typically a clear, colorless to pale yellow solution in THF | [3] |
| Class | Organozinc Halide Reagent | N/A |
Synthesis of 1-Pentylzinc Bromide
The most direct and common method for preparing 1-pentylzinc bromide is through the oxidative insertion of metallic zinc into the carbon-bromine bond of 1-bromopentane. The success of this synthesis is critically dependent on the activation of the zinc surface and the rigorous exclusion of atmospheric oxygen and moisture.
Causality Behind Experimental Design
-
Zinc Activation: Commercial zinc dust is passivated by a thin layer of zinc oxide, which impedes the reaction. To overcome this, chemical activation is employed. A small amount of iodine (I₂) is added, which reacts with the zinc surface to form ZnI₂. This process etches the oxide layer, exposing fresh, highly reactive metallic zinc. The disappearance of the characteristic purple/brown color of iodine serves as a visual indicator of successful activation.[3] Physical activation, such as heating the zinc powder under a high vacuum, is also crucial to drive off adsorbed water and other volatile impurities.[3]
-
Anhydrous & Inert Conditions: Organozinc reagents are highly sensitive to protic sources, including water, which leads to rapid protonolysis and decomposition of the reagent to pentane. They are also sensitive to oxygen. Therefore, the entire synthesis must be conducted under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents.
-
Solvent Choice: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are essential. THF effectively solvates the organozinc species as it forms, preventing its precipitation and facilitating its reactivity in subsequent steps. For less reactive alkyl halides, higher-boiling solvents like 1,3-dimethyl-2-imidazolidinone (DMI) can be used to enable higher reaction temperatures.[3]
Visualization: Synthesis Workflow
Sources
A Senior Application Scientist's Guide to the Synthesis and Preparation of 1-Pentylzinc Bromide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Organozinc reagents are indispensable tools in modern organic synthesis, prized for their unique balance of reactivity and functional group tolerance.[1][2] 1-Pentylzinc bromide, a representative alkylzinc halide, serves as a crucial precursor for introducing n-pentyl groups in complex molecule synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling.[3][4] This guide provides an in-depth exploration of the synthesis of 1-pentylzinc bromide, moving beyond a simple recitation of steps to elucidate the fundamental chemical principles and strategic considerations that underpin a successful preparation. We will dissect the core methodologies, focusing on the direct oxidative addition of zinc metal to 1-bromopentane, and provide a field-proven, step-by-step protocol. Emphasis is placed on the critical role of zinc activation, inert atmosphere techniques, and methods for characterization to ensure the generation of a reliable and quantifiable reagent for downstream applications.
The Strategic Position of Organozinc Reagents in Synthesis
Organozinc compounds occupy a valuable niche in the organometallic landscape. While less nucleophilic than their Grignard or organolithium counterparts, this attenuated reactivity is precisely their strength.[2][4] It allows them to be prepared and used in the presence of sensitive functional groups such as esters, nitriles, and ketones, which would be incompatible with more reactive organometallics.[5] This property minimizes the need for cumbersome protection-deprotection sequences in multi-step syntheses, streamlining the path to complex target molecules.[1] The heteroleptic reagent 1-pentylzinc bromide (a compound with the general structure RZnX) is primarily generated for immediate use in subsequent carbon-carbon bond-forming reactions.[4]
Mechanistic Foundations: The Path to the C-Zn Bond
The formation of 1-pentylzinc bromide is most directly achieved via the oxidative addition of elemental zinc into the carbon-bromine bond of 1-bromopentane. This process, while conceptually simple, is mechanistically nuanced and highly dependent on the state of the zinc metal.
The Challenge: Zinc Passivation
Commercially available zinc dust or powder is typically coated with a passivating layer of zinc oxide (ZnO). This layer is inert and prevents the zinc metal from reacting with the alkyl halide, making the direct insertion reaction exceedingly sluggish or preventing it altogether.[6] Therefore, the success of the synthesis hinges on the effective activation of the zinc surface prior to or during the reaction.
The Solution: Zinc Activation Strategies
Several methods have been developed to disrupt the oxide layer and create a high-surface-area, reactive form of zinc. The choice of method depends on the reactivity of the halide and the desired reaction conditions.
-
Chemical Etching: Simple activators like iodine (I₂) or 1,2-dibromoethane (DBE) are commonly used.[3][7] Iodine is thought to chemically etch the surface, exposing fresh zinc. 1,2-dibromoethane reacts with zinc to form zinc bromide and ethene, a process that cleans the surface and can help initiate the reaction.
-
Salt-Assisted Activation: The presence of lithium chloride (LiCl) has been shown to be highly effective.[6][8] LiCl helps to solubilize the newly formed organozinc species from the metal surface, preventing passivation and exposing fresh zinc for further reaction.[6] This is a key component of many modern, reliable protocols.
-
Rieke® Zinc: This is a highly reactive, finely divided form of zinc prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide.[5][6] Rieke® Zinc reacts under much milder conditions and with a broader range of organic halides, though it is more expensive and requires careful handling.[5][9]
The following diagram illustrates the fundamental principle of oxidative addition for this synthesis.
Caption: Oxidative addition of activated zinc into the C-Br bond.
A Validated Protocol for the Direct Synthesis of 1-Pentylzinc Bromide
This protocol is based on the widely adopted iodine-activation method in a polar aprotic solvent, which provides a reliable and cost-effective route to the title compound.[3] All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and anhydrous solvents to prevent quenching of the organometallic reagent.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Zinc Dust (<325 mesh) | Zn | 65.38 | 3.27 g | 50.0 | 1.5 |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 5.03 g (3.96 mL) | 33.3 | 1.0 |
| Iodine | I₂ | 253.81 | 254 mg | 1.0 | 0.03 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 40 mL | - | - |
Experimental Workflow
The overall workflow for the synthesis is depicted below.
Caption: Step-by-step workflow for 1-pentylzinc bromide synthesis.
Step-by-Step Methodology
-
Preparation: Assemble a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with argon. Maintain a positive pressure of argon throughout the procedure.
-
Zinc Activation: To the flask, add zinc dust (3.27 g, 50.0 mmol). Add the iodine crystals (254 mg, 1.0 mmol) and anhydrous THF (10 mL). Stir the mixture at room temperature. The initial brown color from the iodine will fade as it reacts with the zinc surface, typically within 10-15 minutes. This indicates the zinc is activated.
-
Initiation: Add approximately 10% of the total 1-bromopentane (0.4 mL) to the activated zinc slurry. The reaction is exothermic, and a gentle reflux should be observed. If the reaction does not initiate, gentle warming with a heat gun may be required.
-
Addition: Once the reaction has initiated, add the remaining 1-bromopentane (3.56 mL) dropwise via syringe, diluted with the remaining anhydrous THF (30 mL), at a rate that maintains a gentle reflux. The causality here is crucial: adding the alkyl halide too quickly can lead to an uncontrolled exotherm and promote Wurtz coupling side reactions.
-
Reaction: After the addition is complete, stir the greyish suspension at room temperature for 12-16 hours to ensure complete conversion. Reaction progress can be monitored by taking a small aliquot, quenching it with 1 N HCl, extracting with ether, and analyzing the organic layer by GC to observe the disappearance of the 1-bromopentane starting material.[3]
-
Work-up and Storage: Once the reaction is complete, stop stirring and allow the excess zinc dust to settle for 1-2 hours. The supernatant, which is the solution of 1-pentylzinc bromide in THF, can then be carefully transferred via a cannula to a dry, argon-flushed storage flask.
Characterization and Quantification: Knowing Your Reagent
The prepared solution is not isolated but used directly. Therefore, determining its exact molarity is critical for stoichiometric control in subsequent reactions.
Titration with Iodine: A common and reliable method involves titration against a standardized solution of iodine in THF.
-
Prepare a standard solution of I₂ in anhydrous THF (e.g., 1.0 M).
-
In an argon-flushed flask, add a precise volume of the I₂ solution (e.g., 1.0 mL, 1.0 mmol).
-
Slowly add the prepared 1-pentylzinc bromide solution via syringe to the iodine solution until the deep brown/purple color of the iodine is completely discharged, indicating the endpoint.
-
The molarity (M) is calculated as: M = (moles of I₂) / (volume of organozinc solution added in L).
This titration is based on the reaction: (C₅H₁₁)ZnBr + I₂ → (C₅H₁₁)I + ZnBrI.
Safety, Handling, and Storage
-
Hazards: Organozinc reagents are sensitive to air and moisture.[4] While 1-pentylzinc bromide is not typically pyrophoric in THF solution, contact with water will result in vigorous decomposition. The starting material, 1-bromopentane, is a flammable liquid and an irritant.
-
Handling: Always handle organozinc solutions under a strict inert atmosphere using syringe and cannula techniques. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.
-
Storage: The prepared solution of 1-pentylzinc bromide should be stored in a sealed flask under an argon or nitrogen atmosphere. For long-term stability, refrigeration is recommended.[7]
Conclusion
The synthesis of 1-pentylzinc bromide via direct oxidative addition is a robust and highly accessible method for generating this valuable synthetic intermediate. The success of the procedure is not merely in following the steps, but in understanding the critical role of zinc activation to overcome surface passivation and in the meticulous application of air-free techniques to protect the moisture-sensitive product. By employing the validated protocol and quantification methods described herein, researchers can reliably prepare high-quality 1-pentylzinc bromide, enabling its effective use in the construction of complex molecular architectures.
References
- Benchchem.
- Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters.
- Wikipedia. Organozinc chemistry.
- National Institutes of Health (NIH). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
- Preparation and Applications of Functionalized Organozinc Compounds. Science of Synthesis.
- Slideshare. Organozinc compounds.
- Rieke Metals. Reactive Zinc and Organozinc.
- ACS Publications.
- Royal Society of Chemistry. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl.
- Sigma-Aldrich. Organozinc Reagents.
- Organic Syntheses.
- National Institutes of Health (NIH).
- Organic Syntheses.
- Organic Chemistry Portal.
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Introduction: The Role of 1-Pentylzinc Bromide in Modern Synthesis
An In-Depth Technical Guide to the Chemical Reactivity and Stability of 1-Pentylzinc Bromide
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 1-pentylzinc bromide (n-Pentylzinc bromide). We will delve into the core principles governing its synthesis, reactivity, stability, and safe handling, moving beyond simple protocols to explain the underlying chemical causality.
Organozinc reagents, particularly organozinc halides (R-Zn-X), occupy a crucial position in the synthetic chemist's toolkit.[1] First discovered by Edward Frankland in 1849, their utility was initially overshadowed by the more reactive Grignard and organolithium reagents.[1][2] However, the very moderation of their reactivity is their greatest strength. The carbon-zinc bond, being more covalent than the carbon-magnesium or carbon-lithium bond, imparts a remarkable degree of functional group tolerance.[3] This allows for the construction of complex molecules bearing sensitive functionalities like esters or nitriles, which would be incompatible with more aggressive organometallics.
1-Pentylzinc bromide, a representative straight-chain alkylzinc halide, is a valuable reagent for introducing a pentyl group in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Negishi cross-coupling.[4][5] Its predictable reactivity and commercial availability as a solution make it a workhorse reagent in both academic and industrial settings.
Key Properties of 1-Pentylzinc Bromide
| Property | Value | Source(s) |
| CAS Number | 308796-10-3 | [6][7][8] |
| Molecular Formula | C₅H₁₁BrZn | [7] |
| Molecular Weight | 216.44 g/mol | [7][8] |
| Appearance | Typically a yellow to brown solution in THF | [9] |
| Common Solution | 0.5 M in Tetrahydrofuran (THF) | [8][9] |
| Storage Temperature | 2-8°C (Refrigerator) | [8][10] |
Synthesis of 1-Pentylzinc Bromide: The Gateway to Reactivity
The most direct and common method for preparing 1-pentylzinc bromide is through the oxidative addition of zinc metal into the carbon-bromine bond of 1-bromopentane.[4] While seemingly straightforward, the success of this reaction hinges on the activation of the zinc metal, as commercial zinc powder is often coated with a passivating layer of zinc oxide.
Mechanism of Formation and Activation
The reaction involves the insertion of elemental zinc (Zn⁰) into the C-Br bond:
CH₃(CH₂)₄-Br + Zn⁰ → CH₃(CH₂)₄-Zn-Br
The efficiency of this process is dramatically improved by activating the zinc surface. Common activation methods include:
-
Chemical Activation: Treatment with reagents like 1,2-dibromoethane or iodine (I₂) cleans the zinc surface and creates reactive sites.[11]
-
Salt-Assisted Activation: The addition of lithium chloride (LiCl) is a widely used method developed by Knochel. LiCl helps to break down zinc aggregates and solubilize the resulting organozinc species in solvents like THF, preventing it from passivating the metal surface.[4][12]
Workflow for 1-Pentylzinc Bromide Synthesis
Caption: Synthesis workflow for 1-Pentylzinc Bromide.
Detailed Experimental Protocol: Synthesis of 1-Pentylzinc Bromide (0.5 M in THF)
Materials:
-
Zinc dust (<10 micron, 98%+)
-
Lithium chloride (anhydrous)
-
1-Bromopentane (99%)[13]
-
Iodine (99.8%+)
-
Tetrahydrofuran (THF), anhydrous (<50 ppm H₂O)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Preparation: A 250 mL Schlenk flask containing a magnetic stir bar is flame-dried under high vacuum and backfilled with argon.
-
Charging Reagents: To the flask, add zinc dust (9.8 g, 150 mmol, 1.5 equiv.) and anhydrous lithium chloride (6.4 g, 150 mmol, 1.5 equiv.).
-
Activation: The flask is evacuated and gently heated (~70 °C) for 20 minutes to ensure all components are dry, then backfilled with argon. Anhydrous THF (180 mL) is added via cannula, followed by a few crystals of iodine (approx. 250 mg). The mixture is stirred and heated until the characteristic purple/brown color of iodine disappears, indicating zinc activation.
-
Oxidative Addition: 1-Bromopentane (12.3 mL, 15.1 g, 100 mmol, 1.0 equiv.) is added dropwise via syringe over 30 minutes, maintaining a gentle reflux. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent the formation of Wurtz coupling byproducts (decane).
-
Reaction Completion: The reaction mixture is stirred at 60 °C for 12-18 hours. Completion can be monitored by GC analysis of quenched aliquots.
-
Work-up and Storage: The mixture is cooled to room temperature, and the excess zinc powder is allowed to settle. The supernatant, containing the 1-pentylzinc bromide solution, is carefully transferred via cannula to a dry, argon-flushed storage vessel.
-
Titration (Optional but Recommended): The exact molarity of the solution should be determined by titration against a standardized solution of iodine before use.
Chemical Reactivity: A Tool for Precision C-C Bond Formation
The utility of 1-pentylzinc bromide stems from its nucleophilic character, which is potent enough to react with a range of electrophiles, especially in the presence of a transition metal catalyst, yet tame enough to tolerate many organic functional groups.
The Negishi Cross-Coupling Reaction
This is the flagship application for alkylzinc halides.[14] The reaction couples the organozinc reagent with an organic halide (R'-X), typically an aryl, vinyl, or alkyl halide, catalyzed by a palladium or nickel complex.[5]
CH₃(CH₂)₄-Zn-Br + R'-X --[Pd(0) or Ni(0) catalyst]--> CH₃(CH₂)₄-R' + X-Zn-Br
The reaction proceeds via a catalytic cycle that is fundamental to many cross-coupling reactions.
Catalytic Cycle of the Negishi Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R'-X bond, forming a Pd(II) intermediate.[15]
-
Transmetalation: The pentyl group is transferred from the zinc atom to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step. The presence of salts like LiCl can accelerate this step by forming more reactive "ate" complexes.[15]
-
Reductive Elimination: The two organic groups (pentyl and R') on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[15][16]
This catalytic process allows for the formation of C(sp³)–C(sp²) bonds, which are crucial linkages in many pharmaceutical and materials science targets.[16]
Stability and Handling: Ensuring Reagent Integrity and Safety
While more stable than their lithium or magnesium counterparts, organozinc reagents are sensitive compounds that require proper handling to maintain their reactivity and ensure user safety.[2][17]
Factors Affecting Stability
-
Atmosphere: 1-Pentylzinc bromide is sensitive to both oxygen and moisture.[2] Exposure to air leads to oxidation and hydrolysis, forming inactive zinc alkoxides and hydroxides, respectively. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Solvent: It is typically supplied and most stable in anhydrous ethereal solvents like THF.[8][9] The ether coordinates to the zinc center, stabilizing the reagent.
-
Temperature: Thermal decomposition can occur, although it is generally more robust than many other organometallics. For long-term storage, refrigeration (2-8°C) is required to minimize degradation and solvent evaporation.[8][10] Solutions should be allowed to warm to room temperature before use to ensure accurate measurement and prevent atmospheric moisture from condensing into the flask.
Safety and Hazard Information
1-Pentylzinc bromide solutions in THF are hazardous. The primary risks are associated with the solvent and the reagent's reactivity.
| Hazard | Description | Precautionary Measures |
| Flammability | THF is highly flammable with a low flash point (-17 °C / 1.4 °F).[9] | Work in a well-ventilated fume hood away from ignition sources. Use appropriate fire extinguishing media (dry sand, CO₂, powder).[9] Do NOT use water. |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[9][18] | Wear appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles/face shield, and chemical-resistant gloves (e.g., butyl rubber).[7] |
| Reactivity | Reacts violently with water.[19] May form explosive peroxides if the THF solvent is not properly inhibited or stored. | Use only anhydrous solvents and reagents. Never add water directly to quench. Quench reactions slowly by adding the reaction mixture to a cooled, stirred protic solvent (e.g., isopropanol or saturated ammonium chloride solution). |
| Toxicity | Harmful if swallowed or inhaled.[7] | Avoid inhalation of vapors and direct contact. Handle in a fume hood. |
Conclusion
1-Pentylzinc bromide is a powerful and versatile synthetic tool, offering a balance of reactivity and functional group tolerance that is difficult to achieve with other organometallic reagents. Its central role in Negishi cross-coupling allows for the reliable formation of C(sp³)–C(sp²) bonds, a key transformation in modern organic synthesis. A thorough understanding of its preparation, the mechanistic principles of its reactions, and its stability limitations is paramount for its successful and safe implementation in the laboratory. By adhering to strict inert atmosphere techniques and proper safety protocols, researchers can fully harness the synthetic potential of this valuable reagent.
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- 1-PENTYLZINC BROMIDE | CAS#:308796-10-3. Chemsrc.
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Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Structural Characteristics of Alkylzinc Halides
Abstract
Alkylzinc halides (RZnX) represent a cornerstone of modern synthetic chemistry, prized for their unique balance of reactivity and functional group tolerance, which distinguishes them from their more reactive Grignard and organolithium counterparts.[1][2] However, the simple notation 'RZnX' belies a rich and complex structural reality that is fundamentally tied to their behavior and synthetic utility. This guide provides an in-depth exploration of the structural characteristics of alkylzinc halides, moving beyond simplistic representations to offer researchers and drug development professionals a nuanced understanding of these reagents. We will dissect the foundational Schlenk equilibrium, explore the aggregated structures in both solid and solution states, analyze the profound influence of solvents and additives, and connect these structural features to their reactivity in key chemical transformations.
The Foundational Principle: The Schlenk Equilibrium
The chemical identity of any solution of an alkylzinc halide is not static but is governed by a dynamic equilibrium known as the Schlenk equilibrium.[1][3][4] This principle, analogous to that observed for Grignard reagents, dictates that the monoalkylzinc species coexists with its corresponding dialkylzinc (R₂Zn) and zinc dihalide (ZnX₂) counterparts.
The position of this equilibrium is not fixed; it is highly sensitive to several factors, including the solvent, temperature, and the specific nature of the alkyl group (R) and the halide (X).[3] In ethereal solvents like tetrahydrofuran (THF), the equilibrium generally favors the alkylzinc halide (RZnX).[5] However, the more reactive and often more volatile dialkylzinc species can be selectively removed by distillation, driving the equilibrium to the right.[4][5] Understanding this equilibrium is the first and most critical step in comprehending the true nature of an "alkylzinc halide solution," as the reactivity observed may stem from any of the three species present.
Caption: The Schlenk equilibrium for alkylzinc halides.
Solid-State Structures: A Static View of Aggregation
X-ray crystallography provides unambiguous, albeit static, insights into the preferred coordination environments of alkylzinc halides. These studies reveal a dominant structural motif: aggregation . Simple monomeric RZnX units are rarely observed. Instead, the presence of the electronegative halide atom enhances the Lewis acidity of the zinc center while simultaneously acting as a bridging donor ligand, leading to the formation of complex aggregates.[6][7]
-
Halide Bridging: The most common structural feature is the formation of dimers, trimers, or even polymeric chains through halide bridges. For example, the crystal structure of the Reformatsky reagent from ethyl bromoacetate, [BrZnCH₂COOEt·THF]₂, reveals a cyclic, eight-membered dimer where two zinc atoms are bridged by two bromine atoms.[8][9]
-
Coordination Geometry: In the presence of donor solvents like THF or ethers, the zinc atom typically adopts a tetrahedral coordination geometry to satisfy its coordinative unsaturation.[6][7] This results in complexes where the zinc is bound to the alkyl group, two bridging halides, and one or two solvent molecules. The structure of [CF₃CCl₂ZnCl·(OEt₂)]₂, for instance, features a central Zn-Cl-Zn-Cl square with each tetrahedral zinc atom also coordinated to a diethyl ether molecule.[6]
These solid-state structures underscore a critical principle: replacing an alkyl group in R₂Zn with a halogen enhances both the acceptor character of the zinc and the donor character of the substituent, making aggregation a highly favorable process.[6][7]
Solution-State Structures: A Dynamic and Complex Reality
While solid-state structures are informative, the behavior of alkylzinc halides in the reaction flask is dictated by their dynamic nature in solution. The structures are heavily influenced by the surrounding medium and additives.
The Role of the Solvent
The choice of solvent is paramount in defining the structure and, consequently, the reactivity of alkylzinc halides.
-
Coordinating Solvents (e.g., THF, Diethyl Ether): These Lewis basic solvents coordinate to the zinc center, breaking down larger polymeric aggregates into smaller, soluble oligomers (like dimers and trimers) or monomeric solvated species.[6] This solvation is crucial for rendering the reagents useful for synthesis.
-
Non-coordinating Solvents (e.g., Benzene, Toluene): In apolar solvents, alkylzinc halides tend to exist as larger, discrete aggregated species.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMA): The use of highly polar aprotic solvents can significantly accelerate reagent formation and influence the solution structure, although their high boiling points can complicate product isolation.[10][11][12]
The "Lithium Chloride Effect": From Aggregates to Zincates
A paradigm shift in the use of organozinc reagents came with the discovery that the addition of lithium chloride (LiCl) dramatically improves their solubility, stability, and reactivity.[10][13] This is not merely a salt effect; LiCl actively participates in redefining the structure of the organozinc species.
The primary role of LiCl is to break up the halide-bridged aggregates of RZnX by forming higher-order "ate" complexes, or zincates.[10][14] These species, such as Li[RZnX₂] and Li₂[RZnX₃], are significantly more soluble and often more reactive than the parent alkylzinc halide. The formation of these zincates depends on the stoichiometry of the added LiCl.[10] This transformation from a neutral, aggregated species to a more ionic, monomeric zincate is a key reason for the enhanced performance of organozinc reagents in THF/LiCl solutions, which are now standard for many applications, including the Negishi cross-coupling.[10][15]
Caption: The structural effect of LiCl on alkylzinc halide aggregates.
Synthesis and Structural Implications
The method used to prepare an alkylzinc halide directly influences the purity and structural composition of the resulting solution.
Direct Insertion of Zinc Metal
The most common preparatory route involves the direct oxidative addition of metallic zinc into an alkyl halide bond.[2][6]
This process is notoriously sluggish with bulk zinc and requires an activation step to clean the metal surface and facilitate the reaction.[10] Common activation methods include:
-
Chemical Activation: Pre-treatment with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl).[10][11]
-
Use of Rieke® Zinc: A highly reactive form of zinc powder prepared by the reduction of zinc salts, which often contains residual alkali metal halides (like LiCl) that aid in solubilizing the organozinc product.[2][10]
-
In Situ Additives: The presence of LiCl during the insertion not only forms the final zincate but also helps solubilize the RZnX species as it forms on the metal surface, preventing passivation and accelerating the overall reaction.[10]
Caption: General workflow for the synthesis of alkylzinc halides.
Transmetalation and Redistribution
Alternative routes include the redistribution reaction between a dialkylzinc and a zinc halide, which directly leverages the Schlenk equilibrium, or transmetalation from other organometallic reagents like organolithiums or Grignards.[4][6]
These methods can offer cleaner routes to alkylzinc halides, but the direct insertion method remains more common for its operational simplicity, especially for creating functionalized reagents.
Experimental Protocols: Characterization of Solution-State Structures
Trustworthy protocols are essential for probing the complex nature of alkylzinc halides in solution. NMR spectroscopy is one of the most powerful tools for this purpose.
Protocol: Determination of Aggregation State using DOSY NMR
Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates chemical species based on their diffusion coefficients, which correlate with their effective hydrodynamic radius (size). It is an excellent method for observing the different aggregates present in a solution.
Objective: To determine the relative sizes of zinc-containing species in a THF solution of an alkylzinc halide.
Methodology:
-
Sample Preparation (Air-Free Technique):
-
Under an inert atmosphere (e.g., in a glovebox), prepare a ~0.1 M solution of the alkylzinc halide in deuterated tetrahydrofuran (THF-d₈).
-
Add an internal standard of known size that does not react with the organozinc species (e.g., a small amount of sealed benzene in a capillary or a non-reactive, bulky molecule like 1,2,3,4-tetraphenylnaphthalene).[16]
-
Transfer the solution to a high-quality NMR tube and seal it securely.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a pulsed-field gradient probe.
-
Allow the sample to equilibrate to a constant temperature (e.g., 298 K) inside the spectrometer. Temperature stability is critical as diffusion is highly temperature-dependent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the proton signals corresponding to the alkyl group on the zinc, the solvent, and the internal standard.
-
Set up a 2D DOSY experiment (e.g., a stimulated echo sequence with bipolar gradients).
-
Optimize key parameters: the diffusion delay (Δ) and the gradient pulse duration (δ). These should be chosen to achieve a signal attenuation of ~90-95% for the smallest (fastest diffusing) species at the maximum gradient strength.
-
Acquire the 2D data by incrementally increasing the gradient strength over at least 16 steps.
-
-
Data Processing and Analysis:
-
Process the 2D DOSY spectrum using the spectrometer's software.
-
The software will fit the signal decay for each proton resonance to the Stejskal-Tanner equation to extract a diffusion coefficient (D).
-
In the final 2D plot, the y-axis will represent the diffusion coefficient. All proton signals belonging to the same molecule (e.g., all protons of a dimeric species) should align at the same diffusion value.
-
Compare the diffusion coefficients of the various alkylzinc species. A smaller diffusion coefficient indicates a larger, more aggregated species. By comparing these values to the internal standard, one can estimate the relative molecular weights and thus the degree of aggregation.[16]
-
Expected Outcome: The DOSY spectrum may reveal multiple distinct bands in the diffusion dimension for the alkyl protons, potentially corresponding to monomeric, dimeric, and other oligomeric forms of the alkylzinc halide coexisting in solution.
Conclusion
The structural chemistry of alkylzinc halides is a field of profound complexity and elegance. Far from being simple monomeric entities, they exist as a dynamic consortium of species governed by the Schlenk equilibrium, with a strong tendency to form halide-bridged aggregates in both the solid state and solution. The structure, and therefore the reactivity, is exquisitely sensitive to the choice of solvent and the presence of salt additives like LiCl, which can de-aggregate the neutral species to form more reactive anionic zincates. For the modern researcher, appreciating this structural dynamism is not an academic exercise; it is the key to understanding, controlling, and optimizing reactions that rely on these versatile and indispensable synthetic tools.
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Rieke, R. D., et al. (1994). The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides and their reactions with acid chlorides, .alpha.,.beta.-unsaturated ketones, and allylic, aryl, and vinyl halides. The Journal of Organic Chemistry, 59(10), 2671-2673. Available at: [Link]
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Lewiński, J., et al. (2018). Factors controlling the structure of alkylzinc amidinates: On the role of N-substituents. Dalton Transactions, 47(3), 744-750. Available at: [Link]
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Bacsa, J., et al. (2011). X-ray crystal structures of α-Me2Zn (top) and β-Me2Zn (bottom). ResearchGate. Available at: [Link]
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Blum, S. A., et al. (2020). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. PMC - NIH. Available at: [Link]
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Bacsa, J., et al. (2011). The solid-state structures of dimethylzinc and diethylzinc. Angewandte Chemie International Edition, 50, 11685–11687. Available at: [Link]
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Tiana, D., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH₃MgCl in Tetrahydrofuran. ACS Publications. Available at: [Link]
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van der Kerk, S. M., et al. (1984). Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity. PubMed. Available at: [Link]
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Charette, A. B., & Marcoux, J. F. (1996). Photoinduced alkyl group exchange of ethylzinc alkoxides: X-ray crystal structure of an iodomethylzinc methoxide. Chemical Communications, (4), 445-446. Available at: [Link]
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Sá, M. M., et al. (1996). Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc. ResearchGate. Available at: [Link]
-
NileRed. (2017, December 4). Barbier Reaction using Zinc. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2020, September 8). 5.3: Organometallic Chemistry of Zinc. Available at: [Link]
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Klier, K., et al. (2011). Dehalogenation of functionalized alkyl halides in water at room temperature. Green Chemistry, 13(5), 1166-1170. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Available at: [Link]
-
Dekker, J., et al. (1986). The nature of the Reformatsky reagent. Crystal structure of (BrZnCH₂COO-t-Bu·THF)₂. Organometallics, 5(8), 1721-1723. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of 1-Pentylzinc Bromide in THF Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 1-pentylzinc bromide in a tetrahydrofuran (THF) solution. Organozinc reagents are a cornerstone of modern organic synthesis, valued for their moderate reactivity and high functional group tolerance. 1-Pentylzinc bromide, a member of this class, is a key intermediate in the formation of carbon-carbon bonds, particularly in cross-coupling reactions. A thorough understanding of its physical characteristics is paramount for its effective and safe use in research and development. This document consolidates available data and provides expert insights into its preparation, stability, solubility, and spectroscopic signature, offering a critical resource for chemists in both academic and industrial settings.
Introduction: The Role and Importance of 1-Pentylzinc Bromide
Organozinc halides, often referred to as organozinc-Grignard reagents, occupy a unique niche in the landscape of organometallic chemistry. They are less reactive than their Grignard and organolithium counterparts, a characteristic that imparts a higher degree of chemoselectivity in their reactions. This controlled reactivity allows for the synthesis of complex molecules bearing sensitive functional groups, a crucial advantage in pharmaceutical and fine chemical synthesis.
1-Pentylzinc bromide, specifically, serves as a valuable nucleophilic pentyl source. Its utility is most pronounced in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, enabling the formation of intricate carbon skeletons. The choice of THF as a solvent is not arbitrary; its coordinating nature is essential for the solubility and stability of the organozinc species.
Synthesis and Solution Composition
Preparative Methodology
The synthesis of 1-pentylzinc bromide in THF is typically achieved through the direct oxidative insertion of zinc metal into 1-bromopentane. To ensure a successful and reproducible synthesis, the activation of zinc is a critical first step.
Experimental Protocol: Preparation of 1-Pentylzinc Bromide in THF
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equivalents). Activate the zinc by stirring with a catalytic amount of 1,2-dibromoethane in anhydrous THF until the evolution of ethene gas ceases. Alternative activators include iodine or trimethylsilyl chloride.
-
Initiation: Add a small portion of 1-bromopentane (1.0 equivalent) to the activated zinc suspension in THF. Gentle heating may be required to initiate the exothermic reaction.
-
Addition: Once the reaction has initiated (as evidenced by a gentle reflux or a noticeable temperature increase), add the remaining 1-bromopentane dropwise, maintaining a controlled reaction temperature (typically between room temperature and 40 °C).
-
Completion and Analysis: After the addition is complete, stir the reaction mixture at room temperature for several hours to ensure full conversion. The resulting greyish solution of 1-pentylzinc bromide can be used directly or titrated to determine its precise molarity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organozinc reagents are sensitive to both oxygen and moisture. The inert atmosphere prevents the degradation of the product through oxidation and protonolysis.
-
Anhydrous Solvents: Water will rapidly quench the organozinc reagent. The use of anhydrous THF is mandatory for a successful synthesis.
-
Zinc Activation: The surface of commercially available zinc is often coated with a passivating layer of zinc oxide. Activation removes this layer, exposing fresh, reactive zinc metal, which is crucial for the oxidative insertion to occur at a reasonable rate.
The Schlenk Equilibrium in THF
In THF solution, 1-pentylzinc bromide does not exist as a single, static species. It is subject to the Schlenk equilibrium, a dynamic process that influences its reactivity and stability.
Caption: The Schlenk equilibrium of 1-pentylzinc bromide in solution.
The position of this equilibrium is influenced by several factors:
-
Solvent: The coordinating nature of THF stabilizes the organozinc species, generally favoring the organozinc halide (RZnBr).
-
Temperature: Changes in temperature can shift the equilibrium.
-
Additives: The presence of salts, such as lithium chloride, can form "ate" complexes (e.g., RZnBrCl⁻Li⁺), which can significantly impact solubility and reactivity.
Physical and Chemical Properties
While a comprehensive dataset for 1-pentylzinc bromide is not extensively published, a combination of commercially available information and data from analogous n-alkylzinc bromides allows for a detailed characterization.
General Properties
| Property | Value/Description | Source/Basis |
| Appearance | Typically a greyish to light brown solution in THF. | General observation for organozinc reagents. |
| Commercial Availability | Commonly supplied as a 0.5 M solution in THF.[1] | Commercial supplier data.[1] |
| Molecular Weight | 216.44 g/mol | Calculated |
| Density (of 0.5 M solution) | Approximately 0.95 - 1.0 g/mL at 25 °C. | Based on data for similar alkylzinc bromides. |
Solubility
Stability and Handling
Thermal Stability: Organozinc reagents are generally more thermally stable than their Grignard counterparts. However, prolonged heating can lead to decomposition. For long-term storage, it is recommended to keep the solution refrigerated (2-8 °C) under an inert atmosphere.[1]
Air and Moisture Sensitivity: 1-Pentylzinc bromide is highly sensitive to air and moisture and will decompose upon exposure. It is classified as a pyrophoric substance and must be handled using appropriate air-free techniques, such as Schlenk lines or in a glovebox.
Hazard Statements:
-
H225: Highly flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H335: May cause respiratory irritation.[1]
-
H351: Suspected of causing cancer.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and concentration of 1-pentylzinc bromide in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for characterizing organozinc reagents. Samples should be prepared under an inert atmosphere using anhydrous deuterated THF (THF-d8).
¹H NMR Spectroscopy (Expected Chemical Shifts in THF-d8):
The proton NMR spectrum of 1-pentylzinc bromide is expected to show characteristic signals for the pentyl group. The chemical shifts are influenced by the electronegativity of the zinc atom.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH₂-Zn | 0.5 - 1.0 | Triplet | Significantly upfield due to the electropositive zinc. |
| -CH₂-CH₂-Zn | 1.3 - 1.6 | Multiplet | |
| -CH₂-CH₂-CH₂- | 1.2 - 1.5 | Multiplet | |
| -CH₂-CH₃ | 1.2 - 1.5 | Multiplet | |
| -CH₃ | 0.8 - 1.0 | Triplet |
¹³C NMR Spectroscopy (Expected Chemical Shifts in THF-d8):
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C-Zn | 10 - 20 | The carbon directly attached to zinc will be the most upfield. |
| -C-C-Zn | 30 - 40 | |
| -C-C-C-Zn | 25 - 35 | |
| -C-CH₃ | 20 - 30 | |
| -CH₃ | 10 - 15 |
Workflow for NMR Sample Preparation and Analysis
Caption: A standardized workflow for the NMR analysis of 1-pentylzinc bromide.
Fourier-Transform Infrared (FTIR) Spectroscopy
While less commonly used for routine characterization than NMR, FTIR can provide useful information about the C-H bonds and the absence of O-H stretches (indicating the absence of water contamination). The solution is typically analyzed as a thin film between salt plates in an inert atmosphere.
Expected IR Absorptions:
-
C-H stretching (alkyl): 2850-2960 cm⁻¹
-
C-H bending (alkyl): 1375-1465 cm⁻¹
-
Absence of broad O-H stretch: ~3400 cm⁻¹ (confirms anhydrous conditions)
Conclusion
1-Pentylzinc bromide in THF is a valuable and versatile reagent in organic synthesis. Its effective use hinges on a solid understanding of its physical and chemical properties. This guide has synthesized the available information to provide a detailed overview of its preparation, the nature of its existence in solution via the Schlenk equilibrium, its stability and handling requirements, and its key spectroscopic features. By adhering to the principles and protocols outlined herein, researchers can confidently and safely employ 1-pentylzinc bromide to achieve their synthetic goals.
References
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
- Negishi, E.-i. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
- Rieke, R. D. (1989). The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260–1264.
- Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Aryl- and Heteroarylmagnesium Reagents from Corresponding Bromides.
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An In-Depth Technical Guide to the Carbon-Zinc Bond
Foreword: Beyond the Reagent Bottle—A Nuanced View of the C-Zn Bond
To the dedicated researchers, synthetic chemists, and pioneers in drug development, this guide offers a deep dive into the fundamental nature of the carbon-zinc (C-Zn) bond. Organozinc chemistry represents a cornerstone of modern organic synthesis, yet the subtleties of the C-Zn bond itself are often taken for granted. This document moves beyond a superficial treatment of organozinc reagents as mere carbanion equivalents. Instead, it aims to provide a comprehensive understanding of the electronic structure, bonding characteristics, and reactivity of this pivotal chemical bond. By exploring the "why" behind the behavior of organozinc compounds, from their synthesis to their application in complex bond-forming reactions, we can unlock new potentials in molecular design and construction. This guide is structured to build from foundational principles to advanced applications, providing both the theoretical underpinnings and practical insights necessary to master the art and science of organozinc chemistry.
I. The Electronic Landscape of the Carbon-Zinc Bond: A Tale of Polarity and Covalency
The carbon-zinc bond is perhaps best described as a polar covalent bond.[1] This characterization stems from the difference in electronegativity between carbon (approximately 2.55) and zinc (approximately 1.65). This disparity leads to a polarization of the electron density towards the carbon atom, bestowing it with a partial negative charge (δ-) and rendering the zinc atom partially positive (δ+). This inherent polarity is fundamental to the nucleophilic nature of the carbon atom in organozinc reagents.
However, to label the C-Zn bond as simply "polar" is an oversimplification. The reality is a spectrum between purely ionic and purely covalent character.[2][3] Compared to their more reactive organolithium and organomagnesium counterparts, organozinc compounds exhibit a significantly more covalent nature.[4] This increased covalency is a direct consequence of the smaller electronegativity difference between carbon and zinc compared to carbon and lithium or magnesium. This nuanced electronic structure is the very reason for the unique reactivity profile of organozinc reagents – they are nucleophilic enough to participate in a wide array of carbon-carbon bond-forming reactions, yet generally tolerant of many common functional groups that would be incompatible with more ionic organometallics.[4]
The hybridization of the carbon atom also plays a crucial role in the polarity of the C-Zn bond. The polarity follows the trend sp > sp2 > sp3 for the hybridized carbon.[5] This is because the s-character of the hybrid orbital influences its electronegativity; a higher s-character leads to a more electronegative carbon and thus a more polar C-Zn bond.[5]
Structural Organization: From Linear Monomers to Complex Aggregates
In their simplest form, dialkylzinc compounds (R₂Zn) are typically monomeric and adopt a linear geometry around the zinc atom.[1] This linearity is a result of sp hybridization of the zinc atomic orbitals.[1][6] The two sp hybrid orbitals on zinc overlap with the appropriate orbitals on the two carbon atoms to form two sigma bonds. This linear arrangement results in a zero-dipole moment for symmetric diorganozinc compounds, which explains their solubility in nonpolar solvents like cyclohexane.[1]
However, the coordination environment of zinc in organozinc compounds is not static. It is highly influenced by the solvent and the presence of other coordinating species. While diorganozinc compounds show a low affinity for complexation with ethereal solvents, the introduction of halide atoms or other ligands can lead to the formation of higher-order structures and changes in coordination geometry.[1] For instance, organozinc halides (RZnX) are known to exist in equilibrium with their corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species, a phenomenon known as the Schlenk equilibrium. The position of this equilibrium is highly dependent on the solvent and the nature of the R and X groups.
Furthermore, the interaction with solvents like tetrahydrofuran (THF) can lead to the formation of solvated species, where the zinc center can adopt a distorted tetrahedral geometry.[7] Computational studies, corroborated by X-ray absorption spectroscopy, have been instrumental in elucidating the complex solvation states of organozinc reagents in solution.[7]
Spectroscopic and Crystallographic Characterization: Visualizing the Bond
Our understanding of the C-Zn bond's length, strength, and geometry is heavily reliant on a suite of powerful analytical techniques.
-
X-ray Crystallography: This technique provides the most direct and unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][8][9] X-ray diffraction studies have been instrumental in confirming the linear geometry of simple dialkylzinc compounds and in characterizing the more complex structures of organozinc halides, zincates, and their adducts with various ligands.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is an invaluable tool for characterizing organozinc compounds in solution.[10][11] Chemical shifts and coupling constants provide detailed information about the electronic environment of the carbon and hydrogen atoms adjacent to the zinc center. Advanced NMR techniques, including the use of ¹³C-labeled materials, have been pivotal in studying the dynamic equilibria of organozinc species in solution and in providing evidence for the existence of "highly coordinated" zincates.[10] While ⁶⁷Zn NMR is theoretically possible, its practical application is limited due to the low natural abundance and quadrupole moment of the ⁶⁷Zn isotope.[6][8]
-
Gas Electron Diffraction (GED): For volatile organozinc compounds that are liquids at room temperature, GED provides a powerful means of determining their molecular structure in the gas phase.[6][8] This technique has been used to determine the bond lengths and angles of a variety of dialkylzinc compounds.[12]
The interplay of these techniques provides a comprehensive picture of the C-Zn bond, revealing how its properties are influenced by the electronic and steric nature of the organic substituent.
| Compound | Zn-C Bond Length (Å) | Bond Dissociation Enthalpy (kcal/mol) |
| Me₂Zn | ~1.93 | High |
| Et₂Zn | ~1.95 | Lower than Me₂Zn |
| i-Pr₂Zn | ~1.96 | Lower than Et₂Zn |
| t-Bu₂Zn | ~1.98 | Lowest |
Data compiled from computational and experimental studies.[12] The bond strength generally decreases, and the bond length increases as the steric bulk of the alkyl group increases.[12]
II. The Synthesis of Organozinc Reagents: Taming the Reactivity of Zinc
The preparation of organozinc reagents is a critical first step in their application. The choice of method depends on the desired reactivity, functional group tolerance, and the nature of the organic precursor.
Direct Insertion of Zinc Metal: The Classic Approach
The most direct route to organozinc compounds involves the oxidative addition of zinc metal to an organic halide.[13][14] This method, first reported by Edward Frankland in 1848 with the synthesis of diethylzinc, remains a widely used and versatile approach.[1]
However, the reaction of bulk zinc metal with organic halides can be sluggish. To overcome this, various methods for activating the zinc metal have been developed. These include:
-
Acid Washing: A traditional method involves washing the zinc dust with dilute acid to remove the passivating oxide layer.[13]
-
Chemical Activation: Reagents like 1,2-dibromoethane or trimethylsilyl chloride can be used to activate the zinc surface.[13]
-
Rieke Zinc: This highly reactive form of zinc powder is prepared by the reduction of a zinc salt with a potent reducing agent like lithium naphthalenide.
The choice of solvent is also critical. While ethereal solvents like THF and diethyl ether are commonly used, the addition of polar aprotic cosolvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly accelerate the reaction.[13]
Experimental Protocol: Preparation of an Alkylzinc Bromide Reagent
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of inert gas.
-
Zinc Activation: Zinc dust is added to the flask, and the system is evacuated and backfilled with nitrogen three times. A small amount of 1,2-dibromoethane in THF is added, and the mixture is gently heated until the evolution of ethene gas is observed, indicating activation of the zinc.
-
Reagent Formation: The corresponding alkyl bromide, dissolved in THF, is added dropwise from the dropping funnel to the activated zinc suspension. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by quenching aliquots with an electrophile (e.g., iodine) and analyzing the products by GC-MS or NMR.
-
Completion and Use: Once the reaction is complete, the resulting greyish solution of the organozinc reagent can be used directly in subsequent reactions.
Transmetalation: A Milder Route
Transmetalation offers a more controlled and often milder method for preparing organozinc reagents. This approach involves the reaction of a more reactive organometallic species, such as an organolithium or a Grignard reagent, with a zinc halide salt (e.g., ZnCl₂, ZnBr₂).
This method is particularly useful for preparing organozinc reagents with functional groups that would not be tolerated under the conditions of direct zinc insertion. The driving force for the reaction is the transfer of the organic group to the more electronegative metal, in this case, zinc.
Experimental Protocol: Preparation of a Diorganozinc Reagent via Transmetalation
-
Apparatus Setup: A Schlenk flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous zinc chloride.
-
Solvent Addition: Anhydrous THF is added, and the mixture is stirred to dissolve the zinc chloride.
-
Addition of Organolithium Reagent: The organolithium reagent (typically a commercially available solution) is added dropwise to the stirred solution of zinc chloride at a low temperature (e.g., -78 °C or 0 °C) to control the exothermicity of the reaction.
-
Warming and Stirring: The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete transmetalation.
-
Confirmation of Formation: The formation of the diorganozinc reagent can be confirmed by quenching an aliquot with a suitable electrophile and analyzing the product.
Functional Group Exchange: Expanding the Scope
Functional group exchange reactions provide a pathway to organozinc reagents that are otherwise difficult to prepare. A common example is the iodine-zinc exchange reaction, where an organic iodide reacts with a diorganozinc reagent, such as diethylzinc, to generate a new organozinc species and ethyl iodide. This method is particularly valuable for preparing functionalized aryl and vinyl zinc reagents.
III. The Reactivity of the Carbon-Zinc Bond: A Symphony of Carbon-Carbon Bond Formation
The moderate reactivity of the C-Zn bond is the key to its synthetic utility. Organozinc reagents are sufficiently nucleophilic to react with a wide range of electrophiles, yet they exhibit a remarkable tolerance for various functional groups, including esters, amides, and nitriles, which are often incompatible with more reactive organometallics.[1][4]
The Reformatsky Reaction: A Classic Aldol-Type Condensation
The Reformatsky reaction is a cornerstone of organozinc chemistry, involving the reaction of an α-halo ester with a carbonyl compound (an aldehyde or a ketone) in the presence of zinc metal to form a β-hydroxy ester.[15][16][17]
The key intermediate in this reaction is a zinc enolate, often referred to as a "Reformatsky enolate."[15] This enolate is generated by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester.[18] The relatively low reactivity of this zinc enolate prevents it from undergoing self-condensation or reacting with the ester functionality.[15]
The reaction proceeds through a six-membered chair-like transition state where the zinc atom coordinates to the carbonyl oxygen of the aldehyde or ketone.[18] Subsequent hydrolysis of the resulting zinc alkoxide yields the desired β-hydroxy ester.[16]
Caption: The Reformatsky Reaction Mechanism.
The Simmons-Smith Reaction: A Gateway to Cyclopropanes
The Simmons-Smith reaction is a powerful method for the stereospecific synthesis of cyclopropanes from alkenes. The key reagent in this reaction is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is prepared in situ from diiodomethane and a zinc-copper couple.
The mechanism is thought to involve the concerted addition of the carbenoid to the double bond of the alkene, proceeding through a "butterfly" transition state. This concerted mechanism accounts for the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
Caption: The Simmons-Smith Cyclopropanation Reaction.
The Negishi Coupling: A Nobel Prize-Winning Cross-Coupling
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate. This reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, is one of the most versatile and widely used methods for the formation of carbon-carbon bonds.[7]
The catalytic cycle of the Negishi coupling is believed to involve three key steps:
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst undergoes oxidative addition to the organic halide (R-X) to form a Pd(II) or Ni(II) intermediate.
-
Transmetalation: The organozinc reagent (R'-ZnX) transfers its organic group to the metal center, displacing the halide and forming a diorganometallic intermediate.
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond (R-R') and regenerating the active Pd(0) or Ni(0) catalyst.
The high functional group tolerance of organozinc reagents makes the Negishi coupling particularly attractive for the synthesis of complex molecules, including pharmaceuticals and natural products.[7]
Caption: The Catalytic Cycle of the Negishi Cross-Coupling Reaction.
Other Important Reactions
Beyond these cornerstone reactions, the C-Zn bond participates in a host of other valuable transformations:
-
Fukuyama Coupling: A palladium-catalyzed coupling of an organozinc reagent with a thioester to form a ketone.
-
Barbier Reaction: A one-pot reaction similar to the Grignard reaction where an alkyl halide, a carbonyl compound, and a metal (such as zinc) are all reacted together.[1][19] The advantage of the Barbier reaction is its one-pot nature and its tolerance to water in some cases.[1][19]
-
Addition to Carbonyls and Imines: Organozinc reagents can add to aldehydes, ketones, and imines to form alcohols and amines, respectively.[20]
IV. The Carbon-Zinc Bond in Modern Drug Discovery and Development
The unique reactivity profile of the carbon-zinc bond has made it an indispensable tool in the pharmaceutical industry. The ability to form carbon-carbon bonds in the presence of a wide array of functional groups is paramount in the synthesis of complex, biologically active molecules.
Organozinc reagents are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) for several key reasons:
-
Functional Group Tolerance: This is arguably the most significant advantage. The synthesis of complex drug molecules often involves intermediates bearing sensitive functional groups. The chemoselectivity of organozinc reagents allows for C-C bond formation without the need for extensive protecting group strategies, leading to more efficient and cost-effective synthetic routes.
-
Mild Reaction Conditions: Many reactions involving organozinc reagents can be carried out under mild conditions, which is crucial for preserving the integrity of complex and often fragile drug molecules.
-
Commercial Availability and Scalability: A wide variety of organozinc reagents are commercially available, and many of the reactions in which they are used are highly scalable, making them suitable for large-scale production.
The Negishi coupling, in particular, has become a workhorse reaction in medicinal chemistry for the construction of biaryl and heteroaryl linkages, which are common structural motifs in many drug candidates.
V. Safety and Handling of Organozinc Compounds
It is imperative to acknowledge that many organozinc compounds, particularly the lower alkyl derivatives such as dimethylzinc and diethylzinc, are pyrophoric, meaning they can ignite spontaneously upon contact with air.[1] They are also highly reactive towards protic solvents, including water.[1] Therefore, all manipulations of these reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques, such as Schlenk lines or glove boxes.
VI. Conclusion: The Enduring and Evolving Legacy of the Carbon-Zinc Bond
The carbon-zinc bond, first brought to light over 170 years ago, continues to be a central player in the ever-evolving field of chemical synthesis. Its nuanced character, a delicate balance of polarity and covalency, endows it with a unique and powerful reactivity that has been harnessed to create a vast and diverse array of molecules. From the classic Reformatsky and Simmons-Smith reactions to the Nobel Prize-winning Negishi coupling, the C-Zn bond has proven to be a reliable and versatile tool for the construction of complex molecular architectures. As our understanding of its fundamental nature deepens through advanced spectroscopic and computational methods, we can anticipate the development of new and even more sophisticated applications for this remarkable chemical bond, further solidifying its indispensable role in the synthesis of the medicines and materials of the future.
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Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]
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Gourlaouen, C., & Bucher, C. (2020). Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. ChemRxiv. Retrieved from [Link]
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Haaland, A., et al. (2003). The length, strength and polarity of metal–carbon bonds: dialkylzinc compounds studied by density functional theory calculations, gas electron diffraction and photoelectron spectroscopy. Dalton Transactions, (22), 4356-4366. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Organozinc Chemistry. Retrieved from [Link]
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Screttas, C. G., & Steele, B. R. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry, 87(15), 9846–9856. Retrieved from [Link]
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van der Kerk, G. J. M. (2006). Structural organozinc chemistry. DSpace. Retrieved from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Chemazon. (2024, May 12). Polarity of organozinc compound | IIT JAM 2024 Chemistry solutions [Video]. YouTube. Retrieved from [Link]
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Slideshare. (n.d.). Organozinc compounds. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Reformatsky Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
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Physics Wallah. (n.d.). Reformatsky reaction Mechanism. Retrieved from [Link]
-
PHARMD GURU. (n.d.). REFORMATSKY REACTION. Retrieved from [Link]
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Pearson. (2024, June 7). The Reformatsky reaction is an addition reaction in which an orga.... Retrieved from [Link]
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Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
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Academia.edu. (n.d.). (PDF) NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for “Highly Coordinated” Zincates. Retrieved from [Link]
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LibreTexts Chemistry. (2023, August 29). X-ray Crystallography. Retrieved from [Link]
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Reddit. (2021, January 13). Can someone explain how to differentiate between ionic and covalent bonds??. r/chemistry. Retrieved from [Link]
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ChemistryStudent. (n.d.). Covalent and Ionic Character (A-Level). Retrieved from [Link]
-
Knochel, P. (2005). Preparation and reactions of polyfunctional organozinc reagents in organic synthesis. Chemical Reviews, 105(3), 613-646. Retrieved from [Link]
-
Klatt, T., et al. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. Retrieved from [Link]
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Slideshare. (n.d.). ORGANOZINC REAGENT. Retrieved from [Link]
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The Enduring Utility of Organozinc Chemistry: A Technical Guide for Modern Synthesis
Abstract
Organozinc chemistry, a field with roots stretching back to the mid-19th century, continues to be a cornerstone of modern organic synthesis. Despite being among the first organometallic compounds discovered, their unique reactivity profile—less reactive than their organolithium and organomagnesium counterparts—grants them a remarkable degree of functional group tolerance and chemoselectivity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles of organozinc chemistry. We will delve into the history, structure, and bonding of these versatile reagents, detail their preparation, and explore their application in seminal carbon-carbon bond-forming reactions, including the Negishi coupling, the Simmons-Smith cyclopropanation, and the Reformatsky reaction. This guide emphasizes the causality behind experimental choices and provides validated, step-by-step protocols for key transformations.
A Historical Perspective: From Frankland's Fuming Liquids to Modern Catalysis
The journey of organozinc chemistry began in 1848 when Sir Edward Frankland, in his pursuit of isolating organic radicals, heated ethyl iodide with zinc metal.[1] This experiment yielded diethylzinc, a volatile and pyrophoric liquid, marking the birth of organometallic chemistry.[1][2] For several decades, organozinc reagents were the primary source of nucleophilic carbon in organic synthesis. However, the discovery of the more reactive Grignard reagents in 1900 led to a decline in their use.
The resurgence of organozinc chemistry in the latter half of the 20th century was driven by the need for milder and more selective reagents in complex molecule synthesis. The development of palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, showcased the exceptional utility of organozinc compounds.[3] Their ability to tolerate a wide array of functional groups, such as esters, ketones, and nitriles, which are often incompatible with more reactive organometallics, solidified their indispensable role in modern synthetic chemistry.[4]
Structure and Bonding: The Foundation of Reactivity
The reactivity of organozinc compounds is a direct consequence of the nature of the carbon-zinc bond. With zinc having an electronegativity of 1.65 and carbon at 2.55, the C-Zn bond is significantly covalent, leading to lower reactivity compared to the more ionic C-Mg and C-Li bonds.[1]
Organozinc compounds can be broadly classified into three main categories:
-
Diorganozinc (R₂Zn): These compounds feature two organic substituents bound to a central zinc atom. They typically adopt a linear geometry, which contributes to their volatility and solubility in nonpolar solvents.[1][5]
-
Heteroleptic Organozinc (RZnX): In these species, the zinc atom is bound to one organic group and one heteroatom (typically a halogen). They are often prepared in situ and are key intermediates in many reactions.
-
Organozincates ([R₃Zn]⁻): These anionic complexes exhibit enhanced reactivity compared to their neutral counterparts and are formed by the reaction of diorganozinc compounds with organolithium or Grignard reagents.
The coordination chemistry of zinc also plays a crucial role in its reactivity. The presence of empty p-orbitals on the zinc atom allows for coordination with solvents and other reagents, influencing the solubility and reactivity of the organozinc species.[6]
Preparation of Organozinc Reagents: Taming the Reactivity
The synthesis of organozinc reagents requires careful consideration of their sensitivity to air and moisture.[1] Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Oxidative Addition to Zinc Metal
The direct insertion of zinc metal into an organic halide is a common and straightforward method for preparing organozinc halides (RZnX).
Causality of Experimental Choices:
-
Zinc Activation: Commercial zinc powder is often coated with a layer of zinc oxide, which passivates the surface and hinders the reaction. To overcome this, the zinc must be activated. Common activation methods include:
-
Treatment with 1,2-dibromoethane: This removes the oxide layer by forming volatile zinc bromide and ethene.[7]
-
Use of Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal, resulting in a fine, oxide-free powder.[4]
-
Sonication: The use of ultrasound can physically disrupt the oxide layer and increase the surface area of the zinc, accelerating the reaction.[8]
-
-
Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used as they can solvate the organozinc species, aiding in their formation and reactivity.
-
Additives: The addition of lithium chloride (LiCl) can significantly accelerate the formation of organozinc reagents by forming soluble "ate" complexes, which helps to remove the newly formed organozinc species from the metal surface, exposing fresh zinc for reaction.[9]
Workflow for Zinc Activation and Organozinc Halide Formation:
Caption: General workflow for the preparation of organozinc halides via oxidative addition.
Transmetalation
Transmetalation involves the transfer of an organic group from a more electropositive metal (e.g., lithium or magnesium) to zinc. This is a versatile method for preparing a wide range of diorganozinc and organozinc halide reagents.
R-M + ZnX₂ → R-ZnX + M-X (where M = Li, MgX)
Causality of Experimental Choices:
-
Precursor Organometallic: The choice of the precursor organometallic (organolithium or Grignard reagent) depends on the desired functional group tolerance. Grignard reagents are generally more compatible with a wider range of functional groups.
-
Zinc Salt: Anhydrous zinc halides (ZnCl₂, ZnBr₂, ZnI₂) are the most common zinc sources for transmetalation. The choice of halide can influence the reactivity of the resulting organozinc reagent.
-
Reaction Temperature: These reactions are typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the exothermicity and prevent side reactions.
Key Reactions in Organozinc Chemistry
The moderate reactivity of organozinc reagents makes them ideal for a variety of highly selective and functional group-tolerant transformations.
The Negishi Coupling: A Pillar of Modern Cross-Coupling
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate, forming a new carbon-carbon bond.[3][10] This reaction has a broad scope, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.[3]
Mechanism of the Negishi Coupling:
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol: Negishi Coupling of an Aryl Bromide with an Alkylzinc Reagent
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkylzinc bromide (1.2 mmol, 0.5 M in THF)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol) and Pd(dppf)Cl₂ (0.02 mmol).
-
Add anhydrous THF (5 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.
-
Slowly add the solution of the alkylzinc bromide (1.2 mmol, 2.4 mL of a 0.5 M solution in THF) dropwise via syringe over 5 minutes.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validating System: The use of a well-defined palladium catalyst and an excess of the organozinc reagent ensures efficient catalytic turnover and drives the reaction to completion. The quench with a mild acid (NH₄Cl) protonates any remaining organometallic species and facilitates the separation of the organic product.
Substrate Scope and Yields for Negishi Coupling:
| Entry | Aryl Halide | Organozinc Reagent | Product | Yield (%) |
| 1 | 4-Bromoanisole | Ethylzinc bromide | 4-Ethylanisole | 92 |
| 2 | 2-Chloropyridine | Phenylzinc chloride | 2-Phenylpyridine | 85 |
| 3 | 1-Iodonaphthalene | (CH₂)₃CO₂EtZnI | Ethyl 4-(naphthalen-1-yl)butanoate | 88 |
| 4 | 4-Bromobenzonitrile | Hexylzinc bromide | 4-Hexylbenzonitrile | 95 |
The Simmons-Smith Cyclopropanation: A Stereospecific Ring Formation
The Simmons-Smith reaction is a chemospecific and stereospecific method for the synthesis of cyclopropanes from alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[11] A key feature of this reaction is its concerted mechanism, which leads to the retention of the alkene's stereochemistry in the cyclopropane product.
Mechanism of the Simmons-Smith Reaction:
Caption: Concerted mechanism of the Simmons-Smith cyclopropanation.
Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene
Materials:
-
Cyclohexene (10 mmol)
-
Diiodomethane (12 mmol)
-
Zinc-copper couple (15 mmol)
-
Anhydrous diethyl ether (20 mL)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an argon atmosphere, add the zinc-copper couple (15 mmol).
-
Add anhydrous diethyl ether (10 mL).
-
In the dropping funnel, prepare a solution of cyclohexene (10 mmol) and diiodomethane (12 mmol) in anhydrous diethyl ether (10 mL).
-
Add a small portion of the alkene/diiodomethane solution to the zinc-copper couple suspension to initiate the reaction (slight warming and bubble formation may be observed).
-
Once the reaction has initiated, add the remaining solution dropwise over 30 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.
-
Cool the reaction to room temperature and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl (15 mL).
-
Filter the mixture through a pad of Celite® to remove the zinc salts, washing the filter cake with diethyl ether (2 x 10 mL).
-
Separate the organic layer from the filtrate, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).
-
The resulting bicyclo[4.1.0]heptane (norcarane) can be further purified by distillation if necessary.
Self-Validating System: The use of a zinc-copper couple enhances the reactivity of the zinc for the formation of the carbenoid. The stereospecificity of the reaction, a direct consequence of the concerted mechanism, serves as an internal validation of the desired reaction pathway.
The Reformatsky Reaction: A Classic Carbonyl Addition
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[12][13] The key intermediate is a zinc enolate, which is less basic than the corresponding lithium or magnesium enolates, thus preventing side reactions like self-condensation of the ester.[12]
Mechanism of the Reformatsky Reaction:
Caption: Stepwise mechanism of the Reformatsky reaction.
Experimental Protocol: Reformatsky Reaction of Acetophenone with Ethyl Bromoacetate
Materials:
-
Acetophenone (10 mmol)
-
Ethyl bromoacetate (12 mmol)
-
Activated zinc powder (15 mmol)
-
Anhydrous benzene or THF (20 mL)
-
A crystal of iodine (for initiation)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an argon atmosphere, add the activated zinc powder (15 mmol) and a crystal of iodine.
-
Add anhydrous benzene or THF (10 mL).
-
In the dropping funnel, prepare a solution of acetophenone (10 mmol) and ethyl bromoacetate (12 mmol) in anhydrous benzene or THF (10 mL).
-
Add a small amount of the solution from the dropping funnel to the zinc suspension and gently warm the mixture to initiate the reaction (the disappearance of the iodine color and gentle reflux indicate initiation).
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction at reflux for an additional 1 hour.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and 10% aqueous H₂SO₄ (50 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
Self-Validating System: The in situ formation of the less basic zinc enolate in the presence of the carbonyl compound is a key feature of this one-pot procedure. The formation of the β-hydroxy ester as the major product validates the intended reaction pathway over potential side reactions.
Applications in Drug Development and Complex Molecule Synthesis
The high functional group tolerance and predictable stereochemistry of many organozinc reactions have made them invaluable tools in the pharmaceutical industry and in the total synthesis of natural products. The Negishi coupling, for instance, is frequently employed for the construction of complex biaryl structures found in many drug candidates. The Simmons-Smith reaction provides a reliable method for introducing cyclopropane rings, a motif present in numerous biologically active molecules. The Reformatsky reaction offers a mild and efficient route to β-hydroxy esters, which are versatile intermediates in the synthesis of various natural products and pharmaceuticals.
Conclusion
Organozinc chemistry, from its serendipitous discovery to its current status as a cornerstone of modern organic synthesis, exemplifies the evolution of chemical reactivity and its application to complex problems. The unique balance of reactivity and selectivity offered by organozinc reagents allows for the construction of intricate molecular architectures with a high degree of control and functional group compatibility. The principles and protocols outlined in this guide are intended to provide both a conceptual understanding and a practical framework for leveraging the power of organozinc chemistry in research and development.
References
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
- Negishi, E. I. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340–348.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
- Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Fürstner, A. (1994). The Reformatsky Reaction. In Comprehensive Organic Synthesis II (Vol. 2, pp. 679-703). Elsevier.
- Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117–2188.
- Negishi, E. I., & Liu, F. (2016). The Negishi Coupling. In Cross-Coupling Reactions (pp. 1-64). Wiley-VCH.
- Rieke, R. D. (1989). The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260–1264.
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
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Slideshare. (n.d.). Organozinc compounds. [Link]
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TutorChase. (n.d.). How does a Simmons-Smith reaction produce cyclopropanes?. [Link]
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Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. [Link]
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University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. [Link]
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Royal Society of Chemistry. (2016). Negishi Coupling. [Link]
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Organic Syntheses. (n.d.). Preparation of Solid Organozinc Pivalates and Their Reaction in Pd-Catalyzed Cross-Couplings. [Link]
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Byju's. (n.d.). Reformatsky reaction. [Link]
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Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]
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YouTube. (2023). The Simmons-Smith Reaction & Cyclopropanation. [Link]
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PSIBERG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. [Link]
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-
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-
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Kyoto University Research Information Repository. (1970). Studies on the Simmons-Smith Reaction. [Link]
-
ACS Publications. (2021). Zinc Alkyls, Edward Frankland, and the Beginnings of Main-Group Organometallic Chemistry. [Link]
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A-Technical-Guide-to-the-Discovery-and-History-of-Organozinc-Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of organozinc reagents by Edward Frankland in 1849 was a watershed moment, marking the birth of organometallic chemistry.[1][2][3] Initially plagued by high reactivity and limited scope, these compounds have evolved from chemical curiosities into indispensable tools in modern organic synthesis. This guide provides a comprehensive overview of the historical milestones, mechanistic principles, and practical applications of organozinc chemistry. We will trace their journey from Frankland's pyrophoric liquids to the development of the Reformatsky and Simmons-Smith reactions, the Nobel Prize-winning Negishi cross-coupling, and the modern era of highly functionalized and bench-stable reagents pioneered by researchers like Paul Knochel. This guide will equip researchers with a thorough understanding of the causality behind experimental choices and the strategic advantages of employing organozinc reagents in the synthesis of complex molecules.
The Dawn of Organometallic Chemistry: Frankland's Serendipitous Discovery
The story of organozinc reagents begins with English chemist Edward Frankland, who in 1848, was not searching for a new class of compounds but was attempting to isolate the elusive ethyl radical.[4][5][6][7] His experiment involved heating ethyl iodide with zinc metal in a sealed glass tube, a procedure demanding significant courage and skill given the lack of modern inert atmosphere techniques.[2] Instead of the anticipated radical, Frankland isolated a volatile, colorless liquid that possessed the alarming property of igniting spontaneously upon exposure to air.[2][7] This pyrophoric substance was diethylzinc (Et₂Zn), the first isolated organozinc compound and one of the first organometallic compounds known.[1][3][7]
Frankland's synthesis was an oxidative addition of the ethyl iodide to metallic zinc.[3] While his initial yields were low and the procedure hazardous, it laid the theoretical groundwork for the concept of valence and opened a new frontier in chemical synthesis.[1]
Foundational Protocol: The Frankland Synthesis of Diethylzinc
This protocol is based on Frankland's original methodology and is presented for historical and educational purposes. Extreme caution is advised due to the pyrophoric nature of the product.
-
Objective: To synthesize diethylzinc from ethyl iodide and zinc.
-
Reactants:
-
Ethyl iodide (C₂H₅I)
-
Zinc metal (dust or filings)
-
-
Procedure:
-
A thick-walled glass tube is charged with zinc metal.
-
Ethyl iodide is added to the tube.
-
The tube is carefully sealed to withstand pressure.
-
The sealed tube is heated. Frankland's original experiments were conducted at high temperatures (150-200°C).[2]
-
Upon cooling, two products are formed: a white crystalline solid (ethylzinc iodide, EtZnI) and a colorless liquid (diethylzinc, Et₂Zn).
-
Distillation under an inert atmosphere (such as hydrogen gas, as used by Frankland) is required to isolate the volatile diethylzinc.[3]
-
-
Causality: The direct reaction of an alkyl halide with zinc metal forms an organozinc halide (RZnX), which can then disproportionate upon further heating to yield the dialkylzinc (R₂Zn) and zinc halide (ZnX₂). The use of a sealed tube was necessary to prevent the volatile reactants and products from escaping and to exclude atmospheric oxygen and moisture, which would decompose the product.[6]
Early Applications and the Rise of In Situ Reagents
For several decades, the utility of dialkylzincs was limited by their extreme reactivity. A significant breakthrough came with the realization that the intermediate organozinc halides (RZnX), often called Reformatsky reagents, were less reactive and could be generated in situ for immediate use, bypassing the need to isolate the dangerous dialkylzincs.
The Reformatsky Reaction: Taming the Reactivity
In 1887, Russian chemist Sergey Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of zinc metal to form β-hydroxy esters.[8][9][10] This was a pivotal discovery as it demonstrated that an organozinc reagent could be formed and utilized in the presence of a carbonyl group, a functionality that would be incompatible with more reactive organometallics like Grignard reagents.[11][12]
The key to the Reformatsky reaction is the formation of a zinc enolate, which is a softer nucleophile than a simple alkylzinc, and thus adds selectively to the carbonyl carbon without attacking the ester group.[11][12]
Mechanism of the Reformatsky Reaction
Caption: Mechanism of the Reformatsky Reaction.
The Mid-20th Century: Expanding the Synthetic Toolbox
The mid-20th century saw the development of new types of organozinc reagents and their application in novel transformations, most notably in the synthesis of cyclopropanes.
The Simmons-Smith Reaction
In the late 1950s, Howard Simmons and Ronald Smith developed a powerful method for converting alkenes into cyclopropanes.[13] The reaction utilizes an organozinc carbenoid, specifically (iodomethyl)zinc iodide (ICH₂ZnI), which is now known as the Simmons-Smith reagent.[14][15] This reagent is typically generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[14][16]
A key feature of the Simmons-Smith reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product.[13][15] This occurs because the methylene group is delivered to the double bond in a concerted fashion from the same face of the alkene.
The Simmons-Smith Reaction Workflow
Caption: General workflow of the Simmons-Smith Reaction.
The Modern Era: Palladium Catalysis and Functionalized Reagents
The latter half of the 20th century witnessed a revolution in organozinc chemistry, driven by two major developments: the advent of palladium-catalyzed cross-coupling reactions and the creation of highly functionalized organozinc reagents.
The Negishi Cross-Coupling: A Nobel-Winning Breakthrough
In 1977, Ei-ichi Negishi reported that organozinc reagents could be coupled with organic halides in the presence of a palladium or nickel catalyst.[17][18] This reaction, now known as the Negishi cross-coupling, proved to be incredibly versatile, allowing for the formation of C-C bonds between a wide variety of sp³, sp², and sp hybridized carbon atoms.[19] For his work on palladium-catalyzed cross-couplings, Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry.[19]
The relatively low reactivity of organozinc reagents is a key advantage in the Negishi coupling, as it leads to high functional group tolerance and fewer side reactions compared to couplings with more reactive organometallics.[20]
Catalytic Cycle of the Negishi Cross-Coupling
Caption: Simplified catalytic cycle for the Negishi cross-coupling.
The Knochel Revolution: Functional Group Tolerance
While the Negishi coupling expanded the utility of organozinc reagents, their preparation often still required harsh conditions incompatible with sensitive functional groups. This limitation was largely overcome by the work of Paul Knochel and his research group.[21] They developed methods for preparing a vast array of functionalized organozinc reagents under mild conditions.[22][23]
A key innovation was the use of activated zinc (often in the presence of LiCl) to facilitate the direct insertion of zinc into organic halides containing sensitive groups like esters, nitriles, and amides.[22] These "Knochel reagents" are ideally suited for constructing complex, polyfunctional molecules without the need for extensive protecting group manipulations.[21]
Comparative Overview of Organometallic Reagents
The utility of organozinc reagents is best understood in comparison to other common organometallics. Their moderate reactivity strikes a balance between the high nucleophilicity of organolithium and Grignard reagents and the lower reactivity of organoboron and organotin compounds.
| Reagent Type | General Formula | Reactivity | Functional Group Tolerance | Key Applications |
| Organolithium | R-Li | Very High | Low | Strong base, polymerization, alkylation |
| Grignard | R-MgX | High | Low | Alkylation of carbonyls |
| Organozinc | R-ZnX, R₂Zn | Moderate | High | Negishi coupling, Reformatsky, Simmons-Smith |
| Organoboron | R-B(OR)₂ | Low | Very High | Suzuki coupling |
| Organotin | R-SnR₃ | Low | Very High | Stille coupling |
Conclusion and Future Outlook
From Frankland's explosive discovery to their central role in modern synthetic chemistry, organozinc reagents have undergone a remarkable transformation. Their unique balance of reactivity and functional group tolerance has secured their place as one of the most versatile classes of reagents available to the synthetic chemist.[4][24] Future research will likely focus on developing even more efficient and selective catalytic systems, expanding the scope of asymmetric transformations, and applying these powerful reagents to solve increasingly complex challenges in drug development, materials science, and natural product synthesis.
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Exploring the Synthesis and Applications of Diethylzinc. (2026, January 15). Retrieved January 21, 2026, from [Link]
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Simmons-Smith Reaction: Definition, Mechanism, and Examples - Chemistry Learner. (n.d.). Retrieved January 21, 2026, from [Link]
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-
Preparation and Applications of Functionalized Organozinc Reagents - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 1-Pentylzinc Bromide in Negishi Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of C(sp³)-C(sp²) Bond Formation
The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are fundamental to pharmaceutical and materials science. Among the array of cross-coupling methodologies, the palladium-catalyzed Negishi reaction stands out for its remarkable functional group tolerance and the moderated reactivity of its organozinc nucleophiles.[1][2] Unlike their more reactive organolithium or Grignard counterparts, organozinc reagents exhibit a finely tuned balance of nucleophilicity and stability, allowing for precise bond formation in the presence of sensitive moieties like esters, ketones, and nitriles.[2]
This guide focuses specifically on the application of 1-pentylzinc bromide, a primary alkylzinc halide, in Negishi cross-coupling reactions. The introduction of unactivated, linear alkyl chains, such as a pentyl group, onto aromatic and heteroaromatic scaffolds is a common and critical transformation in drug discovery programs. 1-Pentylzinc bromide serves as a robust and reliable C(sp³) building block for forging these vital C(sp³)–C(sp²) linkages, providing a direct pathway to novel chemical entities.
The Catalytic Cycle: Mechanism of the Negishi Reaction
The efficacy of the Negishi coupling hinges on a palladium-catalyzed cycle that seamlessly orchestrates three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.[1][3]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (e.g., an aryl bromide, Ar-Br) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and results in the formation of a square planar palladium(II) intermediate.[3][4] The rate of this step is typically influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide.
-
Transmetalation: The organozinc reagent, 1-pentylzinc bromide, then transfers its pentyl group to the palladium(II) center, displacing the halide. This key step forms a diorganopalladium(II) intermediate. The presence of salts, such as lithium chloride, can facilitate this process by breaking down organozinc aggregates into more reactive monomeric zincate species.[5]
-
Reductive Elimination: The final, product-forming step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (aryl and pentyl) couple to form the desired product (Ar-Pentyl), and the palladium catalyst is regenerated in its active Pd(0) state, ready to re-enter the catalytic cycle. This step is often the rate-determining step, and its efficiency is highly dependent on the steric and electronic properties of the phosphine ligands coordinated to the palladium center.[6][7]
Caption: The Palladium-Catalyzed Negishi Cross-Coupling Cycle.
Application Notes: Field-Proven Insights
Causality Behind Experimental Choices
-
Reagent Preparation: The direct insertion of zinc metal into 1-bromopentane is the most straightforward method for preparing 1-pentylzinc bromide.[2] The quality of the zinc is paramount. Activation of zinc dust, typically by heating under vacuum to remove surface oxides, is a critical first step.[8] The reaction is often performed in the presence of lithium chloride, which helps to solubilize the organozinc species and increase its reactivity in the subsequent coupling step.[6]
-
Catalyst and Ligand Selection: For coupling primary alkylzinc reagents like 1-pentylzinc bromide, the primary challenge is to ensure that the rate of reductive elimination is significantly faster than competing side reactions. While β-hydride elimination is not a concern for the pentyl group itself during transmetalation, a highly active catalyst is needed for efficient turnover.
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources.
-
Ligands: Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or the CPhos family are often essential.[6][9][10] These ligands promote rapid oxidative addition and, crucially, facilitate the final reductive elimination step, leading to higher yields and cleaner reactions.[11][12]
-
-
Solvent and Temperature: Anhydrous ethereal solvents, particularly tetrahydrofuran (THF), are the standard for both the preparation of the organozinc reagent and the coupling reaction. THF effectively solvates the organometallic species. The preparation of 1-pentylzinc bromide may require gentle heating (e.g., 60-70 °C) to initiate and sustain the reaction with activated zinc.[8][13] The subsequent Negishi coupling is often conducted at room temperature to 80 °C, depending on the reactivity of the aryl halide.[14]
Experimental Protocols
Protocol 1: Preparation of 1-Pentylzinc Bromide (ca. 0.5 M in THF)
Safety Precaution: This procedure must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Organozinc reagents are moisture-sensitive.
Materials:
-
Zinc dust (<10 micron, activated)
-
1-Bromopentane
-
Lithium chloride (LiCl), anhydrous
-
Iodine (I₂), a few crystals for activation
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Zinc Activation: To a 250 mL three-neck, round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, add zinc dust (1.5 equivalents) and anhydrous LiCl (1.0 equivalent). Heat the flask gently with a heat gun under a strong flow of argon for 5 minutes, then allow it to cool to room temperature.
-
Solvent Addition: Add anhydrous THF via cannula to the flask to achieve the desired final concentration (e.g., 100 mL for a 50 mmol scale reaction).
-
Initiation: Add a single crystal of iodine (I₂). The color will fade as the zinc is activated.
-
Reagent Addition: Slowly add 1-bromopentane (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60 °C. The reaction is typically complete within 4-12 hours. Progress can be monitored by quenching an aliquot with I₂ and analyzing by GC for the disappearance of 1-bromopentane.
-
Settling and Titration: Once the reaction is complete, turn off the stirring and allow the excess zinc to settle for 1-2 hours. The supernatant containing the 1-pentylzinc bromide solution can be carefully transferred via cannula to a storage flask. The concentration of the solution should be determined by titration before use.
Protocol 2: Palladium-Catalyzed Negishi Coupling with an Aryl Bromide
Materials:
-
Solution of 1-pentylzinc bromide in THF (prepared as above)
-
Aryl bromide (Ar-Br, 1.0 equivalent)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous THF
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under argon, dissolve the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq) in anhydrous THF. Stir the mixture at room temperature for 15 minutes.
-
Addition of Organozinc Reagent: Slowly add the solution of 1-pentylzinc bromide (1.2-1.5 equivalents) to the catalyst mixture via syringe or cannula.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure pentyl-substituted arene.
Data Summary: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Organozinc Reagent | 1-Pentylzinc bromide | Primary alkylzinc for C(sp³)–C(sp²) coupling. |
| Electrophile | Aryl or Heteroaryl Bromide | Common coupling partner; iodides are more reactive, chlorides less so. |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Reliable sources of Pd(0) for the catalytic cycle. |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligand promotes efficient reductive elimination.[10] |
| Ligand Loading | 2-10 mol% (typically L:Pd = 2:1) | Ensures full coordination to the palladium center. |
| Solvent | Anhydrous THF | Standard solvent for organozinc reagents and Negishi couplings. |
| Temperature | Room Temp to 80 °C | Dependent on substrate reactivity; higher temperatures for less reactive halides. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC until starting material is consumed. |
Experimental Workflow Visualization
Caption: From Reagent Synthesis to Purified Product Workflow.
Conclusion
The Negishi cross-coupling of 1-pentylzinc bromide provides a powerful and highly reliable method for the synthesis of molecules containing a pentyl-aryl motif. The reaction's success is predicated on the careful preparation of the organozinc reagent and the rational selection of a palladium catalyst system, particularly the use of modern biarylphosphine ligands that promote the desired C(sp³)–C(sp²) bond formation. The protocols and insights provided herein offer a robust framework for researchers in organic synthesis and drug development to effectively utilize this valuable transformation.
References
-
Luo, X., & Zhang, H. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]
-
Luo, X., & Zhang, H. (2007). Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. Organic Letters. [Link]
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CCS Chemistry. (n.d.). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]
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Luo, X., & Zhang, H. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PubMed Central. [Link]
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Chem-Station. (2014). Negishi Cross Coupling Reaction. Chem-Station International Edition. [Link]
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Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ResearchGate. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]
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Bellan, A., et al. (2018). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]
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Kirchner, K., et al. (2012). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]
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Organic Syntheses. (n.d.). (5-Cyanopentyl)zinc(II) bromide. Organic Syntheses. [Link]
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-
ResearchGate. (n.d.). Zinc (II) Bromide: An Overview of its Solution Chemistry and Recent Applications in Synthesis. ResearchGate. [Link]
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Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Foundation of Modern Synthesis
The strategic construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are fundamental to pharmaceuticals, agrochemicals, and materials science.[1] Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a dominant and indispensable methodology. Their profound impact was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.[2][3]
These reactions provide a powerful and versatile platform for forging C-C bonds with exceptional precision and functional group tolerance, often under mild conditions.[3] This guide provides an in-depth exploration of the core principles governing these transformations, detailed protocols for key reactions, and field-proven insights to aid in experimental design and troubleshooting. The focus is not merely on the steps of a protocol, but on the causality—the scientific reasoning—behind each choice of reagent and condition.
The Engine of Cross-Coupling: The General Catalytic Cycle
At the heart of most palladium-catalyzed C-C bond-forming reactions lies a remarkably consistent and elegant catalytic cycle. Understanding this fundamental sequence is paramount to mastering these reactions, as it provides a logical framework for rationalizing reaction outcomes and troubleshooting issues. The cycle revolves around the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[4] The three key elementary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
Figure 1: The generalized catalytic cycle for palladium-catalyzed cross-coupling.
-
Oxidative Addition: The cycle initiates with the active 14-electron Pd(0) catalyst inserting into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X). This step oxidizes the palladium from Pd(0) to Pd(II), forming a square-planar organopalladium(II) intermediate.[5]
-
Transmetalation: The organic group (R²) from the organometallic nucleophile (R²-M) is transferred to the palladium(II) center, displacing the halide (X). This forms a new diorganopalladium(II) complex.[6][7] This step is often the most complex and can be highly dependent on the choice of base and solvent.
-
Reductive Elimination: The final step involves the coupling of the two organic fragments (R¹ and R²) and their expulsion from the palladium center. This forms the desired C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6]
Dissecting the Reaction: The Role of Key Components
A successful cross-coupling reaction is a synergistic interplay of several key components. The selection of each is critical and must be tailored to the specific substrates and desired outcome.
| Component | Role & Causality | Common Examples |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) are often air-stable and convenient but require in situ reduction to Pd(0) to initiate the cycle.[8] Modern precatalysts incorporate specialized ligands to enhance stability and activity, allowing for lower catalyst loadings and milder conditions.[1][9] | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, [PdCl₂(allyl)]₂, Buchwald Precatalysts |
| Ligands | Crucial for stabilizing the palladium center, preventing decomposition, and modulating its reactivity. Electron-rich, sterically bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) generally accelerate oxidative addition and reductive elimination, leading to higher efficiency.[9][10][11] The ligand's "bite angle" in bidentate systems can also be critical.[11] | PPh₃, P(o-tol)₃, P(t-Bu)₃, XPhos, SPhos, RuPhos, dppf, Xantphos |
| Base | Primarily facilitates the transmetalation step.[12] For Suzuki couplings, the base activates the organoboron species to form a more nucleophilic "ate" complex.[13] For Heck couplings, it neutralizes the HX formed during β-hydride elimination.[14] The base's strength, solubility, and compatibility with functional groups are key considerations.[12][13] | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBu, Et₃N |
| Solvent | Solubilizes reactants and influences reaction kinetics. Aprotic solvents are common. The addition of water is often necessary in Suzuki couplings to dissolve the inorganic base and facilitate transmetalation.[2][15][16] Crucially, solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8][12] | Toluene, Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) |
Part 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling due to its broad functional group tolerance and the commercial availability, stability, and low toxicity of its organoboron reagents.[2] It forges a C-C bond between an organoboron species (boronic acid or ester) and an organic halide or triflate.[5][6]
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an aryl bromide with an arylboronic acid. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (3 mol%). Then, add the degassed solvent mixture (10 mL of 4:1 Dioxane/Water) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Data Table: Typical Suzuki-Miyaura Reaction Parameters
| Component | Typical Reagents & Conditions | Rationale / Field Insight |
| Electrophile (R¹-X) | Aryl/Vinyl Iodides, Bromides, Triflates. Chlorides are more challenging. | Reactivity order: I > Br > OTf >> Cl. More active catalysts/ligands (e.g., SPhos) are needed for less reactive chlorides.[17] |
| Nucleophile (R²-M) | Aryl/Vinyl/Alkyl Boronic Acids or Pinacol Esters (BPin). | Boronic esters can be more robust and less prone to protodeboronation, a common side reaction.[12] |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf), XPhos Pd G3. | For simple couplings, Pd(PPh₃)₄ is often sufficient. For challenging substrates, more advanced Buchwald-type ligands/precatalysts are superior.[17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃. | K₂CO₃ is a good first choice.[17] K₃PO₄ is stronger and can be effective in anhydrous conditions. Cs₂CO₃ is highly effective but more expensive. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF/H₂O. | The water is crucial for dissolving the base and activating the boronic acid.[2] 2-MeTHF is a greener alternative to THF and Dioxane.[17] |
Part 2: The Heck-Mizoroki Reaction
The Heck reaction is a powerful method for forming substituted alkenes by coupling an unsaturated halide or triflate with an alkene in the presence of a base.[4][18] Its mechanism is distinct from other major cross-couplings; instead of a transmetalation step, it proceeds through alkene coordination, migratory insertion, and β-hydride elimination.[18][19][20]
Figure 3: Catalytic cycle for the Heck-Mizoroki reaction.
Protocol: General Procedure for Heck-Mizoroki Coupling
This protocol describes a typical reaction between an aryl bromide and an acrylate ester.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Alkene (e.g., ethyl acrylate, 1.5 mmol, 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 1.5 mmol, 1.5 equiv)
-
Solvent (e.g., Acetonitrile (MeCN), 5 mL)
Procedure:
-
Vessel Preparation: In a sealable reaction tube with a stir bar, combine the aryl halide (1.0 mmol), palladium acetate (2 mol%), and phosphine ligand (4 mol%).
-
Inert Atmosphere: Seal the tube and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (5 mL), the base (1.5 mmol), and finally the alkene (1.5 mmol) via syringe.
-
Reaction: Tightly seal the reaction tube and place it in a preheated oil bath or heating block at 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Reactions are often complete within 2-16 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium black, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel column chromatography to isolate the substituted alkene product.
Data Table: Typical Heck-Mizoroki Reaction Parameters
| Component | Typical Reagents & Conditions | Rationale / Field Insight |
| Electrophile (R¹-X) | Aryl/Vinyl Iodides, Bromides, Triflates. | Aryl chlorides are generally poor substrates unless highly activated catalyst systems are used.[19] |
| Alkene | Electron-deficient alkenes (acrylates, styrenes, acrylonitriles) work best. | Electron-withdrawing groups on the alkene accelerate the reaction. More substituted alkenes react slower.[18] The reaction is stereospecific.[18] |
| Catalyst/Ligand | Pd(OAc)₂ or PdCl₂ with phosphine ligands like PPh₃, P(o-tol)₃. Ligandless systems in polar solvents (e.g., DMF) are also known. | The ligand is crucial for generating the active Pd(0) species from the Pd(II) precatalyst.[14] |
| Base | Organic bases (Et₃N, DIPEA) or inorganic bases (K₂CO₃, NaOAc). | An organic amine base like Et₃N is very common as it scavenges the H-X produced and helps reduce the Pd(II) precatalyst.[14] |
| Solvent | Polar aprotic solvents like MeCN, DMF, or NMP. | These solvents help to stabilize the cationic intermediates that can form in some mechanistic pathways. |
Part 3: The Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking an aryl or vinyl halide with a terminal alkyne.[21] The classic protocol employs a dual-catalyst system, with palladium facilitating the core cross-coupling and a copper(I) salt acting as a co-catalyst to activate the alkyne.[21]
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Application of 1-Pentylzinc Bromide in Pharmaceutical Synthesis: A Technical Guide
Introduction: The Strategic Advantage of 1-Pentylzinc Bromide in Modern Drug Synthesis
In the landscape of pharmaceutical development, the efficient and selective construction of carbon-carbon bonds is a cornerstone of synthesizing complex active pharmaceutical ingredients (APIs). Among the array of organometallic reagents available to the synthetic chemist, organozinc compounds, and specifically 1-pentylzinc bromide, have carved out a significant niche. Their utility stems from a unique balance of reactivity and functional group tolerance, a combination that is often challenging to achieve with more reactive organometallic counterparts like Grignard or organolithium reagents.[1]
This technical guide provides an in-depth exploration of the application of 1-pentylzinc bromide in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its preparation and use in the robust Negishi cross-coupling reaction, and discuss the critical safety considerations for handling this valuable reagent. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively integrate 1-pentylzinc bromide into their synthetic strategies for the creation of novel therapeutics.
Core Principles: Why Choose 1-Pentylzinc Bromide?
The decision to employ 1-pentylzinc bromide in a synthetic route is driven by several key advantages that align with the demands of pharmaceutical manufacturing:
-
Functional Group Tolerance: Organozinc reagents exhibit remarkable tolerance to a wide array of functional groups commonly found in pharmaceutical intermediates, such as esters, amides, nitriles, and ketones.[2] This attribute minimizes the need for cumbersome protection-deprotection sequences, thereby streamlining synthetic routes and improving overall efficiency.
-
High Reactivity in Cross-Coupling: Despite their moderate intrinsic reactivity, organozinc reagents readily undergo transmetalation with transition metal catalysts, most notably palladium and nickel complexes.[3] This efficient transfer of the organic moiety to the catalyst is the linchpin of powerful C-C bond-forming reactions like the Negishi coupling.
-
Chemoselectivity: The controlled reactivity of 1-pentylzinc bromide allows for highly chemoselective transformations, enabling the targeted modification of complex molecules with multiple reactive sites.
-
Commercial Availability and In Situ Preparation: 1-Pentylzinc bromide is commercially available as a solution, typically in tetrahydrofuran (THF).[4] Furthermore, it can be readily prepared in situ from 1-bromopentane, offering flexibility in process development.
The Workhorse Reaction: The Negishi Cross-Coupling
The Negishi cross-coupling reaction is the primary application of 1-pentylzinc bromide in pharmaceutical synthesis. This palladium- or nickel-catalyzed reaction forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[1][5] The versatility of this reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a powerful tool for constructing the carbon skeletons of diverse drug molecules.[1]
Catalytic Cycle of the Palladium-Catalyzed Negishi Coupling
The catalytic cycle of the Negishi coupling is a well-established sequence of elementary steps involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
Figure 1: Catalytic cycle of the Palladium-Catalyzed Negishi Cross-Coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The pentyl group from 1-pentylzinc bromide (R²-ZnBr) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Application Notes: Synthesis of a Key Pharmaceutical Intermediate
A common structural motif in many pharmaceuticals is a substituted heteroaromatic ring. The Negishi coupling with 1-pentylzinc bromide provides a direct and efficient method for introducing an n-pentyl group onto such scaffolds, a modification that can significantly impact the lipophilicity and, consequently, the pharmacokinetic profile of a drug candidate.
Example Application: Synthesis of 2-Pentylpyridine
2-Pentylpyridine is a valuable intermediate for the synthesis of various pharmaceutical agents. Its preparation via the Negishi coupling of 2-bromopyridine with 1-pentylzinc bromide demonstrates the practical utility of this methodology.
Figure 2: Workflow for the synthesis of 2-Pentylpyridine.
Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: Preparation of 1-Pentylzinc Bromide
This protocol is adapted from a general procedure for the preparation of alkylzinc halides.[6]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Zinc dust (<100 mesh) | 65.38 | 9.80 g | 150 mmol | 1.5 |
| Iodine | 253.81 | 634 mg | 2.50 mmol | 0.025 |
| 1-Bromopentane | 151.04 | 15.1 g (12.1 mL) | 100 mmol | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
Procedure:
-
Zinc Activation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust. Seal the flask with a rubber septum, and heat under high vacuum (e.g., with a heat gun) for 10-15 minutes to activate the zinc. Allow the flask to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Add anhydrous THF (100 mL) to the flask via syringe. Add the iodine crystals in one portion. The mixture will turn brown.
-
Initiation: Gently warm the mixture with a heat gun until the brown color of the iodine disappears, indicating the activation of the zinc surface.
-
Formation of the Organozinc Reagent: Add 1-bromopentane dropwise via syringe over 15-20 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Settling and Titration: Allow the unreacted zinc dust to settle. The supernatant is the solution of 1-pentylzinc bromide. The concentration of the organozinc reagent should be determined by titration before use.
Protocol 2: Negishi Cross-Coupling of 1-Pentylzinc Bromide with 2-Bromopyridine
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of an alkylzinc bromide with a heteroaryl bromide.[2]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Bromopyridine | 158.00 | 1.58 g | 10.0 mmol | 1.0 |
| 1-Pentylzinc bromide solution | - | 24.0 mL (0.5 M in THF) | 12.0 mmol | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 578 mg | 0.5 mmol | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(triphenylphosphine)palladium(0).
-
Reagent Addition: Under a counterflow of inert gas, add a solution of 2-bromopyridine in anhydrous THF (20 mL).
-
Addition of Organozinc Reagent: Add the solution of 1-pentylzinc bromide in THF dropwise to the reaction mixture at room temperature over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-pentylpyridine.
Safety and Handling
Organozinc reagents are pyrophoric and react violently with water and protic solvents. Therefore, strict adherence to air- and moisture-free techniques is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: All manipulations of 1-pentylzinc bromide and its solutions must be carried out under a dry, inert atmosphere (argon or nitrogen). Use of a glovebox or Schlenk line is mandatory.
-
Quenching: Unused or residual organozinc reagents must be quenched carefully. A common method is the slow, dropwise addition of isopropanol, followed by ethanol, and then water, all while cooling the reaction vessel in an ice bath.
-
Spills: In case of a small spill, cover with a dry, non-combustible absorbent material such as sand or vermiculite. Do not use water or carbon dioxide extinguishers. For larger spills, evacuate the area and contact emergency personnel.
Conclusion
1-Pentylzinc bromide is a highly valuable reagent in the pharmaceutical chemist's toolbox. Its favorable combination of reactivity, functional group tolerance, and ease of preparation makes it an ideal choice for the construction of complex molecular architectures through the Negishi cross-coupling reaction. By understanding the underlying principles of its reactivity and adhering to rigorous experimental and safety protocols, researchers can effectively leverage the power of 1-pentylzinc bromide to accelerate the discovery and development of new medicines.
References
- Negishi, E.-i. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: New York, 2002; Vol. 1, pp 229–338.
-
Wikipedia. Negishi coupling. [Link]
- Han, C.; Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2009, 131 (22), 7532–7533.
-
Organic Chemistry Portal. Negishi Coupling. [Link]
- Lou, S.; Fu, G. C. (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE. Org. Synth.2007, 84, 14.
- Han, C.; Buchwald, S. L. Supporting Information for Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
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Application Notes and Protocols: A Step-by-Step Guide to the Barbier Reaction with Organozinc Reagents
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth understanding of the Barbier reaction utilizing organozinc reagents. This reaction offers a powerful and practical alternative to the traditional Grignard reaction for the formation of carbon-carbon bonds, particularly in the synthesis of primary, secondary, and tertiary alcohols.[1][2][3][4][5] Key advantages include its one-pot nature and remarkable tolerance to water, which simplifies experimental setup and expands substrate scope.[1][2][3][4] This document will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental protocols, discuss the critical aspects of reagent preparation and handling, and explore its applications in complex molecule synthesis.
Introduction: The Strategic Advantage of the Zinc-Mediated Barbier Reaction
The Barbier reaction, a cornerstone of organometallic chemistry, facilitates the nucleophilic addition of an in situ generated organometallic species to a carbonyl compound.[3][4][5] Unlike the Grignard reaction, where the organometallic reagent is prepared in a separate step, the Barbier reaction is a one-pot synthesis.[3][4][6] This distinction is not merely procedural; it offers significant practical benefits, especially when the organometallic intermediates are unstable.[4][5]
The use of zinc as the mediating metal imparts several unique and advantageous features:
-
Enhanced Functional Group Tolerance: Organozinc reagents are generally less reactive than their Grignard counterparts, allowing for a broader range of functional groups to be present in the substrates without the need for protecting groups.[2][7]
-
Aqueous Compatibility: One of the most significant advantages of the zinc-mediated Barbier reaction is its tolerance to protic solvents, including water.[1][2][3][4] This simplifies the experimental setup, reduces the need for rigorously dry solvents and inert atmospheres, and aligns with the principles of green chemistry.[3][4]
-
Milder Reaction Conditions: The formation of organozinc reagents is less exothermic compared to Grignard reagent formation, often allowing the reaction to be run at room temperature with greater control.[1]
-
Cost-Effectiveness and Availability: Zinc is an inexpensive and readily available metal, making this methodology economically attractive for both academic research and industrial applications.[1]
These attributes have positioned the zinc-mediated Barbier reaction as a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.
Reaction Mechanism: A Tale of In Situ Generation and Nucleophilic Attack
The precise mechanism of the Barbier reaction has been a subject of extensive study, with evidence suggesting the possibility of both radical and polar pathways.[5][8] However, a generally accepted sequence of events for the zinc-mediated reaction involves the following key steps:
-
Oxidative Addition: The reaction initiates with the oxidative addition of zinc metal into the carbon-halide bond of the organic halide. This step forms an organozinc halide (R-Zn-X), the active nucleophilic species.[1][2][9] The reactivity of the organic halide is crucial, with the general trend being I > Br > Cl.
-
In Situ Formation: This organozinc reagent is generated in the presence of the carbonyl substrate.[1][2][3][4] This is the defining feature of the Barbier reaction.
-
Nucleophilic Addition: The organozinc reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zinc alkoxide intermediate.
-
Protonolysis (Workup): The reaction is quenched with an acidic workup (e.g., saturated aqueous NH4Cl or dilute HCl) to protonate the zinc alkoxide, yielding the final alcohol product and zinc salts.[10]
Figure 1: Generalized Mechanism of the Zinc-Mediated Barbier Reaction. This diagram illustrates the key steps from the in situ formation of the organozinc reagent to the final alcohol product.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for conducting a zinc-mediated Barbier reaction. It is crucial to note that optimal conditions may vary depending on the specific substrates used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Zinc Powder (<10 micron, >98%) | Reagent | Standard Chemical Supplier | Activation is recommended for optimal reactivity. |
| Organic Halide (e.g., Allyl Bromide) | Reagent | Standard Chemical Supplier | Should be pure and free of significant impurities. |
| Carbonyl Compound (e.g., Benzaldehyde) | Reagent | Standard Chemical Supplier | Should be distilled if purity is a concern. |
| Tetrahydrofuran (THF) | Anhydrous | Standard Chemical Supplier | Although the reaction is water-tolerant, using anhydrous solvent for the initial steps is good practice. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent | Prepared in-house | Used for quenching the reaction. |
| Diethyl Ether | Reagent | Standard Chemical Supplier | For extraction. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Chemical Supplier | For drying the organic layer. |
Zinc Activation (Recommended)
While not always strictly necessary, activating the zinc powder can significantly improve reaction rates and yields by removing the passivating oxide layer.
Protocol for Zinc Activation:
-
Place the required amount of zinc powder in a flask.
-
Add 1 M HCl and stir for 2-5 minutes.
-
Decant the HCl and wash the zinc powder sequentially with deionized water, ethanol, and diethyl ether.
-
Dry the activated zinc powder under vacuum and store it under an inert atmosphere (e.g., nitrogen or argon) until use.
Alternatively, "Rieke zinc," a highly reactive form of zinc, can be prepared by the reduction of ZnCl₂ with an alkali metal.[11]
General Protocol for the Barbier Reaction
This protocol is adapted from a typical procedure for the allylation of an aldehyde.[12]
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the activated zinc powder (1.5 - 2.0 equivalents relative to the limiting reagent).
-
Solvent Addition: Add the solvent system. A common choice is a mixture of THF and a saturated aqueous solution of NH₄Cl.[10] For instance, for a 28 mmol scale reaction, 90 mL of THF and 100 mL of saturated aqueous NH₄Cl can be used, with the aqueous solution being added later in some procedures.[10]
-
Reagent Addition: Add the carbonyl compound (1.0 equivalent) to the flask.
-
Initiation: Slowly add the organic halide (1.2 - 1.5 equivalents) dropwise to the stirred suspension. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux or a desired reaction temperature (e.g., room temperature).
-
Reaction Monitoring: Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the carbonyl compound. Reaction times can range from 30 minutes to several hours.[12]
-
Quenching and Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl if not already present.
-
Filtration: Filter the mixture to remove any unreacted zinc.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired alcohol.
Figure 2: Experimental Workflow for the Zinc-Mediated Barbier Reaction. This flowchart outlines the key steps from reaction setup to the purification of the final product.
Scope and Limitations
The zinc-mediated Barbier reaction is applicable to a wide range of substrates.
-
Organic Halides: Allylic, benzylic, propargylic, and alkyl halides can all be used.[1][4][10] The reactivity generally follows the order I > Br > Cl.
-
Carbonyl Compounds: Aldehydes are generally more reactive than ketones. Both aromatic and aliphatic carbonyl compounds are suitable substrates.[13]
-
Regioselectivity: In cases where the organozinc intermediate can exist in different isomeric forms (e.g., from propargylic halides), the regioselectivity of the addition can be influenced by factors such as the solvent, temperature, and the structure of the substrates.[10] For example, the reaction of propargylic bromides can yield either allenic or propargylic alcohols, and the outcome can be controlled.[10]
-
Chemoselectivity: The milder nature of organozinc reagents allows for excellent chemoselectivity, where the reaction preferentially occurs at an aldehyde or ketone in the presence of less reactive functional groups like esters or nitriles.[14]
Limitations:
-
Sterically hindered ketones may react slowly or not at all.
-
While more tolerant than Grignard reagents, highly acidic protons (e.g., from carboxylic acids) will be quenched by the organozinc reagent.
Applications in Drug Development and Complex Molecule Synthesis
The reliability and functional group tolerance of the zinc-mediated Barbier reaction have made it a valuable tool in the synthesis of natural products and active pharmaceutical ingredients. For instance, it has been employed in the total synthesis of complex molecules where sensitive functional groups precluded the use of more reactive organometallics.[2] The ability to construct chiral centers, especially through asymmetric variants of the reaction, further enhances its utility in synthesizing enantiomerically pure compounds, a critical aspect of modern drug development.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No reaction or slow reaction | Inactive zinc surface. | Activate the zinc using the protocol described in section 3.2. Use a more reactive form of zinc like Rieke zinc. |
| Low reactivity of the organic halide. | Use the corresponding iodide instead of bromide or chloride. Increase the reaction temperature. | |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Ensure efficient stirring. |
| Side reactions (e.g., Wurtz coupling of the organic halide). | Add the organic halide slowly to the mixture of zinc and the carbonyl compound to favor the Barbier reaction. | |
| Formation of unexpected byproducts | Isomerization of the organozinc reagent. | Modify reaction conditions (solvent, temperature) to influence regioselectivity. |
Conclusion
The Barbier reaction with organozinc reagents is a versatile, practical, and robust method for the formation of carbon-carbon bonds. Its operational simplicity, mild reaction conditions, and tolerance to a wide range of functional groups and aqueous media make it an indispensable tool for the modern organic chemist. This guide provides a solid foundation for the successful implementation of this powerful reaction in research and development settings.
References
-
Wikipedia. (2023). Organozinc compound. Available at: [Link]
-
Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 6(12), 964-968. Available at: [Link]
-
Wikipedia. (2023). Organozinc chemistry. Available at: [Link]
-
Blum, S. A. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 54(15), 3086–3097. Available at: [Link]
-
LibreTexts Chemistry. (2023). 24.16.3: Organozinc Chemistry. Available at: [Link]
-
Nile Chemicals. (2025). Barbier Reaction using Zinc. YouTube. Available at: [Link]
-
Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry, 85(4), 2347–2354. Available at: [Link]
-
Wikipedia. (2024). Barbier reaction. Available at: [Link]
-
Ollivier, C., & Renaud, P. (2021). Photoredox Activation of Organozinc Reagents: Barbier-Type Reaction of Alkyl Halides with α-(Trifluoromethyl)styrenes. Organic Letters, 23(24), 9479–9483. Available at: [Link]
-
Slideshare. (n.d.). ORGANOZINC REAGENT. Available at: [Link]
-
NROChemistry. (n.d.). Barbier Reaction: Mechanism & Examples. Available at: [Link]
-
Keinicke, L., Fristrup, P., Norrby, P.-O., & Madsen, R. (2005). Nonradical Zinc−Barbier Reaction for Diastereoselective Synthesis of Vicinal Amino Alcohols. Journal of the American Chemical Society, 127(44), 15756–15761. Available at: [Link]
-
Chegg. (2018). Solved What is the role of zinc in the Barbier reaction?. Available at: [Link]
-
Luche, J.-L., & Sarandeses, L. A. (1999). Zinc-mediated Barbier reactions. In P. Knochel & P. Jones (Eds.), Organozinc Reagents: A Practical Approach. Oxford University Press. Available at: [Link]
-
ResearchGate. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions | Request PDF. Available at: [Link]
-
Chemical Communications. (2023). Mechanochemical one-pot Barbier/Simmons–Smith reaction via sequential zinc activation. Available at: [Link]
-
Organic Letters. (2018). Organozinc Generation via the Titanium-Catalyzed Activation of Alkyl Halides. Available at: [Link]
-
LibreTexts Chemistry. (2023). Reformatsky Reaction. Available at: [Link]
-
Organic Letters. (2021). Photoredox Activation of Organozinc Reagents: Barbier-Type Reaction of Alkyl Halides with α-(Trifluoromethyl)styrenes. Available at: [Link]
-
Wikipedia. (2023). Reformatsky reaction. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2018). Zinc-mediated α-regioselective Barbier-type cinnamylation reactions of aldehydes, ketones and esters. Available at: [Link]
-
ResearchGate. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]
-
NPTEL. (n.d.). Main Group Organometallic Chemistry-3. Available at: [Link]
-
Pearson. (2024). The Reformatsky reaction is an addition reaction in which an orga.... Available at: [Link]
-
ResearchGate. (n.d.). Preparation and Applications of Functionalized Organozinc Reagents. Available at: [Link]
-
Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Available at: [Link]
-
YouTube. (2022). Barbier Reaction. Available at: [Link]
-
ChemRxiv. (2024). Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. Available at: [Link]
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The Versatile Nucleophile: A Guide to the Synthesis and Application of 1-Pentylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of organometallic reagents available, organozinc compounds have carved a significant niche due to their remarkable functional group tolerance and moderate reactivity, bridging the gap between the highly reactive organolithium and Grignard reagents and the less reactive organoboranes and organosilanes.[1] This guide provides a detailed exploration of 1-pentylzinc bromide, a valuable C5 building block, offering comprehensive protocols for its preparation and its application as a nucleophilic pentyl source in two key transformations: the Negishi cross-coupling reaction and 1,2-addition to carbonyl compounds.
The Merits of 1-Pentylzinc Bromide: A Functional Group-Tolerant Nucleophile
Organozinc reagents, such as 1-pentylzinc bromide, are prized for their compatibility with a wide array of functional groups, including esters, ketones, nitriles, and amides, which would be readily attacked by more reactive organometallics.[2] This chemoselectivity allows for the direct use of functionalized substrates without the need for cumbersome protection-deprotection sequences, streamlining synthetic routes and improving overall efficiency. The C(sp³)-Zn bond in 1-pentylzinc bromide, while polarized, is less ionic than its magnesium or lithium counterparts, tempering its nucleophilicity and basicity. This moderation in reactivity is key to its selective nature.
Preparation of 1-Pentylzinc Bromide: A Detailed Protocol
The synthesis of 1-pentylzinc bromide is typically achieved through the direct oxidative insertion of zinc metal into the carbon-bromine bond of 1-bromopentane. The success of this reaction hinges on the activation of the zinc metal, as the commercially available powder is often coated with a passivating layer of zinc oxide. Herein, we present a reliable protocol utilizing iodine as an activator.[2]
Protocol 1: Synthesis of 1-Pentylzinc Bromide
Materials:
-
Zinc dust (<100 mesh, 99.9%)
-
Iodine (I₂)
-
1-Bromopentane (n-BuBr)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Argon or Nitrogen gas inlet
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Zinc Activation: To the three-necked flask under a positive pressure of inert gas, add zinc dust (1.5 equivalents). Heat the flask gently with a heat gun under vacuum to remove any adsorbed water and then cool to room temperature under inert gas.
-
Add a few crystals of iodine (approximately 1-2 mol%). The appearance of a transient yellow-brown color indicates the activation of the zinc surface.
-
Add anhydrous THF to the flask to create a slurry of the activated zinc.
-
Formation of the Organozinc Reagent: Dilute 1-bromopentane (1.0 equivalent) with anhydrous THF in the dropping funnel.
-
Add the 1-bromopentane solution dropwise to the vigorously stirred zinc slurry. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours to ensure complete conversion. The disappearance of the shiny zinc metal and the formation of a greyish solution are indicative of reaction completion.
-
Allow the excess zinc to settle, and the resulting solution of 1-pentylzinc bromide in THF can be used directly in subsequent reactions. The concentration can be determined by titration if required.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organozinc reagents are sensitive to both oxygen and moisture.[3] Performing the reaction under an inert atmosphere is crucial to prevent decomposition and ensure a high yield of the desired product.
-
Anhydrous Solvents: Water will protonate the organozinc reagent, quenching it and reducing the yield.
-
Iodine Activation: Iodine reacts with zinc to form zinc iodide, which helps to etch the passivating oxide layer on the zinc surface, exposing fresh, reactive metal.[2] This initiation step is critical for the oxidative insertion to proceed efficiently.
Visualization of the Preparation Workflow:
Caption: Workflow for the synthesis of 1-pentylzinc bromide.
Applications of 1-Pentylzinc Bromide in Carbon-Carbon Bond Formation
Negishi Cross-Coupling: Forging C(sp³)-C(sp²) Bonds
The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate.[3] This reaction is particularly valuable for the formation of C(sp³)-C(sp²) bonds, which are prevalent in many pharmaceutical and agrochemical compounds. 1-Pentylzinc bromide serves as an excellent nucleophilic partner in these transformations.
General Reaction Scheme:
Protocol 2: Palladium-Catalyzed Negishi Coupling of 1-Pentylzinc Bromide with an Aryl Bromide
Materials:
-
1-Pentylzinc bromide solution in THF (from Protocol 1)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Anhydrous THF
Equipment:
-
Schlenk flask or vial with a magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add anhydrous THF to dissolve the solids.
-
To the stirred solution, add the solution of 1-pentylzinc bromide (1.2-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between room temperature and 65 °C and monitor the progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the aryl halide and the catalyst system.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights on Catalyst Selection:
The choice of the palladium catalyst and ligand is crucial for a successful Negishi coupling. For simple, unhindered aryl bromides, a catalyst generated in situ from Pd(OAc)₂ and triphenylphosphine may suffice. However, for more challenging substrates, such as electron-rich or sterically hindered aryl halides, more sophisticated biarylphosphine ligands like SPhos or XPhos are often necessary to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[4]
Visualization of the Negishi Coupling Catalytic Cycle:
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
1,2-Addition to Carbonyls: Synthesis of Secondary Alcohols
1-Pentylzinc bromide can act as a nucleophile and add to the electrophilic carbon of a carbonyl group in aldehydes and ketones, a reaction known as 1,2-addition. This transformation is a fundamental method for the synthesis of secondary and tertiary alcohols, respectively. The moderate reactivity of the organozinc reagent allows for good chemoselectivity in the presence of other electrophilic functional groups.
General Reaction Scheme:
Protocol 3: 1,2-Addition of 1-Pentylzinc Bromide to an Aldehyde
Materials:
-
1-Pentylzinc bromide solution in THF (from Protocol 1)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup
-
Dropping funnel
Procedure:
-
To a round-bottom flask under an inert atmosphere, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the solution of 1-pentylzinc bromide (1.2-1.5 equivalents) dropwise to the stirred aldehyde solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by flash column chromatography on silica gel.
Mechanistic Rationale:
The reaction proceeds via the nucleophilic attack of the pentyl group from the organozinc reagent onto the electrophilic carbonyl carbon. This forms a tetrahedral zinc alkoxide intermediate. The subsequent aqueous workup with a mild acid, such as ammonium chloride, protonates the alkoxide to yield the final alcohol product. The use of a mild quenching agent is important to avoid potential side reactions that can occur under strongly acidic or basic conditions.
Visualization of the 1,2-Addition Mechanism:
Caption: Mechanism of the 1,2-addition of 1-pentylzinc bromide to an aldehyde.
Quantitative Data Summary
The following table provides representative yields for the types of reactions discussed. Actual yields will vary depending on the specific substrates, catalyst system, and reaction conditions employed.
| Reaction Type | Substrates | Product | Typical Yield (%) | Reference |
| Negishi Coupling | 1-Pentylzinc bromide + 4-Bromotoluene | 4-Pentyltoluene | 85-95 | [2] |
| Negishi Coupling | 1-Pentylzinc bromide + 2-Bromopyridine | 2-Pentylpyridine | 70-85 | [4] |
| 1,2-Addition | 1-Pentylzinc bromide + Benzaldehyde | 1-Phenyl-1-hexanol | 80-90 | General observation |
| 1,2-Addition | 1-Pentylzinc bromide + Cyclohexanone | 1-Pentylcyclohexan-1-ol | 75-85 | General observation |
Conclusion
1-Pentylzinc bromide is a highly valuable and versatile reagent in organic synthesis. Its moderate reactivity and excellent functional group tolerance make it an ideal choice for introducing a pentyl group into complex molecules. The protocols detailed in this guide provide a solid foundation for the preparation and application of this important nucleophilic building block in both Negishi cross-coupling and 1,2-addition reactions. By understanding the underlying principles and carefully controlling the experimental conditions, researchers can effectively harness the power of 1-pentylzinc bromide to advance their synthetic endeavors in drug discovery and materials science.
References
-
Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press. [Link]
-
Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Lou, S., & Fu, G. C. (2010). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 87, 363. [Link]
-
Valette, D., & Knochel, P. (2017). Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2426–2432. [Link]
-
Wolf, C., & Lerebours, R. (2008). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry, 73(4), 1613-1616. [Link]
-
Thapa, S., Shrestha, B., & Giri, R. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4816-4864. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(17), 4554–4557. [Link]
-
Wikipedia contributors. (2023). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Rieke, R. D., & Uhm, S. J. (1975). The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides and their reactions with acid chlorides, .alpha.,.beta.-unsaturated ketones, and allylic, aryl, and vinyl halides. The Journal of Organic Chemistry, 40(22), 3359-3362. [Link]
Sources
Application Notes and Protocols: Synthesis of Functionalized Molecules with 1-Pentylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis and utilization of 1-Pentylzinc bromide as a versatile C(sp³)-hybridized nucleophile in modern organic synthesis. Moving beyond a mere recitation of steps, this application note delves into the mechanistic underpinnings of organozinc chemistry, offering field-proven insights into reaction optimization, substrate scope, and safety protocols. Detailed, step-by-step methodologies for the preparation of 1-Pentylzinc bromide and its subsequent application in palladium-catalyzed Negishi cross-coupling and acylation reactions are presented. This guide is designed to empower researchers to confidently and effectively employ this powerful reagent in the construction of complex molecular architectures, a critical task in pharmaceutical and materials science research.
Introduction: The Strategic Advantage of Organozinc Reagents
Organozinc compounds have emerged as indispensable tools in the synthetic chemist's arsenal for the formation of carbon-carbon bonds. Their appeal lies in a unique balance of reactivity and functional group tolerance. Unlike their more reactive organolithium and Grignard counterparts, organozinc reagents exhibit a remarkable compatibility with a wide array of sensitive functional groups such as esters, amides, and nitriles. This attribute often obviates the need for cumbersome protection-deprotection sequences, streamlining synthetic routes and improving overall efficiency.
1-Pentylzinc bromide, a representative primary alkylzinc halide, serves as an excellent building block for introducing a linear five-carbon chain into a target molecule. Its utility is most prominently showcased in transition metal-catalyzed cross-coupling reactions, where it acts as a soft nucleophile, readily participating in transmetalation steps.
Synthesis of 1-Pentylzinc Bromide: A Detailed Protocol
The successful preparation of 1-Pentylzinc bromide hinges on the activation of zinc metal to facilitate the oxidative insertion into the carbon-bromine bond of 1-bromopentane. The following protocol is adapted from established procedures for the synthesis of functionalized alkylzinc bromides and has been optimized for clarity and reproducibility.[1]
Key Principles of Zinc Activation
Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which impedes its reaction with alkyl halides. Activation is therefore crucial and can be achieved through various methods, including treatment with activating agents like 1,2-dibromoethane and trimethylsilyl chloride (TMSCl), or by using highly reactive Rieke® zinc. For this protocol, we will employ a combination of mechanical and chemical activation to ensure a reliable and efficient reaction.
Experimental Protocol: Preparation of a 0.5 M Solution of 1-Pentylzinc Bromide in THF
Materials:
-
Zinc dust (<10 µm, 98+%)
-
1,2-Dibromoethane
-
Trimethylsilyl chloride (TMSCl)
-
1-Bromopentane (99%)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous LiCl
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Schlenk line or argon/nitrogen inlet
-
Syringes and needles
Procedure:
-
Zinc Activation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (9.8 g, 150 mmol, 1.5 equiv.) and anhydrous LiCl (2.1 g, 50 mmol, 0.5 equiv.). The flask is then flame-dried under a strong argon flow and allowed to cool to room temperature.
-
Initiation: Add anhydrous THF (100 mL) to the flask. To this suspension, add 1,2-dibromoethane (0.54 mL, 6.25 mmol, 0.0625 equiv.) and TMSCl (0.32 mL, 2.5 mmol, 0.025 equiv.) via syringe. The mixture is then gently heated to reflux for 15 minutes. The evolution of gas (ethylene) and a change in the appearance of the zinc dust indicate successful activation.
-
Formation of the Organozinc Reagent: After cooling the activated zinc suspension to 40 °C, add 1-bromopentane (12.3 mL, 100 mmol, 1.0 equiv.) dropwise via syringe over 30 minutes, maintaining the internal temperature below 50 °C.
-
Reaction Completion and Storage: After the addition is complete, the reaction mixture is stirred at 45 °C for 12 hours. The resulting grayish suspension is then allowed to cool to room temperature, and the excess zinc is allowed to settle. The supernatant, a solution of 1-pentylzinc bromide, can be carefully cannulated into a dry, argon-flushed storage vessel. The concentration of the solution can be determined by titration against a standard solution of iodine in THF. The solution is typically stable for several weeks when stored under an inert atmosphere at 4 °C.
Application in Negishi Cross-Coupling: Synthesis of 4-Pentyltoluene
The Negishi cross-coupling reaction is a powerful method for the formation of C(sp³)–C(sp²) bonds.[2] The following protocol details the palladium-catalyzed coupling of 1-pentylzinc bromide with 4-bromotoluene.
Mechanistic Overview of the Negishi Coupling
The catalytic cycle of the Negishi coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Pentyltoluene
Materials:
-
1-Pentylzinc bromide solution (0.5 M in THF)
-
4-Bromotoluene (99%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Anhydrous THF
Procedure:
-
Catalyst Preparation: In a dry, argon-flushed Schlenk tube, dissolve Pd₂(dba)₃ (46 mg, 0.05 mmol, 2 mol%) and SPhos (41 mg, 0.1 mmol, 4 mol%) in anhydrous THF (5 mL). Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate 100 mL three-necked round-bottom flask under argon, dissolve 4-bromotoluene (0.43 g, 2.5 mmol, 1.0 equiv.) in anhydrous THF (10 mL).
-
Coupling Reaction: To the solution of 4-bromotoluene, add the pre-formed catalyst solution via cannula. Then, add the 0.5 M solution of 1-pentylzinc bromide in THF (6.0 mL, 3.0 mmol, 1.2 equiv.) dropwise at room temperature.
-
Reaction Monitoring and Workup: The reaction mixture is heated to 60 °C and stirred for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Purification: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford 4-pentyltoluene as a colorless oil.
| Entry | Electrophile | Product | Catalyst System | Yield (%) |
| 1 | 4-Bromotoluene | 4-Pentyltoluene | Pd₂(dba)₃ / SPhos | ~85-95 |
| 2 | 1-Bromo-4-methoxybenzene | 1-Methoxy-4-pentylbenzene | Pd₂(dba)₃ / SPhos | ~80-90 |
| 3 | 2-Bromopyridine | 2-Pentylpyridine | Pd₂(dba)₃ / SPhos | ~70-80 |
Table 1: Representative examples of Negishi cross-coupling reactions with 1-pentylzinc bromide. Yields are typical and may vary based on reaction scale and purity of reagents.
Application in Acylation: Synthesis of 1-Phenyl-1-hexanone
The reaction of organozinc reagents with acyl chlorides provides a direct and efficient route to ketones. The lower reactivity of organozinc compounds compared to Grignard reagents often prevents the over-addition to the ketone product, leading to higher yields of the desired ketone.
Reaction Workflow
Sources
Introduction: The Strategic Advantage of One-Pot Synthesis
An Application Guide to One-Pot Synthesis Involving 1-Pentylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of complex molecular architectures, traditional multi-step synthetic routes often involve the isolation and purification of intermediates at each stage. This approach, while methodical, can be resource-intensive, leading to lower overall yields and significant solvent waste. One-pot synthesis emerges as a powerful strategy to overcome these limitations.[1] By conducting multiple sequential reactions in a single vessel without isolating intermediates, this methodology enhances efficiency, reduces waste, and saves considerable time and labor.[2][3][4] This approach is a cornerstone of Green Chemistry, optimizing atom and step economy.[4]
Organozinc reagents are particularly well-suited for these streamlined processes.[5] Their remarkable functional group tolerance, moderate reactivity, and compatibility with various transition metal catalysts make them ideal for constructing complex molecules.[6][7] This guide focuses on the in situ generation and subsequent reaction of 1-Pentylzinc bromide in a one-pot Negishi cross-coupling reaction, a versatile and robust method for forming carbon-carbon bonds. We will explore the causality behind the experimental design, providing a field-proven protocol for immediate application.
The Key Reagent: In Situ Generation of 1-Pentylzinc Bromide
1-Pentylzinc bromide is an alkylzinc halide reagent. Unlike more reactive organometallics like Grignard or organolithium reagents, organozinc compounds exhibit higher chemoselectivity, leaving sensitive functional groups such as esters, ketones, and nitriles intact.[7] However, they are often sensitive to air and moisture.[8]
The "one-pot" approach elegantly circumvents the challenges of handling these sensitive reagents by preparing them in situ.[8][9][10] The reagent is generated directly in the reaction flask and consumed in the subsequent step, eliminating the need for isolation, purification, and storage.
The Chemistry of Formation: Direct Zinc Insertion
The formation of 1-Pentylzinc bromide is achieved through the direct oxidative addition of metallic zinc into the carbon-bromine bond of 1-bromopentane.
CH₃(CH₂)₄Br + Zn → CH₃(CH₂)₄ZnBr
A critical factor for the success of this reaction is the activation of the zinc metal. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which impedes the reaction.[11] Activation is typically achieved by chemically or physically treating the zinc to expose a fresh, reactive surface. Common methods include treatment with iodine, 1,2-dibromoethane, or heating under a high vacuum.[11][12] Furthermore, the addition of lithium chloride (LiCl) has been shown to be highly beneficial, as it helps to solubilize the organozinc species formed on the metal surface, thereby increasing its reactivity and availability for the subsequent coupling step.[8][11]
The Application: One-Pot Negishi Cross-Coupling
The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate.[10] It is a cornerstone of modern synthetic chemistry due to its broad scope and high functional group tolerance.
Mechanism Overview: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the 1-Pentylzinc bromide is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. The zinc halide salt is released as a byproduct.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product (Ar-Pentyl) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Below is a diagram illustrating the catalytic cycle for this process.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Application Protocol: One-Pot Negishi Coupling with 1-Pentylzinc Bromide
This protocol describes the coupling of in situ generated 1-Pentylzinc bromide with 4-bromobenzonitrile as a representative aryl bromide.
Workflow Overview
The entire process, from activation to coupling, is performed sequentially in a single flask.
Caption: Sequential workflow for the one-pot synthesis.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Amount (1 mmol scale) | Notes |
| Zinc Dust (<10 micron) | Zn | 65.38 | 196 mg (3.0 mmol) | Use high-purity, fine powder. |
| Iodine | I₂ | 253.81 | ~5 mg (0.02 mmol) | Activator. |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 181 mg, 0.14 mL (1.2 mmol) | Substrate for organozinc formation. |
| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | 182 mg (1.0 mmol) | Coupling partner. |
| PEPPSI™-IPr Catalyst | C₃₈H₅₁Cl₃N₃PPd | 851.58 | 17 mg (0.02 mmol, 2 mol%) | A robust, air-stable Pd(II) precatalyst.[9][13] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~10 mL | Reaction solvent, must be anhydrous. |
| Saturated NH₄Cl Solution | NH₄Cl | 53.49 | ~20 mL | For quenching the reaction. |
| Diethyl Ether / Ethyl Acetate | - | - | ~50-100 mL | Extraction solvent. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying agent. |
Step-by-Step Experimental Procedure
CAUTION: This procedure must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques. All glassware must be oven- or flame-dried. Solvents must be anhydrous.
-
Zinc Activation:
-
Add zinc dust (196 mg, 3.0 mmol) to a dry 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Heat the flask gently with a heat gun under high vacuum for 5 minutes to drive off any moisture and surface impurities. Allow the flask to cool to room temperature and backfill with inert gas.
-
Causality: This step is crucial to remove the passivating oxide layer on the zinc surface, ensuring efficient oxidative addition.[11][12]
-
Add a single crystal of iodine (~5 mg). The purple color should disappear upon brief warming, indicating consumption of the iodine and activation of the zinc.
-
-
In Situ Formation of 1-Pentylzinc Bromide:
-
Add anhydrous THF (5 mL) to the flask containing the activated zinc.
-
Slowly add 1-bromopentane (0.14 mL, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Successful formation of the organozinc reagent is often indicated by a slight cloudiness of the solution and consumption of the zinc metal.
-
Causality: Heating provides the necessary activation energy for the oxidative addition of zinc into the C-Br bond. An excess of the alkyl bromide is used to ensure full consumption of the limiting coupling partner later on.
-
-
Negishi Cross-Coupling:
-
Allow the reaction mixture to cool to room temperature.
-
In a single portion, add the 4-bromobenzonitrile (182 mg, 1.0 mmol) and the PEPPSI™-IPr catalyst (17 mg, 0.02 mmol).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Causality: The PEPPSI catalyst is a pre-catalyst that readily forms the active Pd(0) species in solution.[13] Its bulky N-heterocyclic carbene (NHC) ligand (IPr) promotes efficient oxidative addition and reductive elimination steps, leading to high yields.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-pentylbenzonitrile.
-
Expected Results and Troubleshooting
| Parameter | Typical Conditions & Expected Outcome |
| Substrate Scope | Effective for various aryl and heteroaryl bromides, chlorides, and triflates. Electron-poor arenes often react faster.[9][13] |
| Catalyst Loading | 1-3 mol% is generally sufficient. Higher loadings may be needed for less reactive substrates (e.g., aryl chlorides). |
| Temperature | Organozinc formation: 50-60 °C. Coupling: 25-50 °C. |
| Reaction Time | 4-18 hours, depending on the reactivity of the aryl halide. |
| Expected Yield | 75-95% for activated aryl bromides. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Incomplete formation of the organozinc reagent (inactive zinc).2. Deactivated catalyst.3. Poor quality (wet) solvent/reagents. | 1. Ensure thorough zinc activation; consider adding LiCl (1.2 equiv) with the zinc.[8]2. Use a fresh catalyst or a glovebox for setup.3. Use freshly distilled/dried solvents. |
| Recovery of Starting Aryl Halide | Inefficient transmetalation or slow oxidative addition. | Increase reaction temperature slightly (e.g., to 60 °C). Ensure organozinc formation was successful by quenching a small aliquot. |
| Homocoupling of Aryl Halide | Catalyst decomposition or side reactions. | Lower the reaction temperature and ensure a strictly inert atmosphere. |
Conclusion
The one-pot synthesis of functionalized molecules via the in situ generation of 1-Pentylzinc bromide represents a highly efficient and practical methodology for academic and industrial laboratories. By avoiding the isolation of sensitive intermediates and minimizing purification steps, this approach aligns with the principles of green chemistry while providing reliable access to valuable cross-coupled products. The protocol detailed herein, grounded in the robust and well-documented Negishi reaction, serves as a reliable starting point for researchers aiming to streamline their synthetic efforts and accelerate the drug development process.
References
-
Herath, A., Molteni, V., & Pan, S. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters, 20(23), 7642–7646. [Link]
-
Various Authors. (2016). What is the Principle of one pot synthesis? & advantages and disadvantages? Quora. [Link]
-
Sase, S., Jaric, M., Metzger, A., Malakhov, V., & Knochel, P. (2008). One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates. The Journal of Organic Chemistry, 73(18), 7380–7382. [Link]
-
Stone, A. T., et al. (2019). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. ACS Catalysis, 9(5), 4451-4463. [Link]
-
Zhang, W., & Yi, W. (2020). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Green Synthesis and Catalysis, 1(1), 1-12. [Link]
-
Jackson, R. F. W., & Turner, D. (1999). Combined application of organozinc chemistry and one-pot hydroboration-Suzuki coupling to the synthesis of amino acids. The Journal of Organic Chemistry, 64(19), 6951-6959. [Link]
-
Wikipedia contributors. (n.d.). Negishi coupling. Wikipedia. [Link]
-
Mayer, P., et al. (2020). Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl Sulfonates. Chemistry – A European Journal, 26(1), 176-180. [Link]
-
Smith, J. (2023). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. International Journal of Pharmaceutical Sciences. [Link]
-
Sase, S., Jaric, M., Metzger, A., Malakhov, V., & Knochel, P. (2008). One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry. [Link]
-
Sase, S., Jaric, M., Metzger, A., Malakhov, V., & Knochel, P. (2008). One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. Organic Chemistry Portal. [Link]
-
Gandon, V., & Szymoniak, J. (2015). Advances in Tandem Reactions with Organozinc Reagents. RSC Publishing. [Link]
-
Mayer, P., et al. (2020). Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl Sulfonates. PubMed. [Link]
-
Wikipedia contributors. (n.d.). One-pot synthesis. Wikipedia. [Link]
-
Various Authors. (n.d.). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. ResearchGate. [Link]
-
Williams, G., & Hall, M. (2018). Chapter 15: Emerging Fields in One-pot Multi-step Synthesis with Combined Chemo- and Bio-catalysts. The Royal Society of Chemistry. [Link]
-
Yamada, K., Yanagi, T., & Yorimitsu, H. (2020). Generation of Organozinc Reagents from Arylsulfonium Salts Using a Nickel Catalyst and Zinc Dust. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). One-pot procedure involving organozinc formation and Negishi cross-coupling. ResearchGate. [Link]
-
Various Authors. (n.d.). Advances in the Chemistry of Organozinc Reagents. ResearchGate. [Link]
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press. (General knowledge, no direct link available)
-
Lou, S., & Fu, G. C. (2010). (5-Cyanopentyl)zinc(II) bromide. Organic Syntheses, 87, 290. [Link]
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National Center for Biotechnology Information. (n.d.). Pentylzinc bromide solution. PubChem. [Link]
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Various Authors. (n.d.). Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction. ResearchGate. [Link]
-
Perrone, S. (2008). Preparation and Reactions of Allylic Zinc Reagents and Transition Metal-Catalyzed Cross-Coupling Reactions. LMU München Electronic University Publications. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl–Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
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- 4. ijpsjournal.com [ijpsjournal.com]
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- 9. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]
Application Notes and Protocols for the Scalable Synthesis of Organozinc Compounds in Industrial Applications
Foreword: The Industrial Renaissance of Organozinc Chemistry
Organozinc reagents, first discovered in 1849 by Edward Frankland, have undergone a remarkable journey from laboratory curiosities to indispensable tools in the large-scale synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Their moderate reactivity, coupled with a high degree of functional group tolerance, distinguishes them from their more reactive organometallic counterparts like Grignard and organolithium reagents.[2] This unique characteristic allows for the construction of highly functionalized molecules without the need for extensive protecting group strategies, streamlining synthetic routes and improving overall efficiency.[]
This guide is intended for researchers, scientists, and drug development professionals engaged in process development and scale-up. It moves beyond a mere recitation of procedures to provide a deeper understanding of the principles governing the scalable synthesis of organozinc compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity and practical utility.
Strategic Approaches to Scalable Organozinc Synthesis
The selection of a synthetic methodology for industrial-scale production of organozinc reagents is a critical decision dictated by factors such as cost, safety, substrate scope, and the required scale of production. Two primary strategies dominate the landscape: traditional batch synthesis and modern continuous flow processes.
Batch Synthesis: The Workhorse of Versatility
Batch processing remains a widely employed method for the synthesis of organozinc reagents, offering flexibility and the ability to produce a diverse range of compounds using standard laboratory and pilot plant equipment. The most common batch method is the direct insertion of zinc metal into an organic halide.
The Critical Role of Zinc Activation: The success of the direct insertion method hinges on the activation of the zinc metal. Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which impedes the reaction. Several methods have been developed to overcome this, with the addition of lithium chloride (LiCl) in ethereal solvents like tetrahydrofuran (THF) being a particularly effective and widely adopted strategy.[4] LiCl is believed to facilitate the removal of the organozinc species from the metal surface, thereby exposing fresh zinc for reaction and driving the synthesis to completion.[4] Another highly effective approach involves the use of "Rieke Zinc," a highly reactive form of zinc prepared by the reduction of a zinc salt.[1]
Continuous Flow Synthesis: The Future of Industrial Production
Continuous flow chemistry has emerged as a transformative technology for the industrial synthesis of organozinc reagents.[5] This approach offers significant advantages in terms of safety, efficiency, and scalability. By conducting the reaction in a packed-bed reactor or a microreactor, the exothermic nature of the organozinc formation can be effectively managed, reducing the risk of thermal runaways.[6] Furthermore, continuous flow allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.[2][5] The on-demand generation of these often-unstable reagents also minimizes the hazards associated with their storage and handling.[6]
Comparative Analysis of Synthesis Methodologies
The choice between batch and continuous flow synthesis depends on the specific requirements of the industrial application. Below is a comparative analysis to guide decision-making.
| Feature | Batch Synthesis (Direct Insertion with LiCl) | Continuous Flow Synthesis |
| Scalability | Moderate to large scale. | Excellent for large-scale, continuous production. |
| Safety | Requires careful management of exotherms. | Superior heat management, inherently safer. |
| Control | Good control over stoichiometry. | Precise control over reaction parameters. |
| Reagent Stability | In-situ generation or storage of unstable reagents. | On-demand generation minimizes decomposition. |
| Yield & Purity | Generally good to excellent. | Often higher yields and purities due to better control. |
| Equipment | Standard batch reactors. | Specialized continuous flow reactors. |
| Versatility | Highly versatile for a wide range of substrates. | Can be tailored for specific, high-volume products. |
Detailed Experimental Protocols
The following protocols are designed to be robust and scalable, providing a solid foundation for industrial applications.
Protocol 1: Scalable Batch Synthesis of an Arylzinc Reagent via Direct Insertion
This protocol describes the preparation of a functionalized arylzinc reagent using the LiCl-mediated direct insertion of zinc dust.
Materials:
-
Functionalized Aryl Bromide (1.0 equiv)
-
Zinc Dust (<10 micron, 99.9%) (1.5 equiv)
-
Anhydrous Lithium Chloride (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (for activation)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Inert gas manifold
-
Cannula for liquid transfer
Procedure:
-
Zinc Activation: Under an inert atmosphere, charge the reactor with zinc dust and anhydrous THF. Add a small amount of 1,2-dibromoethane to initiate activation. A gentle exotherm and gas evolution should be observed. Stir for 30 minutes.
-
Reagent Preparation: In a separate, dry, and inerted vessel, dissolve the functionalized aryl bromide and anhydrous lithium chloride in THF.
-
Reaction Initiation: Slowly add a small portion (approx. 10%) of the aryl bromide/LiCl solution to the activated zinc slurry. Monitor the reaction temperature closely. An exotherm indicates the reaction has initiated.
-
Controlled Addition: Once the reaction is initiated, add the remaining aryl bromide/LiCl solution at a rate that maintains the internal temperature between 25-35 °C. Use the reactor jacket for cooling as necessary.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by quenching aliquots with a solution of iodine in THF and analyzing by GC-MS or LC-MS.
-
Work-up and Storage: Once the reaction is complete, allow the excess zinc dust to settle. The resulting solution of the arylzinc reagent can be used directly in the subsequent reaction or transferred via cannula to a storage vessel under an inert atmosphere.
Protocol 2: Continuous Flow Synthesis of an Alkylzinc Reagent
This protocol outlines the on-demand synthesis of an alkylzinc reagent using a packed-bed reactor.
Materials:
-
Alkyl Iodide (1.0 M solution in anhydrous THF)
-
Zinc Granules (20-30 mesh)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
HPLC pump
-
Packed-bed reactor column (glass or stainless steel)
-
Heating/cooling jacket for the reactor
-
Back-pressure regulator
-
Collection vessel under inert atmosphere
Procedure:
-
System Setup: Pack the reactor column with zinc granules. Purge the entire system, including the solvent and reagent reservoirs, with a high-purity inert gas.
-
System Equilibration: Begin by pumping anhydrous THF through the system at the desired flow rate to establish a stable baseline.
-
Reaction Initiation: Start pumping the solution of the alkyl iodide through the packed-bed reactor.
-
Parameter Optimization: The reaction is typically exothermic. Use the heating/cooling jacket to maintain the desired internal temperature (e.g., 40-60 °C). The flow rate will determine the residence time in the reactor, which should be optimized for complete conversion.
-
Steady-State Production: Once the system reaches a steady state, the effluent from the reactor, a solution of the alkylzinc reagent, can be collected in a vessel under an inert atmosphere or directly fed into a subsequent continuous flow reaction.
-
Shutdown: Upon completion of the synthesis, flush the system with anhydrous THF to remove any remaining reagents and products.
Industrial Applications and Case Studies
The versatility of organozinc reagents has led to their widespread use in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.
Case Study: The Negishi Coupling in the Synthesis of a Pharmaceutical Intermediate
The Negishi cross-coupling reaction, which involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide, is a cornerstone of modern organic synthesis.[7] A notable industrial application is in the synthesis of key intermediates for complex pharmaceuticals. For instance, the synthesis of the side chain of the cholesterol-lowering drug Pitavastatin can involve a Negishi coupling to form a crucial carbon-carbon bond.[8][9]
Workflow for a Generic Negishi Coupling:
Caption: Generalized workflow for a Negishi coupling reaction.
Case Study: The Reformatsky Reaction in API Synthesis
The Reformatsky reaction utilizes an organozinc enolate, formed from an α-halo ester and zinc, to react with aldehydes or ketones, yielding β-hydroxy esters.[10][11] This reaction has found application in the synthesis of various pharmaceutical intermediates. For example, a key step in some synthetic routes to the anti-asthma drug Zileuton can involve a Reformatsky-type reaction.[12][13][14]
Logical Flow of the Reformatsky Reaction:
Caption: Key steps in the Reformatsky reaction.
Safety and Handling of Pyrophoric Organozinc Reagents
Many organozinc reagents, particularly dialkylzincs, are pyrophoric and will ignite spontaneously upon contact with air.[1] Therefore, strict adherence to safety protocols is paramount, especially at an industrial scale.
Key Safety Considerations:
-
Inert Atmosphere: All manipulations of pyrophoric organozinc reagents must be conducted under a dry, inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glove box.
-
Personal Protective Equipment (PPE): Fire-resistant lab coats, safety glasses with side shields, and appropriate gloves are mandatory. For larger scale operations, a face shield and flame-retardant gloves are recommended.
-
Quenching and Disposal: Unused reagents and reaction residues must be quenched carefully. A common procedure involves the slow addition of a less reactive alcohol, such as isopropanol, followed by a more reactive alcohol like ethanol, and finally water. The quenching process should be performed in a fume hood and with appropriate cooling.
-
Spill Management: In the event of a spill, do not use water. Use a dry chemical absorbent such as sand or powdered limestone to cover the spill.
Troubleshooting Common Issues in Large-Scale Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | Inactive zinc surface. | Reactivate zinc with 1,2-dibromoethane or by mechanical stirring. Ensure all reagents and solvents are scrupulously dry. |
| Low Yields | Incomplete reaction; side reactions. | Optimize reaction time and temperature. Ensure efficient stirring. Check the purity of starting materials. |
| Exothermic Runaway | Poor heat dissipation; addition rate too fast. | Improve cooling capacity of the reactor. Reduce the addition rate of the organic halide. Consider switching to a continuous flow process for better heat management. |
| Reagent Decomposition | Presence of air or moisture. | Ensure the integrity of the inert atmosphere. Use high-purity, anhydrous solvents. |
Conclusion: A Bright Future for Industrial Organozinc Chemistry
The scalable synthesis of organozinc compounds is a mature and enabling technology in the chemical industry. The continued development of more efficient and safer synthetic methods, particularly in the realm of continuous flow chemistry, will undoubtedly expand their applications in the years to come. By understanding the fundamental principles outlined in this guide and adhering to rigorous safety protocols, researchers and engineers can harness the full potential of these versatile reagents to drive innovation in drug development and beyond.
References
-
Scalable continuous synthesis of organozinc reagents and their immediate subsequent coupling reactions. (n.d.). Fraunhofer-Publica. Retrieved January 21, 2026, from [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. (2018). Beilstein Journals. Retrieved January 21, 2026, from [Link]
-
Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. (2024). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. (2020). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Commonly employed techniques for the preparation of organozinc... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Generation and Cross-Coupling of Organozinc Reagents in Flow. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
-
Diastereoselective Synthesis of Pitavastatin Calcium via Bismuth-catalyzed Two-component Hemiacetal/oxa-Michael Addition Reaction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. (2024). Organic Process Research & Development. Retrieved January 21, 2026, from [Link]
-
Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. (2018). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (2021). Accounts of Chemical Research. Retrieved January 21, 2026, from [Link]
- Process for the preparation of zileuton. (n.d.). Google Patents.
-
The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (2022). RSC Advances. Retrieved January 21, 2026, from [Link]
-
Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
- Process for the Preparation of Zileuton. (n.d.). Google Patents.
-
Organozinc chemistry. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. (n.d.). Synform. Retrieved January 21, 2026, from [Link]
-
New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. (2020). Molecules. Retrieved January 21, 2026, from [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. (n.d.). ACS. Retrieved January 21, 2026, from [Link]
-
Process development for the synthesis at industrial scale of active pharmaceutical ingredients. (n.d.). ddd-UAB. Retrieved January 21, 2026, from [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103119022A - Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Reformatsky Reaction [organic-chemistry.org]
- 12. US9670176B2 - Process for the preparation of zileuton - Google Patents [patents.google.com]
- 13. US20160376251A1 - Process for the Preparation of Zileuton - Google Patents [patents.google.com]
- 14. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-Pentylzinc Bromide in the Synthesis of Complex Natural Products
For researchers, scientists, and professionals in drug development, the quest for efficient and stereoselective methods to construct complex molecular architectures is perpetual. Among the arsenal of organometallic reagents, organozinc compounds have carved a significant niche due to their remarkable functional group tolerance and moderate reactivity. This application note delves into the specific utility of 1-pentylzinc bromide, a versatile C5 building block, in the intricate art of natural product synthesis. We will explore its preparation, application in key bond-forming reactions, and provide detailed protocols to empower researchers in their synthetic endeavors.
Introduction: The Merits of Organozinc Reagents in Complex Synthesis
Organozinc reagents, particularly organozinc halides, represent a class of organometallics that strike a crucial balance between reactivity and stability. Unlike their more reactive Grignard or organolithium counterparts, organozinc reagents exhibit a higher degree of tolerance towards a wide array of functional groups, including esters, amides, and ketones. This chemoselectivity is paramount in the context of multi-step natural product synthesis, where protecting group manipulations can significantly impact overall efficiency.
The primary application of 1-pentylzinc bromide lies in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. This powerful carbon-carbon bond-forming reaction allows for the coupling of organozinc compounds with various organic halides or triflates, enabling the connection of sp³, sp², and sp hybridized carbon centers. The ability to introduce a linear five-carbon chain with precision is invaluable for the synthesis of numerous natural products, particularly those of polyketide or lipid origin.
Featured Application: Total Synthesis of (+)-Amphidinolide T1
A compelling demonstration of the strategic use of 1-pentylzinc bromide is found in the total synthesis of the marine natural product (+)-Amphidinolide T1, a potent cytotoxic macrolide. In a key fragment coupling step, researchers successfully employed a Negishi coupling to unite a complex vinyl iodide with 1-pentylzinc bromide, thereby installing a crucial portion of the molecule's carbon skeleton.
This specific transformation highlights the reliability and effectiveness of 1-pentylzinc bromide in forging C(sp²)-C(sp³) bonds within a complex molecular environment, a common challenge in the synthesis of polyketide-derived natural products.
Mechanistic Insight: The Negishi Cross-Coupling Cycle
The power of 1-pentylzinc bromide in natural product synthesis is intrinsically linked to the mechanism of the Negishi cross-coupling reaction. Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism for the palladium-catalyzed coupling of an organic halide (R-X) with an organozinc reagent (R'-ZnX) is depicted below.
Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.
The cycle commences with the oxidative addition of the organic halide to a low-valent palladium(0) complex. This is followed by transmetalation, where the pentyl group from 1-pentylzinc bromide is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Experimental Protocols
Preparation of 1-Pentylzinc Bromide
The preparation of 1-pentylzinc bromide can be achieved through the direct insertion of activated zinc into 1-bromopentane. The following protocol is a general guideline that can be adapted based on specific experimental requirements.
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| Zinc dust (<10 micron) | High purity | e.g., Sigma-Aldrich | Activation is crucial. |
| 1,2-Dibromoethane | Anhydrous | e.g., Acros Organics | For zinc activation. |
| 1-Bromopentane | Anhydrous | e.g., Alfa Aesar | Distill before use. |
| Tetrahydrofuran (THF) | Anhydrous | e.g., Sigma-Aldrich | Dry over sodium/benzophenone. |
| Iodine | ACS reagent | e.g., Fisher Scientific | For initiation. |
Protocol:
-
Zinc Activation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (2.0 eq.). The flask is evacuated and backfilled with nitrogen three times. Anhydrous THF is added, followed by a small amount of 1,2-dibromoethane (approx. 5 mol%). The mixture is heated to reflux for 30 minutes. The evolution of ethylene gas indicates successful activation. The mixture is then cooled to room temperature.
-
Initiation: A crystal of iodine is added to the activated zinc suspension. The mixture is stirred until the color of the iodine disappears.
-
Formation of the Organozinc Reagent: 1-Bromopentane (1.0 eq.) is added dropwise via a syringe pump over 30 minutes. The reaction is exothermic and may require cooling with a water bath to maintain a gentle reflux.
-
Reaction Completion and Titration: After the addition is complete, the mixture is stirred at room temperature for 2-4 hours. The greyish suspension indicates the formation of the organozinc reagent. The concentration of the 1-pentylzinc bromide solution should be determined by titration against a standard solution of iodine in THF before use.
Figure 2: Workflow for the preparation of 1-pentylzinc bromide.
General Protocol for Negishi Coupling with 1-Pentylzinc Bromide
The following is a representative protocol for the palladium-catalyzed Negishi coupling of a vinyl iodide with 1-pentylzinc bromide, inspired by its application in the synthesis of complex natural products.
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| Vinyl Iodide Substrate | As synthesized | N/A | Must be pure and dry. |
| 1-Pentylzinc Bromide solution | As prepared | N/A | Titrated solution in THF. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | e.g., Strem Chemicals | Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous | e.g., Sigma-Aldrich | Dry over sodium/benzophenone. |
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the vinyl iodide substrate (1.0 eq.) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Solvent Addition: Add anhydrous THF to dissolve the solids.
-
Addition of Organozinc Reagent: The freshly titrated solution of 1-pentylzinc bromide in THF (1.5 eq.) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Figure 3: Step-by-step workflow for a typical Negishi coupling reaction.
Troubleshooting and Key Considerations
-
Zinc Activation: Incomplete activation of zinc is a common reason for low yields. Ensure the zinc dust is of high quality and the activation procedure is followed diligently. The use of other activators like chlorotrimethylsilane (TMSCl) can also be effective.
-
Reagent Quality: The purity and dryness of all reagents and solvents are critical for the success of the reaction. 1-Bromopentane should be free of peroxides and water.
-
Catalyst Activity: The palladium catalyst is sensitive to air and moisture. Proper handling under an inert atmosphere is essential.
-
Ligand Choice: While tetrakis(triphenylphosphine)palladium(0) is a common catalyst, other palladium sources and ligands may be more effective for specific substrates. Ligand screening can be beneficial for optimizing challenging couplings.
-
Reaction Temperature: While many Negishi couplings proceed at room temperature, some may require gentle heating to go to completion.
Conclusion
1-Pentylzinc bromide is a valuable and reliable reagent for the introduction of a C5 linear chain in the synthesis of complex natural products. Its functional group tolerance and predictable reactivity in Negishi cross-coupling reactions make it a powerful tool for constructing key carbon-carbon bonds in intricate molecular architectures. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers aiming to leverage the synthetic potential of this versatile organozinc reagent in their own research endeavors.
References
-
Negishi, E.-i. Palladium-Catalyzed Cross-Coupling. J. Organomet. Chem.2002 , 653 (1-2), 34–40. [Link]
-
Trost, B. M.; Toste, F. D.; Pinkerton, A. B. Enantioselective Total Synthesis of (+)-Amphidinolide T1. J. Am. Chem. Soc.2002 , 124 (50), 14896–14897. [Link]
-
Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Application of Functionalized Organozinc Reagents in Organic Synthesis. Org. React.2001 , 58, 417–731. [Link]
-
Organic Syntheses2010 , 87, 275. [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues in Negishi Reactions
Welcome to the Technical Support Center for Negishi cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate and resolve common experimental challenges. Here, we synthesize technical expertise with practical, field-proven insights to ensure your reactions are successful and reproducible.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during Negishi coupling experiments.
Q1: My Negishi reaction is resulting in low or no yield. What are the most common culprits?
Low or non-existent yields in Negishi couplings can often be traced back to a few critical factors. The primary areas to investigate are the quality and activity of your organozinc reagent, the integrity of your catalyst system, and the stringency of your reaction conditions. Organozinc reagents are highly sensitive to moisture and air, and any exposure can lead to significant degradation.[1] Additionally, catalyst deactivation and impurities in starting materials or solvents are frequent causes of failure.[1]
Q2: How can I determine if the organozinc reagent is the source of the problem?
The quality of the organozinc reagent is paramount. A visual inspection of a freshly prepared solution should show a clear, possibly slightly colored liquid. A significant amount of black precipitate (zinc metal) may suggest that the insertion reaction was incomplete. For a more definitive check, you can quench a small aliquot of your organozinc solution with a proton source (e.g., saturated aqueous NH₄Cl). Subsequent analysis of the organic layer by GC-MS or ¹H NMR should confirm the formation of the corresponding protonated product. The presence of a large amount of the starting halide or homocoupled bibenzyl points to a problem with the reagent's formation.[2] For a quantitative assessment, the concentration of the active organozinc reagent can be determined by titration with a standard solution of iodine.[2][3]
Q3: My reaction starts but then stalls before completion. What's happening?
A stalling reaction is a classic sign of catalyst deactivation during the process.[2][4] This can be caused by several factors:
-
Inhibition by Zinc Halide Byproducts: As the reaction progresses, the accumulation of zinc halides (e.g., ZnBr₂) can form inactive palladium-zinc intermetallic species, effectively removing the active Pd(0) catalyst from the catalytic cycle.[5][6]
-
Substrate or Product Inhibition: Functional groups containing heteroatoms like nitrogen or sulfur on your substrate or product can coordinate to the palladium center and inhibit catalysis.[2][4][6]
-
Catalyst Decomposition: The catalyst may not be stable under the reaction conditions, leading to the formation of inactive palladium black.[6]
Q4: What is the role of additives like lithium chloride (LiCl) in Negishi reactions?
Additives like LiCl are often crucial for a successful Negishi coupling.[1] LiCl helps to break up organozinc aggregates and solubilizes the organozinc halide in solvents like THF, resulting in a more reactive "ate" complex.[1][7] Furthermore, lithium halides can counteract the formation of inhibitory palladium-zinc complexes by sequestering the zinc halide byproduct, thus restoring the high activity of the palladium catalyst.[5][8]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Reaction Yields
Low yields are a common frustration in Negishi couplings. This guide provides a systematic approach to identifying and addressing the root cause.
Troubleshooting Workflow for Low Yields
Caption: A step-by-step decision tree for troubleshooting low yields in Negishi reactions.
-
Verify Organozinc Reagent Quality: As outlined in the FAQs, the first step is to confirm the activity of your organozinc reagent. If quenching experiments or titration indicate a problem, prepare a fresh batch.
-
Assess the Catalyst System:
-
Visual Inspection: The formation of palladium black is a clear indicator of catalyst decomposition.
-
Catalyst and Ligand Integrity: Ensure that your palladium source and phosphine ligands have been stored under an inert atmosphere and are from a reliable batch. It has been observed that even solid palladium precursors can degrade over time.[9]
-
Ligand Choice: For challenging substrates, consider screening different bulky, electron-rich phosphine ligands such as RuPhos, SPhos, or CPhos, which have demonstrated excellent performance in Negishi couplings.[1][10] For reactions involving heteroaryl substrates, which can be problematic, palladacycle precatalysts with ligands like XPhos can enable efficient coupling under mild conditions.[11]
-
-
Evaluate Reaction Conditions:
-
Inert Atmosphere: The Negishi coupling is highly sensitive to oxygen.[2] Ensure that all solvents and reagents are thoroughly degassed and that the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Solvent Purity: Use anhydrous solvents to prevent the quenching of the organozinc reagent.
-
Temperature: While some Negishi couplings proceed at room temperature, others may require heating. If your reaction is sluggish, a modest increase in temperature could be beneficial. However, be aware that higher temperatures can also promote side reactions.[12]
-
Guide 2: Overcoming Catalyst Deactivation and Stalled Reactions
A reaction that starts well but fails to reach completion is often a sign of catalyst deactivation. Here’s how to address this issue.
-
Combat Inhibition by Zinc Halides: The most direct way to mitigate the inhibitory effect of zinc halide byproducts is to include a lithium halide salt (e.g., LiCl or LiBr) in your reaction mixture.[5][8] The lithium salt sequesters the zinc halide, preventing the formation of off-cycle palladium-zinc species.[5]
-
Address Substrate/Product Inhibition: If your starting materials or product contain coordinating functional groups (e.g., pyridines, thiophenes), you may need to increase the catalyst loading or switch to a more robust ligand that is less susceptible to displacement.[4] In some cases, slow addition of the organozinc reagent can help maintain a low concentration of the potentially inhibitory product at any given time.
-
Prevent Catalyst Decomposition:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands that form stable complexes with palladium and are less prone to dissociation.
-
Precatalysts: The use of well-defined palladacycle precatalysts can ensure the efficient and rapid generation of the active Pd(0) species, which can lead to longer catalyst lifetimes.[11]
-
Guide 3: Minimizing Homocoupling Side Reactions
While generally less prone to homocoupling than other cross-coupling reactions, certain conditions can favor this undesired pathway in Negishi couplings.[12]
Factors Influencing Homocoupling and Mitigation Strategies
| Factor | Cause | Mitigation Strategy |
| Oxygen | Oxidizes the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[12] | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| Catalyst Decomposition | The formation of palladium black can lead to non-selective side reactions. | Use robust ligands and consider palladacycle precatalysts to maintain catalyst stability. |
| Suboptimal Ligand Choice | Ligands that are not sufficiently bulky or electron-donating may not effectively promote the desired cross-coupling pathway. | Screen bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos). |
| High Temperatures | Can increase the rate of side reactions, including homocoupling.[12] | Optimize the reaction temperature to the minimum required for efficient cross-coupling. |
Experimental Protocols
Protocol 1: Preparation and Titration of an Organozinc Reagent
A. Preparation of an Organozinc Reagent via Zinc Insertion
This protocol is adapted from procedures for preparing organozinc reagents from organic halides.[13]
-
Zinc Activation: To a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 equivalents). Add anhydrous THF. Activate the zinc by the dropwise addition of 1,2-dibromoethane until gas evolution is observed. After the initial exotherm subsides, add chlorotrimethylsilane dropwise and stir the suspension for 30 minutes at room temperature.[1][13]
-
Formation of the Organozinc Reagent: Add a solution of the organic halide (1.0 equivalent) in anhydrous THF to the activated zinc suspension. The reaction mixture can be stirred at room temperature or gently heated to facilitate the insertion. Monitor the progress of the reaction by GC analysis of quenched aliquots.
B. Titration of the Organozinc Reagent with Iodine
This protocol provides a reliable method for determining the concentration of your organozinc reagent.[2][3]
-
Preparation: In a dry, argon-flushed flask, accurately weigh a portion of iodine (I₂). Add a saturated solution of LiCl in THF.[3]
-
Titration: Cool the iodine solution to 0°C. Add the organozinc reagent dropwise via a syringe until the brown color of the iodine disappears, indicating the endpoint. The concentration can then be calculated based on the stoichiometry of the reaction (RZnX + I₂ → RI + ZnXI).
Protocol 2: General Procedure for a Negishi Cross-Coupling Reaction
This protocol provides a general method for the cross-coupling of an organozinc reagent with an aryl halide using a palladium/RuPhos catalyst system.[13]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%). Add the aryl halide (1.0 equivalent).
-
Catalyst Formation: Add anhydrous solvent (e.g., THF) and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Addition of Organozinc Reagent: Slowly add the solution of the organozinc reagent (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., room temperature to 80°C) and monitor its progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Negishi Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps in a palladium-catalyzed Negishi cross-coupling reaction.
The Negishi Catalytic Cycle
Caption: The catalytic cycle of the Negishi cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.[14][15][16]
References
-
On the role of additives in alkyl–alkyl Negishi cross-couplings. RSC Publishing. (URL: [Link])
-
Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. (URL: [Link])
-
Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. RSC Publishing. (URL: [Link])
-
Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC - NIH. (URL: [Link])
-
Salt Additives Can Be Used To Tailor Negishi Cross-Couplings. organic chemistry select. (URL: [Link])
-
Reasons for stalling of a Negishi coupling?. r/Chempros - Reddit. (URL: [Link])
-
7 - Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. (URL: [Link])
-
Commonly employed techniques for the preparation of organozinc... | Download Scientific Diagram. ResearchGate. (URL: [Link])
-
Negishi Coupling. NROChemistry. (URL: [Link])
-
Negishi coupling. Wikipedia. (URL: [Link])
-
The Negishi Cross-Coupling Reaction. Denmark Group. (URL: [Link])
-
Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. ResearchGate. (URL: [Link])
- US6258967B1 - Process for the preparation of an organozinc reagent.
-
a) Initial set‐up for mechanochemical Negishi cross‐coupling with organozinc pivalates. ResearchGate. (URL: [Link])
-
Negishi Coupling. Organic Chemistry Portal. (URL: [Link])
-
Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC - NIH. (URL: [Link])
-
Negishi reaction (which worked for a year) has mysteriously stopped working and I am utterly stumped as to why - HELP!. r/chemistry - Reddit. (URL: [Link])
-
Negishi cross-coupling reaction. YouTube. (URL: [Link])
-
Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Thieme E-Books & E-Journals. (URL: [Link])
-
Negishi coupling reaction: Mechanism, popular application. Chemistry Notes. (URL: [Link])
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate. (URL: [Link])
-
"Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of". Bucknell Digital Commons. (URL: [Link])
-
Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D | Request PDF. ResearchGate. (URL: [Link])
-
Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München. (URL: [Link])
-
Low-cost transition metal catalysed Negishi coupling: an update. RSC Publishing. (URL: [Link])
-
Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. YouTube. (URL: [Link])
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Technical Support Center: Strategies for Preventing Beta-Hydride Elimination in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate and prevent beta-hydride elimination, a common side reaction in organometallic chemistry that can derail synthetic pathways and reduce product yields.[1][2] Understanding and controlling this reaction is critical for the successful development of robust and efficient synthetic methodologies.[3][4]
Understanding the Challenge: The Mechanism of Beta-Hydride Elimination
Beta-hydride elimination is a decomposition pathway for metal-alkyl complexes, converting them into a metal-hydride and an alkene.[1][5] This process can be a desired step in some reactions, such as the Heck reaction, but is often an undesirable side reaction in processes like cross-coupling and polymerization, where it leads to byproducts and reduced efficiency.[1][2][3]
For beta-hydride elimination to occur, several key conditions must be met:
-
Presence of a Beta-Hydrogen: The alkyl group attached to the metal must have a hydrogen atom on the carbon atom beta to the metal center.[1][6]
-
Vacant Coordination Site: The metal center needs an available, or open, coordination site cis to the alkyl group to allow for the formation of the necessary intermediate.[1][7]
-
Syn-Coplanar Conformation: The metal, the alpha-carbon, the beta-carbon, and the beta-hydrogen must be able to align in the same plane (a dihedral angle of 0°).[7][8][9]
-
Electron Configuration: The metal typically requires available d-electrons to facilitate the C-H bond cleavage.[1] Metal complexes with 18 valence electrons are generally stable against beta-hydride elimination as the product would exceed this electron count.[7][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges related to beta-hydride elimination in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.
Question 1: My cross-coupling reaction is yielding significant amounts of an alkene byproduct instead of my desired coupled product. How can I confirm beta-hydride elimination is the culprit and what are my immediate steps to suppress it?
Answer: The formation of an alkene derived from your alkyl coupling partner is a strong indicator of beta-hydride elimination. To confirm, you can analyze the reaction mixture by GC-MS or NMR to identify the alkene byproduct and the corresponding metal hydride species, if stable enough to be observed.
Here are immediate strategies to troubleshoot this issue:
-
Lower the Reaction Temperature: Beta-hydride elimination is often favored at higher temperatures.[1] Reducing the reaction temperature can significantly slow down this side reaction relative to the desired reductive elimination step. Start by decreasing the temperature in 10-20°C increments and monitor the product distribution.
-
Modify the Ligand Environment: The choice of ligand plays a crucial role in controlling the reactivity of the metal center.
-
Increase Steric Bulk: Employing bulkier ligands can sterically hinder the formation of the required syn-coplanar transition state for beta-hydride elimination.[6][10] This can also promote the desired reductive elimination step.
-
Utilize Chelating Ligands: Bidentate or polydentate ligands, especially those with a rigid backbone, can occupy coordination sites and prevent the formation of the vacant site necessary for beta-hydride elimination.[11] For example, using a trans-spanning diphosphine ligand like Xantphos can enforce a geometry that inhibits the formation of a vacant site cis to the alkyl group.[6]
-
Adjust Electronic Properties: More electron-donating ligands can sometimes favor the desired C-C bond formation over beta-hydride elimination. Conversely, in some systems, electron-poor ligands can also influence the selectivity.[5] A systematic screening of ligands with varying electronic properties is often necessary.
-
Question 2: I am working with a substrate that is prone to beta-hydride elimination due to the presence of multiple beta-hydrogens. Are there substrate modifications I can make to prevent this?
Answer: Yes, modifying the substrate is a very effective strategy. The most direct approach is to use alkyl groups that lack beta-hydrogens.[1][6][12]
| Alkyl Group Type | Example | Rationale for Suppressing Beta-Hydride Elimination |
| No Beta-Hydrogens | Methyl, Neopentyl | These groups physically lack hydrogen atoms at the beta-position, making beta-hydride elimination impossible.[1][6] |
| Bridgehead Systems | Norbornyl | The formation of the resulting alkene would violate Bredt's rule, leading to a highly strained and energetically unfavorable product.[1][10][13] |
| Bulky Groups | tert-Butyl, Trimethylsilyl | The steric bulk of these groups can prevent the M-C-C-H bond from achieving the necessary syn-coplanar geometry for elimination.[6] |
If modifying the core structure of your substrate is not feasible, consider introducing a functional group that can coordinate to the metal center. For instance, an N-sulfonyl group's oxygen can coordinate to the palladium intermediate, stabilizing it and suppressing beta-hydride elimination.[14]
Question 3: My reaction involves a palladium catalyst. Are there specific considerations for this metal in preventing beta-hydride elimination?
Answer: Palladium is a widely used metal in cross-coupling reactions and is particularly susceptible to beta-hydride elimination.[1][5] The strategies mentioned earlier, such as ligand modification and temperature control, are highly relevant for palladium catalysis.
Additionally, consider the following for palladium-catalyzed reactions:
-
Ligand Choice is Critical: For palladium, the choice of phosphine ligands can dictate the preference for beta-hydride versus beta-heteroatom elimination.[5] Larger, more sterically demanding monodentate phosphines can favor beta-hydride elimination by promoting a monophosphine pathway with a vacant coordination site.[5] Conversely, smaller ligands might favor a diphosphine pathway that can preferentially lead to other elimination pathways.[5]
-
Role of Additives: In some palladium-catalyzed oxidations, the presence and concentration of additives like acids or bases can influence the rate-limiting step of the catalytic cycle.[15] For example, in certain alcohol oxidations, the presence of acetic acid can make beta-hydride elimination the sole rate-determining step.[15]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between beta-hydride elimination and E1/E2 eliminations in organic chemistry?
A1: While both result in the formation of a double bond, the mechanisms are distinct. E1 and E2 reactions involve the removal of a proton by a base. In contrast, beta-hydride elimination is an intramolecular process where a hydride is transferred from the beta-carbon of a ligand to the metal center, which acts as the "base".[10] It involves a cyclic, four-centered transition state.[1][12]
Q2: Can beta-hydride elimination occur from ligands other than alkyl groups?
A2: Yes, beta-hydride elimination can also occur with other ligands, such as alkoxides, to form ketones or aldehydes.[1][7][8] The fundamental requirements of a beta-hydrogen and an accessible vacant coordination site on the metal still apply.
Q3: Is beta-hydride elimination always an undesirable side reaction?
A3: Not at all. In many important catalytic processes, beta-hydride elimination is a crucial and desired step. For example, in the Heck reaction, it is the key step that releases the final product.[3] It is also fundamental to the Shell Higher Olefin Process for the production of alpha-olefins.[1]
Q4: How does the choice of the transition metal affect the rate of beta-hydride elimination?
A4: The nature of the metal center significantly influences the propensity for beta-hydride elimination. More electron-deficient metal centers tend to undergo beta-hydride elimination more rapidly.[1] Metals with d-electron counts of d2 or higher are generally more prone to this reaction than d0 metals because they can donate electron density into the C-H σ* orbital, facilitating bond cleavage.[1]
Visualizing the Mechanism and Prevention Strategies
Caption: The mechanism of beta-hydride elimination proceeds through a four-centered transition state.
Caption: Key strategies to prevent beta-hydride elimination focus on substrate, ligand, and reaction conditions.
Experimental Protocol: Screening Ligands to Mitigate Beta-Hydride Elimination in a Suzuki Coupling
This protocol outlines a general workflow for screening phosphine ligands to suppress beta-hydride elimination in a hypothetical Suzuki coupling between an aryl bromide and an alkyl-boronic acid derivative prone to this side reaction.
-
Reaction Setup:
-
In a glovebox, add the aryl bromide (1.0 mmol), the alkyl-boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%) to a reaction vial equipped with a stir bar.
-
Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent (e.g., toluene/water, 10:1, 5 mL).
-
Seal the vial and remove it from the glovebox.
-
-
Ligand Screening:
-
Set up parallel reactions with a range of phosphine ligands varying in steric bulk and electronic properties (e.g., PPh₃, P(o-tolyl)₃, P(t-Bu)₃, SPhos, XPhos).
-
Include a control reaction with no ligand.
-
-
Reaction Monitoring:
-
Place the reaction vials in a preheated aluminum block at a set temperature (e.g., 80°C).
-
Take aliquots from each reaction at specific time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the aliquots with a saturated NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the organic extracts by GC or LC-MS to determine the ratio of the desired coupled product to the alkene byproduct from beta-hydride elimination.
-
Identify the ligand that provides the highest selectivity for the desired product.
-
-
Optimization:
-
Once the optimal ligand is identified, further optimize the reaction conditions (temperature, solvent, base) to maximize the yield and minimize the side reaction.
-
References
-
Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 4.1: β-Elimination Reactions. Retrieved from [Link]
-
Morandi, B., et al. (n.d.). β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. ChemRxiv. Retrieved from [Link]
-
Rodriguez, J., et al. (2016, August 17). β-Hydride Elimination at Low-Coordinate Gold(III) Centers. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Retrieved from [Link]
-
The Organometallic Reader. (2013, September 1). β-Elimination Reactions. WordPress.com. Retrieved from [Link]
-
Research Collection. (n.d.). Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. Retrieved from [Link]
-
Quora. (2021, May 6). How to prevent beta hydride elimination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Retrieved from [Link]
-
YouTube. (2020, November 30). PART 12(D): BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS FOR CSIR NET/GATE/IITJAM. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 15). 24.7D: β-Hydrogen Elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 13.6.1: Metal Alkyls. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
-
ResearchGate. (n.d.). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Beta-Hydride Elimination. Retrieved from [Link]
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Technical Support Center: Purification of Crude 1-Pentylzinc Bromide
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for organozinc chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of crude 1-Pentylzinc bromide (n-Amylzinc bromide). As a versatile C(sp³)-nucleophile in cross-coupling reactions like the Negishi coupling, its purity is paramount for achieving high yields and reproducibility.[1] This document is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of this valuable reagent.
Section 1: Understanding Impurities and Common Issues
This section addresses the identification of common problems and their root causes. Accurate diagnosis is the first step toward an effective solution.
Q1: My downstream reaction (e.g., Negishi coupling) has a low yield. How do I know if the purity of my 1-Pentylzinc bromide is the cause?
A1: Low yields are a classic indicator of reagent impurity. Organozinc reagents are sensitive to several contaminants that can either destroy the reagent or interfere with the catalytic cycle.[2] Before troubleshooting other reaction parameters, it is critical to validate the quality of your 1-Pentylzinc bromide. Key symptoms of impurity include:
-
Inconsistent Results: Batch-to-batch variability in yield.
-
Formation of Homocoupled Byproducts: Detection of decane (from Wurtz-type coupling of the pentyl group) or biphenyls (from the coupling partner).
-
Stalled Reaction: The reaction fails to proceed to completion, with significant starting material remaining.
The primary culprits are often residual moisture, unreacted starting materials, or inorganic salts from the synthesis process.
Q2: What are the most common impurities in a crude 1-Pentylzinc bromide preparation?
A2: Crude 1-Pentylzinc bromide, typically prepared from the direct insertion of zinc metal into 1-bromopentane, can contain several impurities:
-
Unreacted Zinc Metal: A fine grey or black powder suspended in the solution.[3]
-
Unreacted 1-Bromopentane: The starting alkyl halide.
-
Decane (C₁₀H₂₂): The product of Wurtz-type homocoupling (2 R-X + Zn -> R-R + ZnX₂).
-
Magnesium Halides (e.g., MgBr₂): If the organozinc reagent was prepared via transmetalation from a Grignard reagent (PentylMgBr + ZnBr₂ -> PentylZnBr + MgBr₂), these salts are a major byproduct.[4][5]
-
Zinc Oxide/Hydroxide: A white precipitate formed from exposure to trace amounts of air (O₂) or water (H₂O).[2] Organozinc compounds are pyrophoric and moisture-sensitive.[1]
Q3: My 1-Pentylzinc bromide solution is cloudy with a fine grey precipitate. What is this and is it harmful?
A3: The grey precipitate is almost certainly unreacted zinc powder.[3] While not directly harmful to the desired reaction, its presence indicates an incomplete synthesis. More importantly, it can interfere with accurate concentration determination and may contain surface impurities that could initiate side reactions. It is best practice to remove it before use.
Q4: I observe a significant amount of white precipitate in my reagent. What is its origin?
A4: A white precipitate is typically an inorganic salt. The identity depends on the synthetic route:
-
From Direct Insertion: If your reagent was exposed to air or moisture, this is likely zinc oxide or zinc hydroxide. This is problematic as it signifies that a portion of your active reagent has been quenched.
-
From Transmetalation: If you prepared the organozinc from a Grignand reagent and zinc bromide, the white solid is most likely the magnesium bromide (MgBr₂) byproduct.[2][4] While less reactive, its presence can complicate product isolation and reduce the effective concentration of your organozinc solution.
Section 2: Purification Protocols and Troubleshooting Workflows
This section provides step-by-step experimental protocols to address the issues identified above.
Q5: What is the simplest method to remove unreacted zinc powder?
A5: The most straightforward method is clarification by settling and cannula transfer or filtration under an inert atmosphere.
Protocol: Removal of Unreacted Zinc
-
Settling: Allow the flask containing the crude 1-Pentylzinc bromide solution to stand undisturbed for 1-2 hours under an inert atmosphere (Argon or Nitrogen). The heavier zinc particles will settle to the bottom.[3]
-
Cannula Transfer: Carefully insert a stainless-steel cannula through the septum, keeping its tip above the settled zinc layer. Transfer the clear supernatant to a clean, oven-dried, and argon-purged Schlenk flask.
-
Filtration (Alternative): For very fine suspensions, assemble a filtration apparatus (e.g., a fritted glass filter) inside a glovebox or under a positive pressure of inert gas. Pass the solution through the filter to a receiving flask.[3][6]
Q6: How can I remove the white precipitate of magnesium halide salts?
A6: The principle of selective precipitation is highly effective. Magnesium halides are significantly less soluble in non-polar hydrocarbon solvents than organozinc reagents. By adding a hydrocarbon co-solvent, you can force the magnesium salts to precipitate, allowing for their removal by filtration.[4]
Protocol: Selective Precipitation of Magnesium Halides
-
Solvent Addition: To your crude 1-Pentylzinc bromide solution in THF, add an equal volume of a dry, deoxygenated hydrocarbon solvent (e.g., hexane or toluene) via syringe under an inert atmosphere.
-
Precipitation: Stir the mixed-solvent solution at room temperature for 30-60 minutes. A fine white precipitate of magnesium halide will form.
-
Isolation: Remove the precipitate using the cannula transfer or filtration method described in A5. The resulting clear solution is your purified organozinc reagent. This procedure can be repeated if necessary to further reduce the salt content.[4]
Workflow for Initial Purification
The following diagram outlines the initial steps for purifying a crude 1-Pentylzinc bromide solution.
Caption: Initial purification workflow for crude 1-Pentylzinc bromide.
Section 3: Purity and Concentration Assessment
After physical purification, it is crucial to determine the exact concentration of the active organozinc reagent.
Q7: How can I accurately determine the concentration of my purified 1-Pentylzinc bromide solution?
A7: Direct titration is the most reliable method for determining the molarity of active organometallic reagents. The method involves reacting the organozinc with a known amount of a titrant that produces a distinct color change at the endpoint.
Protocol: Titration with Iodine (I₂)
-
Setup: In an oven-dried flask under argon, dissolve a precisely weighed amount of iodine (I₂) (e.g., 254 mg, 1.0 mmol) in dry, deoxygenated THF (10 mL). The solution will be a deep brown color.
-
Titration: Slowly add your 1-Pentylzinc bromide solution to the iodine solution via a syringe, stirring vigorously. The organozinc reagent will react with the iodine.
-
Endpoint: The endpoint is reached when the brown color of the iodine just disappears, resulting in a colorless or pale yellow solution.
-
Calculation: Record the volume (V, in L) of the 1-Pentylzinc bromide solution added. The concentration (M) is calculated as: Molarity (M) = Moles of I₂ / Volume of organozinc solution added (V)
Q8: What analytical techniques can I use to assess chemical purity and identify organic byproducts?
A8: Spectroscopic and chromatographic methods are essential for identifying non-salt impurities.
| Technique | Information Provided | Advantages | Considerations |
| ¹H NMR Spectroscopy | Provides structural information and relative ratios of different proton-containing species. Can identify unreacted 1-bromopentane and the decane byproduct.[3] | Provides a clear picture of the organic components in the solution. | Requires careful sample preparation (quenching a small aliquot) and a deuterated solvent. |
| Gas Chromatography (GC) | Separates volatile components, allowing for the quantification of unreacted 1-bromopentane and decane relative to the pentyl group (after quenching and derivatization). | Highly sensitive for volatile impurities.[][8] | Requires quenching the sample before injection. The organozinc reagent itself is not volatile. |
| Titration | Determines the concentration of the active organometallic species. | Provides a direct measure of the reactive reagent concentration, which is often the most critical parameter.[6] | Does not provide information about non-reactive organic impurities. |
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues with organozinc reactions.
Caption: A decision tree for troubleshooting reactions involving 1-Pentylzinc bromide.
References
-
Study.com. (n.d.). In the Grignard Reaction, which methods are used to purify the product and what is removed in each step of the experiment? Retrieved from [Link]
- Clough, M. R., & Leconte, S. (2001). U.S. Patent No. 6,258,967. Washington, DC: U.S. Patent and Trademark Office.
-
Correa-Achi, M., & Rossi, S. (2016). On-demand synthesis of organozinc halides under continuous flow conditions. Protocol Exchange. DOI: 10.1038/protex.2016.037. Retrieved from [Link]
-
Kamm, O., & Marvel, C. S. (1921). Alkyl and alkylene bromides. Organic Syntheses, 1, 25. DOI: 10.15227/orgsyn.001.0025. Retrieved from [Link]
-
Lou, S., & Fu, G. C. (2010). (5-Cyanopentyl)zinc(II) bromide. Organic Syntheses, 87, 285. DOI: 10.15227/orgsyn.087.0285. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Organozinc chemistry. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 10). Grignard reagent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4302461, Pentylzinc bromide solution. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-PENTYLZINC BROMIDE | CAS#:308796-10-3. Retrieved from [Link]
-
Knochel, P., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 55(15), 2041–2052. Retrieved from [Link]
-
Nowak, P. M., et al. (2021). A Perspective of the Comprehensive and Objective Assessment of Analytical Methods Including the Greenness and Functionality Criteria: Application to the Determination of Zinc in Aqueous Samples. Frontiers in Chemistry, 9, 769216. Retrieved from [Link]
-
Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2023). Organozinc Chemistry. Retrieved from [Link]
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Parshall, G. W. (1965). Chlorodiisopropylphosphine. Organic Syntheses, 45, 25. DOI: 10.15227/orgsyn.045.0025. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4146247, 1-Ethylpropylzinc bromide solution. Retrieved from [Link]
-
Englard, S., & Seifter, S. (1990). Precipitation techniques. Methods in Enzymology, 182, 285-300. Retrieved from [Link]
-
Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Retrieved from [Link]
- Hahn, L. H., & Wendel, C. (1972). U.S. Patent No. 3,642,450. Washington, DC: U.S. Patent and Trademark Office.
-
Reddit. (2020). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. r/chemhelp. Retrieved from [Link]
-
Knochel, P., et al. (2020). Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane. Angewandte Chemie International Edition, 59(47), 21088-21095. Retrieved from [Link]
- Burke, W. E., & Smith, H. L. (1943). U.S. Patent No. 2,323,549. Washington, DC: U.S. Patent and Trademark Office.
-
Gamal, M. (2019). Analytical review: analytical techniques for hyoscine N butyl bromide. Analytical Methods, 11(13), 1727-1734. Retrieved from [Link]
-
Gamal, M. (2019). Analytical Review: Analytical Techniques for Hyoscine N Butyl Bromide. Request PDF. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6591. Retrieved from [Link]
- Wu, J., et al. (2021). CN Patent No. 113,372,404.
- Solvay. (2014). FR Patent No. 2,994,659.
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- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 1-Pentylzinc Bromide Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis and application of 1-pentylzinc bromide. Our goal is to empower you with the expertise to overcome common challenges and significantly improve the yield and reproducibility of your reactions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific, practical problems you may encounter during your experiments. Each answer provides not just a solution, but a rationale grounded in chemical principles to help you make informed decisions in the lab.
Q1: My reaction to form 1-pentylzinc bromide from 1-bromopentane and zinc dust won't start. What should I do?
A1: Reaction initiation failure is the most common issue when preparing organozinc reagents via direct insertion of zinc metal into an organic halide. This sluggishness is almost always due to a passivating layer of zinc oxide (ZnO) on the metal surface, which prevents the necessary oxidative addition.[1]
To overcome this, the zinc must be activated. Here are several field-proven activation techniques:
-
Chemical Activation:
-
1,2-Dibromoethane (DBE) or Iodine (I₂): A small amount (1-2 mol%) of DBE or a single crystal of iodine can be added to the zinc suspension in your anhydrous solvent (typically THF) and warmed gently. You should observe the disappearance of the iodine color or bubbling from the ethene byproduct of DBE. This process etches the zinc surface, exposing fresh, reactive metal.[2][3]
-
Trimethylsilyl Chloride (TMSCl): TMSCl is highly effective at removing the oxide layer and may also accelerate the solubilization of the organozinc intermediate from the metal surface.[1] A pre-treatment of the zinc dust with a small amount of TMSCl in THF is a common and effective activation step.[4]
-
-
Mechanical/Physical Activation:
-
Heating/Stirring: Vigorously stirring the zinc dust under vacuum or an inert atmosphere while heating can help physically break down the oxide layer.[3]
-
Ultrasonication: Using an ultrasonic bath can increase the rate of formation of the active zinc species by promoting the initial reaction at the metal surface.[2]
-
Pro-Tip: A good indication of a successful initiation is a gentle exotherm. If the reaction does not start after applying these methods, your starting materials (solvent, 1-bromopentane) may not be sufficiently anhydrous. Organometallic reagents are extremely sensitive to protic solvents.[2]
Q2: The yield of my 1-pentylzinc bromide is consistently low using the direct insertion method. How can I improve it?
A2: Low yields, even after successful initiation, point to issues with reaction progression and stability. The key is to ensure the newly formed organozinc species is efficiently removed from the metal surface to allow for continuous reaction.[5]
The most significant breakthrough in this area was the addition of lithium chloride (LiCl) , a protocol developed by Knochel.[5]
-
The Role of LiCl: The formation of organozinc reagents is a two-step process: (1) oxidative addition to form a surface-bound organozinc intermediate, and (2) solubilization of that intermediate into the solution.[1] While polar aprotic solvents like DMSO can accelerate the first step, LiCl dramatically accelerates the second step.[1][6] It forms a soluble "ate" complex (e.g., [n-Pentyl-ZnBrCl]⁻Li⁺) which removes the product from the zinc surface, exposing fresh metal for further reaction.[1][2] This simple addition can drastically increase yields and allow reactions to proceed at milder temperatures (25-50°C).[5]
Experimental Protocol: Recommended Synthesis of 1-Pentylzinc Bromide via Direct Insertion (Knochel's Method)
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equivalents) and anhydrous LiCl (1.0 equivalent) to an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser.
-
Activation: Add anhydrous THF. Add a small amount of an activator like 1,2-dibromoethane (~1 mol%) and warm the mixture to ~40-50°C for 15-20 minutes until you observe gas evolution.
-
Addition: Add 1-bromopentane (1.0 equivalent) dropwise via syringe, maintaining a gentle reflux. The reaction is exothermic, so control the addition rate to prevent overheating.
-
Reaction: After the addition is complete, continue stirring at ~50°C for 2-4 hours. Reaction completion can be monitored by GC analysis of quenched aliquots.
-
Work-up: Once the reaction is complete, turn off the heat and allow the excess zinc to settle. The supernatant containing your 1-pentylzinc bromide solution can be carefully cannulated to another flask for immediate use or titration.
Table 1: Key Parameters for 1-Pentylzinc Bromide Synthesis
| Parameter | Direct Insertion (with LiCl) | Transmetalation | Rationale |
|---|---|---|---|
| Primary Halide | 1-Bromopentane | 1-Bromopentane | Bromoalkanes offer a good balance of reactivity and cost.[5] |
| Metal | Zinc Dust (1.5 eq.) | Magnesium Turnings (1.2-1.5 eq.) | An excess of metal ensures complete consumption of the halide.[3][7] |
| Additive | LiCl (1.0-1.2 eq.) | Anhydrous ZnBr₂ (1.0 eq.) | LiCl solubilizes the organozinc species.[5] ZnBr₂ is for the transmetalation step.[8][9] |
| Solvent | Anhydrous THF | Anhydrous THF or Diethyl Ether | Ethereal solvents are required to stabilize the organometallic species.[7] |
| Temperature | 40-50°C | Reflux (~66°C for THF) | Direct insertion is milder with LiCl; Grignard formation often requires reflux.[5][7] |
Q3: I'm preparing 1-pentylzinc bromide via transmetalation from pentylmagnesium bromide, but my subsequent Negishi coupling fails. What's the problem?
A3: When a downstream reaction like a Negishi coupling fails, the issue almost always lies with the quality of the organometallic reagent. If you are using the transmetalation route, there are two primary points of failure:
-
Incomplete Grignard Reagent Formation: The initial formation of pentylmagnesium bromide is critical. This reaction is notoriously sensitive to moisture. Ensure your magnesium turnings are fresh and activated (e.g., by crushing them gently or adding a crystal of iodine), and that your glassware and solvent are scrupulously dry. Titrate your Grignard reagent before use to confirm its concentration.
-
Inefficient Transmetalation: Transmetalation is the process of exchanging the metal in an organometallic compound.[10] To form 1-pentylzinc bromide, you add a solution of anhydrous zinc bromide (ZnBr₂) to your pre-formed pentylmagnesium bromide.[9]
-
Cause: This is an equilibrium process. If you do not use a stoichiometric amount of ZnBr₂ or if the addition is too rapid at low temperatures, the transmetalation may be incomplete. This leaves residual, highly reactive Grignard reagent in your flask.
-
Effect: Grignard reagents are generally more reactive and less chemoselective than their organozinc counterparts.[11] In a subsequent palladium-catalyzed coupling, the remaining pentylmagnesium bromide can lead to a host of side reactions, including catalyst decomposition and homocoupling, which poison your intended Negishi reaction.
-
Solution Workflow:
-
Step 1: Confirm the concentration of your pentylmagnesium bromide via titration before proceeding.
-
Step 2: Use high-quality, anhydrous ZnBr₂. It is very hygroscopic.
-
Step 3: Add the ZnBr₂ solution (dissolved in THF) slowly to the Grignard reagent at 0°C, then allow the mixture to warm to room temperature and stir for at least one hour to ensure the transmetalation goes to completion.
Q4: My Negishi coupling reaction is giving significant homocoupling byproducts. How can I minimize this?
A4: Homocoupling (R-R formation) in a Negishi reaction is a classic sign of a problem with the reaction stoichiometry or catalyst cycle.[12]
-
Cause 1: Unreacted Starting Halide: If your 1-pentylzinc bromide solution contains unreacted 1-bromopentane, this can react with the organozinc reagent to form decane (Wurtz coupling), or interfere with the catalyst. This is a common issue in direct insertion preparations that do not go to completion.[4]
-
Cause 2: Catalyst Issues: The palladium catalyst is central. The desired cross-coupling (reductive elimination of R¹-R²) must be faster than competing side reactions. In some cases, a second transmetalation can occur at the palladium center (Ar-Pd-R' + Ar'-ZnX -> Ar'-Pd-Ar'), leading to the formation of homocoupled Ar'-Ar' products.[12]
Mitigation Strategies:
-
Use High-Quality Organozinc: Ensure your 1-pentylzinc bromide is fully formed and contains minimal starting bromide.
-
Optimize Catalyst and Ligands: For coupling C(sp³)-hybridized organozincs like 1-pentylzinc bromide with aryl halides, the choice of phosphine ligand is critical. Ligands like SPhos, RuPhos, or CPhos are designed to promote the desired reductive elimination over undesired pathways like beta-hydride elimination.[13][14]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the organozinc reagent relative to your electrophile (the aryl halide). This helps ensure the palladium complex preferentially reacts with the organozinc.
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare 1-pentylzinc bromide: direct insertion or transmetalation?
A1: Both methods are effective, and the "best" choice depends on your specific experimental needs and the functional groups present in your molecule.
-
Direct Insertion (using LiCl): This is arguably the most direct and atom-economical method.[5] Its primary advantage is its excellent functional group tolerance. Because zinc is less electropositive than magnesium or lithium, organozinc reagents can be prepared in the presence of sensitive groups like esters, nitriles, and amides without reacting with them.[2][15]
-
Transmetalation from a Grignard Reagent: This method is reliable but less functional-group tolerant due to the high reactivity of the intermediate Grignard reagent.[15] It is a good choice when your starting material is simple and does not contain sensitive functionalities. It also avoids the need to handle and activate zinc dust directly.
Q2: Why is zinc activation necessary, and what is the role of additives like LiCl?
A2: Zinc metal is typically coated with a thin, passivating layer of zinc oxide, which is unreactive. Activation is the process of removing this layer to expose the fresh, metallic zinc required for the oxidative addition reaction with the alkyl halide.[1]
Additives play distinct, crucial roles in the overall process, which involves two main steps: (1) oxidative addition at the metal surface and (2) solubilization of the organozinc intermediate into the solution.[1][16]
Table 2: Comparison of Common Activating Agents and Additives
| Additive | Primary Role | Mechanism |
|---|---|---|
| Iodine (I₂), DBE | Surface Activation | Chemically etches the ZnO layer, exposing fresh Zn(0). |
| TMSCl | Surface Activation | Reacts with ZnO to form soluble byproducts, cleaning the surface.[1] |
| Polar Solvents (e.g., DMSO) | Accelerates Oxidative Addition | Polar aprotic solvents accelerate the initial insertion of zinc into the C-Br bond at the metal surface.[1][6] |
| Lithium Chloride (LiCl) | Accelerates Solubilization | Forms a soluble "ate" complex with the surface-bound organozinc, pulling it into solution and freeing up the zinc surface for more reaction.[1][2][5] |
The modern, high-yield protocols often use a combination of these effects—for example, a chemical activator (I₂ or DBE) to start the reaction and LiCl to ensure it proceeds to completion.[1][5]
Q3: Can I store my 1-pentylzinc bromide solution? If so, under what conditions?
A3: Yes, 1-pentylzinc bromide solutions in THF can be stored, but require careful handling as they are sensitive to both air and moisture.[2][17] For optimal stability, store the solution under an inert atmosphere (argon is preferable to nitrogen) in a sealed Schlenk flask or a septum-capped bottle in a refrigerator (0-4°C).[3] Before use, it is always best practice to re-titrate the solution to determine its precise molarity, as some degradation may occur over time.
Q4: What is the Schlenk equilibrium and how does it affect my organozinc reagent?
A4: The Schlenk equilibrium describes a reversible process where an organozinc halide (RZnX) can disproportionate into a diorganozinc species (R₂Zn) and a zinc dihalide (ZnX₂).[2][18]
2 RZnX ⇌ R₂Zn + ZnX₂
For 1-pentylzinc bromide, the equilibrium would be:
2 C₅H₁₁ZnBr ⇌ (C₅H₁₁)₂Zn + ZnBr₂
The position of this equilibrium is influenced by the solvent. In coordinating solvents like THF, the monomeric RZnX form is generally favored. While both RZnX and R₂Zn can participate in Negishi couplings, the dialkylzinc species is often more reactive.[2] Understanding this equilibrium is important as it can affect the reactivity and the nature of the active species in your reaction.
Visualizing the Workflow
To aid in your experimental design and troubleshooting, the following diagram outlines the key steps and decision points for successfully preparing and using 1-pentylzinc bromide in a Negishi coupling reaction.
Sources
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]
- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 6. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. api.pageplace.de [api.pageplace.de]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 14. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organozinc Reagents [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. capotchem.cn [capotchem.cn]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Activation of Zinc Metal for Organozinc Reagent Preparation
Welcome to the technical support center for the activation of zinc metal in the preparation of organozinc reagents. This guide is designed for researchers, scientists, and professionals in drug development who utilize organozinc chemistry in their synthetic endeavors. Here, we address common challenges and frequently asked questions to ensure your reactions are successful, reproducible, and efficient. We will delve into the causality behind experimental choices, providing you with not just protocols, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Overcoming Common Hurdles
This section is dedicated to resolving specific issues that may arise during the preparation of organozinc reagents.
Problem 1: My organozinc reaction fails to initiate.
Possible Cause 1: Inadequate activation of the zinc metal.
-
Explanation: Commercially available zinc metal is typically coated with a passivating layer of zinc oxide (ZnO), which forms upon exposure to air.[1] This layer is inert and prevents the oxidative addition of the organic halide to the zinc metal, a critical first step in forming the organozinc reagent.[1][2]
-
Solution:
-
Chemical Pre-treatment: Activate the zinc dust immediately before use. Common activators include 1,2-diiodoethane (or dibromoethane), trimethylsilyl chloride (TMSCl), or a dilute acid wash.[2][3][4] For instance, adding a small amount of 1,2-diiodoethane to the zinc suspension in an anhydrous solvent will cause the formation of ethene gas, indicating a clean and active zinc surface.
-
Use of Initiators: A small crystal of iodine can be added to the reaction mixture. The iodine etches the zinc surface, exposing fresh metal.[1]
-
Thermal Activation: Gentle heating of the reaction mixture can sometimes be sufficient to initiate the reaction. However, be cautious as many organozinc formation reactions are exothermic.[1]
-
Consider Highly Reactive Zinc: For particularly unreactive organic halides, consider preparing or purchasing "Rieke Zinc." This is a highly reactive, fine powder of zinc with a large surface area, prepared by the reduction of a zinc salt.[5][6][7]
-
Possible Cause 2: Presence of moisture or oxygen in the reaction.
-
Explanation: Organozinc reagents are sensitive to both moisture and oxygen.[5][6] Water will protonate the organozinc reagent, quenching it. Oxygen can also lead to undesired side reactions and deactivation.
-
Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is thoroughly flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen).[6]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the setup and reaction. Standard Schlenk line or glovebox techniques are highly recommended.[6]
-
Possible Cause 3: Poor quality of the organic halide.
-
Explanation: Impurities in the organic halide, such as residual acid or water, can inhibit the reaction.
-
Solution:
-
Purification: Purify the organic halide by distillation or column chromatography before use.
-
Storage: Store organic halides over molecular sieves to keep them dry.
-
Problem 2: The reaction starts but then stops before completion.
Possible Cause 1: Passivation of the zinc surface by the newly formed organozinc reagent.
-
Explanation: The organozinc reagent, once formed, can adsorb onto the surface of the zinc metal. This coating prevents further reaction between the organic halide and the zinc.[8]
-
Solution:
-
Use of Solubilizing Agents: The addition of lithium chloride (LiCl) is a highly effective strategy.[5][8] LiCl forms a soluble adduct with the organozinc reagent, removing it from the metal surface and allowing the reaction to proceed.[3][8] This is a cornerstone of the Knochel protocol for preparing functionalized organozinc reagents.[8]
-
Appropriate Solvent Choice: Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can aid in solubilizing the organozinc species.[3][9]
-
Possible Cause 2: Insufficient amount of zinc.
-
Explanation: The stoichiometry of the reaction requires at least one equivalent of zinc per equivalent of organic halide. In practice, an excess of zinc is often necessary to ensure complete conversion, especially if the zinc is not fully activated.
-
Solution:
-
Stoichiometry: Use a 1.5 to 3-fold excess of zinc dust relative to the organic halide.
-
Frequently Asked Questions (FAQs)
Q1: Why is zinc activation necessary?
A1: Zinc metal naturally forms a thin, passivating layer of zinc oxide (ZnO) on its surface when exposed to air.[1] This oxide layer is unreactive and prevents the zinc from undergoing the oxidative addition required to form organozinc reagents.[1][2] Activation methods serve to remove this oxide layer, exposing a fresh, reactive metallic surface.[1][4]
Q2: What are the most common methods for activating zinc?
A2: The most common methods include:
-
Chemical Activation: Using reagents like 1,2-diiodoethane, 1,2-dibromoethane, trimethylsilyl chloride (TMSCl), or iodine.[2][3][4]
-
Acid Washing: Briefly washing the zinc dust with a dilute acid (e.g., HCl) to dissolve the oxide layer, followed by thorough rinsing with water and anhydrous solvents, and immediate drying under vacuum.[3][4][10]
-
Rieke Zinc: Preparing a highly reactive form of zinc by reducing a zinc salt (like ZnCl₂) with an alkali metal (e.g., lithium or potassium).[5][6][7]
-
Mechanochemical Activation: Using ball-milling to physically break down the oxide layer and increase the surface area of the zinc, often without the need for solvents.[2][11][12]
Q3: How do I choose the best activation method for my reaction?
A3: The choice depends on the reactivity of your organic halide and the functional groups present in your molecule.
-
For simple, reactive halides in reactions like the Reformatsky or Barbier reaction, acid washing or activation with iodine may be sufficient.[5][13][14]
-
For preparing functionalized aryl or alkylzinc reagents for cross-coupling reactions (e.g., Negishi coupling), the use of activators like 1,2-diiodoethane in conjunction with LiCl is highly reliable.[5][8][15]
-
For very unreactive halides or when high reactivity is paramount, Rieke Zinc is the method of choice.[6][7][16]
Q4: What is the role of lithium chloride (LiCl) in these reactions?
A4: LiCl plays a dual role. While it can contribute to the chemical activation of the zinc surface, its primary and most crucial role is to solubilize the organozinc halide (RZnX) as it forms.[3][8] It does this by forming a soluble "ate" complex (e.g., Li[RZnX₂]), which prevents the product from coating and deactivating the zinc surface.[3] This allows the reaction to go to completion, even with less reactive substrates.[8]
Q5: Can I use other zinc forms besides dust?
A5: While zinc dust is the most common due to its high surface area, other forms like zinc granules or turnings can also be used, especially with mechanochemical activation methods like ball-milling, which are less dependent on the initial form of the metal.[11][17] For solution-phase reactions, higher surface area forms are generally more effective.
Quantitative Data Summary
| Activation Method | Typical Activator(s) | Key Advantages | Key Disadvantages | Suitable For |
| Chemical Activation | 1,2-Diiodoethane, TMSCl, I₂ | Simple, in-situ activation | May introduce byproducts | General purpose, Negishi, Reformatsky |
| Acid Wash | Dilute HCl | Inexpensive, effective for removing oxides | Requires careful washing and drying, risk of re-oxidation | Reformatsky, Clemmensen reduction |
| Rieke Zinc | Li, K, or Na reduction of ZnCl₂ | Extremely high reactivity, oxide-free | Pyrophoric, requires strict inert atmosphere techniques | Unreactive halides, functionalized reagents |
| Mechanochemical | Ball-milling | Solvent-free, form-independent | Requires specialized equipment | Barbier, Negishi couplings |
Experimental Protocols
Protocol: Activation of Zinc Dust with 1,2-Diiodoethane and LiCl for Organozinc Reagent Preparation
This protocol is a robust method for preparing a wide range of functionalized organozinc reagents suitable for subsequent cross-coupling reactions.
Materials:
-
Zinc dust (<10 micron, ~325 mesh)
-
Anhydrous lithium chloride (LiCl)
-
1,2-Diiodoethane (I-CH₂CH₂-I)
-
Organic halide (R-X)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
Septa, needles, and syringes
Procedure:
-
Drying of Reagents:
-
In a Schlenk flask, add the required amounts of zinc dust (e.g., 2.0 equivalents) and LiCl (1.1 equivalents).
-
Heat the flask gently with a heat gun under high vacuum for 10-15 minutes to remove any adsorbed water.
-
Allow the flask to cool to room temperature and backfill with argon or nitrogen.
-
-
Activation:
-
To the flask containing the dry zinc dust and LiCl, add anhydrous THF via a syringe.
-
Add a small amount of 1,2-diiodoethane (approx. 5 mol%) to the stirred suspension.
-
Gently warm the mixture (e.g., to 40 °C) for a few minutes. You should observe the evolution of gas (ethene) and a change in the appearance of the zinc from dull grey to a more silvery, active state.
-
-
Formation of the Organozinc Reagent:
-
Once the activation is complete (gas evolution ceases), add a solution of your organic halide (1.0 equivalent) in anhydrous THF dropwise to the activated zinc suspension.
-
The reaction is often exothermic, so control the addition rate to maintain the desired reaction temperature (typically room temperature to 40 °C).
-
Monitor the progress of the reaction by taking aliquots, quenching with a solution of I₂ in THF, and analyzing by GC or TLC.
-
-
Use of the Organozinc Reagent:
-
Once the formation is complete (typically 1-4 hours), the resulting greyish solution/suspension of the organozinc reagent can be used directly in the next step (e.g., a Negishi coupling).
-
Visualizations
Workflow for Zinc Activation and Organozinc Formation
Caption: Workflow for Zinc Activation and Reagent Formation.
References
-
Jackson, J. E. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Organozinc chemistry. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Jamison, C. R., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. Angewandte Chemie International Edition, 57(35), 11411-11415. [Link]
-
Cao, Q., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. ResearchGate. [Link]
-
Feng, C., & Blum, S. A. (2021). Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. Angewandte Chemie International Edition, 60(16), 8829-8833. [Link]
-
Jamison, C. R., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. UCL Discovery. [Link]
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]
-
Jackson, J. E. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry. [Link]
-
Janssen, A. J., et al. (2012). An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc. Angewandte Chemie International Edition, 51(41), 10369-10372. [Link]
-
Wikipedia. (n.d.). Negishi coupling. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Cao, Q., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. ResearchGate. [Link]
-
ResearchGate. (2021). How to activate Zn? ResearchGate. [Link]
-
Feng, C., & Blum, S. A. (2021). Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. ResearchGate. [Link]
-
Feng, C., & Blum, S. A. (2021). Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. ResearchGate. [Link]
-
Hanada, E. M., et al. (2022). Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids. Journal of the American Chemical Society, 144(30), 13576-13586. [Link]
-
Yin, J., et al. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry, 85(4), 2347-2354. [Link]
-
Rieke Metals, LLC. (n.d.). Guide to Handling Rieke Zinc in THF. Rieke Metals. [Link]
-
Wikipedia. (n.d.). Rieke metal. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Yin, J., et al. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. ACS Publications. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure, 7. [Link]
-
Organic Syntheses. (n.d.). Modified Clemmensen. Organic Syntheses Procedure. [Link]
-
Chemistry Stack Exchange. (2018). Why can't organozinc reagent react with alkylalkoxysilane?. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. (n.d.). Zinc. Organic Chemistry Portal. [Link]
-
LibreTexts. (2023). 24.16.3: Organozinc Chemistry. Chemistry LibreTexts. [Link]
-
Jamison, C. R., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. UCL Discovery. [Link]
-
Scribd. (n.d.). Activation of Zinc Dust For Synthesis. Scribd. [Link]
-
ResearchGate. (2021). Commonly employed techniques for the preparation of organozinc... ResearchGate. [Link]
-
MDPI. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 6(12), 964-968. [Link]
-
Hatano, M., et al. (2021). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Beilstein Journal of Organic Chemistry, 17, 1761-1768. [Link]
-
Hanada, E. M., Jess, K., & Blum, S. A. (2020). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. Chemistry – A European Journal, 26(65), 15094-15098. [Link]
-
Hanada, E. M. (2023). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship, University of California. [Link]
- Google Patents. (n.d.). Activation of metals for grignard type syntheses.
-
Hatano, M., et al. (2024). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Chemical Science, 15(23), 8569-8577. [Link]
-
Utrecht University. (n.d.). Structural organozinc chemistry. Utrecht University Repository. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
ACS Publications. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Catalysis, 10(19), 11478-11492. [Link]
Sources
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- 2. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 8. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 9. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]
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- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Managing air and moisture sensitivity of 1-Pentylzinc bromide
Introduction
Welcome to the technical support resource for 1-Pentylzinc bromide. This guide is tailored for researchers, scientists, and professionals in drug development who utilize this potent organozinc reagent. As a Senior Application Scientist, my objective is to provide a comprehensive guide that not only outlines procedures but also explains the fundamental chemical principles governing its use. 1-Pentylzinc bromide is a valuable reagent in organic synthesis, especially for creating carbon-carbon bonds through reactions like the Negishi coupling.[1][2] However, its high reactivity is intrinsically linked to its sensitivity to air and moisture, making proper handling paramount for successful and reproducible experimental outcomes.[2][3][4] This document offers in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of working with this reagent.
Section 1: The Root Cause: Understanding Air and Moisture Sensitivity
Question: Why is 1-Pentylzinc bromide so reactive with air and moisture?
Answer: The pronounced sensitivity of 1-Pentylzinc bromide originates from the nature of the carbon-zinc (C-Zn) bond. Zinc's lower electronegativity compared to carbon results in a highly polar bond, conferring a significant partial negative charge on the carbon atom. This makes the pentyl group a strong nucleophile and base.
-
Reaction with Oxygen: Exposure to atmospheric oxygen can lead to the degradation of 1-Pentylzinc bromide. The nucleophilic carbon can engage in radical reactions with O₂, forming hydroperoxides and subsequently other oxidized species. This process not only consumes the active reagent but also introduces impurities that can complicate your reaction mixture and downstream processing.
-
Reaction with Water: The basicity of the pentyl group leads to a rapid and irreversible reaction with water, a ubiquitous component of atmospheric moisture.[5] This acid-base reaction deprotonates water to form pentane and zinc hydroxybromide (Zn(OH)Br). This is a primary pathway for reagent decomposition, leading to diminished yields and inaccurate stoichiometry in your reactions.
The outcome of these degradation pathways is a decrease in the effective concentration of your 1-Pentylzinc bromide solution, which can manifest as incomplete reactions and the generation of undesirable byproducts.
Section 2: Best Practices for Storage and Handling
Question: What are the definitive procedures for storing and handling 1-Pentylzinc bromide solutions to maintain their integrity?
Answer: Strict adherence to proper storage and handling protocols is essential for preserving the quality of 1-Pentylzinc bromide.
Storage:
-
Inert Atmosphere: Always store the reagent under a dry, inert atmosphere like nitrogen or argon. This is crucial to prevent the ingress of reactive oxygen and moisture.
-
Temperature Control: The reagent should be stored in a cool, dry environment, such as a refrigerator dedicated to chemical storage. Stable temperature conditions are important to prevent pressure changes that could compromise the container's seal.
-
Appropriate Containers: 1-Pentylzinc bromide is typically supplied in specialized bottles, such as Sure/Seal™ containers, which feature a resealable septum. This design is engineered to permit the removal of the reagent using a syringe or cannula without exposing the bulk of the solution to the laboratory atmosphere.
Handling:
All manipulations involving 1-Pentylzinc bromide must be conducted using established air-free techniques, such as a Schlenk line or a glovebox.[6][7]
Experimental Protocol: Transfer of 1-Pentylzinc Bromide via Syringe
-
Glassware Preparation: All glassware must be rigorously dried, either in an oven or by flame-drying under vacuum, and subsequently cooled under an inert gas atmosphere. Syringes and needles must also be dried and purged with inert gas before use.
-
Inert Gas Manifold: Prepare a Schlenk line with a supply of dry nitrogen or argon. The reaction vessel and the reagent bottle should be connected to the manifold.
-
Pressure Equalization: Gently purge the reaction flask with the inert gas. It is important to maintain a slight positive pressure of inert gas in the reagent bottle. This can be accomplished by introducing a slow stream of inert gas through a needle connected to a bubbler.
-
Syringe Purging: To ensure the syringe is free of air and moisture, draw inert gas into it and expel it at least three times.
-
Reagent Withdrawal: Carefully pierce the septum of the 1-Pentylzinc bromide bottle with the purged syringe needle. Slowly withdraw the desired volume of the solution. It can be beneficial to draw a small volume of inert gas into the syringe after the liquid to act as a protective buffer.
-
Transfer to Reaction: Promptly and smoothly move the syringe to the reaction flask and inject the reagent. For reactions that are sensitive to local concentration effects, the reagent should be added subsurface to a well-agitated solution.
-
Quenching and Cleaning: Any unused reagent within the syringe must be safely quenched by slowly adding it to a beaker containing an alcohol like isopropanol before proceeding with cleaning.
Visualization: Air-Free Syringe Transfer Workflow
Caption: Standard workflow for the air-free transfer of 1-Pentylzinc bromide.
Section 3: Troubleshooting Common Issues
This section provides solutions to frequent problems encountered when using 1-Pentylzinc bromide.
Question: My reaction is proceeding slowly or not to completion. What are the likely reasons?
Answer: A sluggish or incomplete reaction is often a direct consequence of a lower-than-anticipated concentration of the active organozinc reagent.
| Potential Cause | Underlying Reason | Recommended Troubleshooting Actions |
| Reagent Degradation | The 1-Pentylzinc bromide has likely been partially hydrolyzed or oxidized due to suboptimal handling or storage. | 1. Titrate the Reagent: Before commencing your reaction, accurately determine the molarity of the active reagent. Titration with a standardized solution of I₂ in THF is a reliable method.[8] 2. Use a Fresh Supply: If the reagent has been stored for an extended period or the container has been accessed multiple times, it is advisable to use a new, unopened bottle. |
| Substrate or Catalyst Impurities | The presence of water or other reactive impurities in your substrate or catalyst can consume the organozinc reagent. | 1. Purify Starting Materials: Ensure all substrates and reagents are rigorously dried and purified prior to use. 2. Verify Catalyst Activity: For palladium-catalyzed reactions, confirm that the catalyst has not been deactivated by exposure to air or other contaminants. |
| Solvent Quality | The reaction solvent may contain unacceptable levels of water or peroxides. | 1. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous grade solvents. 2. Peroxide Test: If using ether solvents like THF, it is critical to test for and remove any peroxides. |
Question: I'm observing pentane and other unexpected byproducts in my reaction. What is the cause?
Answer: The detection of pentane is a definitive indicator of protonolysis, where the 1-Pentylzinc bromide has reacted with a source of acidic protons.
Visualization: Troubleshooting Byproduct Formation
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Homocoupling Byproducts with Alkylzinc Halides in Negishi Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homocoupling byproducts in Negishi cross-coupling reactions involving alkylzinc halides. Our goal is to equip you with the expert knowledge and practical insights needed to optimize your synthetic routes and achieve high-purity products.
Introduction: The Challenge of Homocoupling
The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly between sp2 and sp3 centers.[1][2] However, a frequent and often frustrating side reaction is the homocoupling of the organozinc reagent, which diminishes the yield of the desired product and complicates purification.[1][3] This guide will delve into the mechanistic origins of this byproduct and provide actionable strategies to suppress its formation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Negishi reactions, and why does it occur with alkylzinc halides?
A1: Homocoupling refers to the reaction of two molecules of the organozinc reagent to form a symmetrical dimer (R-R from R-ZnX). This side reaction is a common issue in various cross-coupling reactions.[1] In Negishi couplings, it can be promoted by several factors, including the presence of oxygen, the nature of the palladium catalyst and ligands, and the reaction conditions.[4] One proposed mechanism involves a second transmetalation step between an already formed aryl-alkyl-palladium intermediate and another molecule of the alkylzinc halide.[1]
Q2: How does the quality and preparation of the alkylzinc halide reagent impact homocoupling?
A2: The purity and method of preparation of the alkylzinc reagent are critical. Alkylzinc bromides can be efficiently prepared by the direct insertion of activated zinc metal into alkyl bromides.[5][6][7] The presence of unreacted starting materials or impurities can lead to side reactions. It is crucial to use high-purity zinc and ensure its activation, often with a small amount of iodine, to facilitate a clean and complete reaction.[5][6][7] For less reactive alkyl halides, the addition of lithium chloride can be beneficial.[8][9]
Q3: Can the choice of palladium catalyst and ligands significantly reduce homocoupling?
A3: Absolutely. The selection of the palladium source and, more importantly, the phosphine ligand is paramount in controlling the selectivity of the reaction. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step to form the cross-coupled product over competing side reactions like β-hydride elimination and homocoupling.[10][11][12] For instance, the use of ligands like CPhos has been shown to be effective in minimizing byproducts in the coupling of secondary alkylzinc halides.[10][12] The catalyst system plays a key role in stabilizing the palladium center and modulating its reactivity.[13]
Q4: What role do reaction conditions such as temperature and solvent play in minimizing homocoupling?
A4: Reaction conditions must be carefully optimized. Higher temperatures can sometimes increase the rate of homocoupling.[3] Therefore, running the reaction at the lowest effective temperature is often advisable. The choice of solvent is also crucial. Polar aprotic solvents like THF are commonly used for the preparation of alkylzinc reagents and for the coupling reaction itself.[5][6][14] The solubility and stability of the catalyst and reagents in the chosen solvent system can influence the reaction outcome.
Q5: Are there any additives that can be used to suppress homocoupling?
A5: Yes, certain additives can have a profound effect on the reaction's selectivity. For example, N-methylimidazole (N-MeIm) has been identified as a key additive that enables high-yielding and stereoselective cross-couplings while minimizing homocoupling.[14] Additives can influence the reaction by coordinating to the zinc species, thereby modulating their reactivity, or by interacting with the palladium catalyst.[13][15]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues with homocoupling in your Negishi reactions.
Issue 1: Significant formation of homocoupled byproduct observed by GC/MS or NMR.
This is the most direct indicator of a suboptimal reaction. The following workflow can help pinpoint the cause.
Caption: Troubleshooting workflow for minimizing homocoupling.
Issue 2: Reaction stalls or proceeds slowly, leading to increased homocoupling over time.
A stalled reaction can indicate catalyst deactivation, which can indirectly lead to a higher proportion of byproducts as the desired reaction slows.[16]
-
Potential Cause: Catalyst deactivation by impurities or product inhibition.
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the organic halide and any other reagents are free from impurities that could poison the catalyst.[3]
-
Consider a More Robust Catalyst: If catalyst decomposition is suspected (e.g., formation of palladium black), a more stable precatalyst or a different ligand may be required.
-
Slow Addition of Reagent: Adding the alkylzinc reagent slowly can help maintain a low concentration, which can disfavor homocoupling and potentially reduce catalyst deactivation.[3]
-
Issue 3: Inconsistent results and variable levels of homocoupling between batches.
Inconsistency often points to issues with reagent preparation or reaction setup.
-
Potential Cause: Variable quality of the alkylzinc reagent or insufficient control over the reaction atmosphere.
-
Troubleshooting Steps:
-
Standardize Reagent Preparation: Follow a consistent, validated protocol for preparing the alkylzinc halide.[8] Ensure the zinc is fully activated and the reaction goes to completion.
-
Improve Inert Atmosphere Technique: Oxygen can promote homocoupling.[4] Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[3][17]
-
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of an Alkylzinc Bromide Reagent
This protocol is a general guideline for the preparation of alkylzinc bromides.
-
Zinc Activation: To a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 equivalents). Add a catalytic amount of iodine (1-2 mol%) and gently heat the flask with a heat gun until the purple iodine vapor is observed. Allow the flask to cool to room temperature.
-
Reagent Formation: Add anhydrous THF to the activated zinc. Slowly add the alkyl bromide (1.0 equivalent) dropwise. The reaction is often exothermic, and cooling may be necessary.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the metallic zinc. The resulting grayish solution of the alkylzinc bromide is used directly in the next step.
Protocol 2: General Procedure for Minimizing Homocoupling in Negishi Coupling
-
Catalyst Preparation: In a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., CPhos, 2-4 mol%). Add anhydrous THF and stir at room temperature for 15-20 minutes to form the active catalyst.
-
Reaction Setup: To the flask containing the activated catalyst, add the aryl/heteroaryl halide (1.0 equivalent).
-
Slow Addition of Alkylzinc Reagent: Slowly add the freshly prepared alkylzinc bromide solution (1.2-1.5 equivalents) to the reaction mixture at room temperature via a syringe pump over several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC/MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Impact of Ligand and Additive on Selectivity
The following table summarizes literature data illustrating the impact of ligand and additive choice on the yield and selectivity of Negishi couplings, which can be a guide for your own experiments.
| Catalyst System | Additive | Yield of Cross-Coupled Product (%) | Notes | Reference |
| PdCl₂(PPh₃)₂ | None | Variable, significant byproducts | Traditional conditions, often sees homocoupling and isomerization. | [13] |
| PdCl₂(dppf) | None | Good selectivity | Effective in suppressing β-hydride elimination. | [18] |
| Pd-PEPPSI-IPent | None | High yields | Reduces β-hydride elimination and isomerization.[19] | [19] |
| PdCl₂(Amphos)₂ | N-Methylimidazole | >99% | Excellent yields and stereoretention with minimal byproducts.[14] | [14] |
Conclusion
Minimizing homocoupling byproducts in Negishi reactions with alkylzinc halides is a multifactorial challenge that requires careful attention to reagent quality, catalyst selection, and reaction conditions. By systematically addressing these parameters, as outlined in this guide, researchers can significantly improve the efficiency and selectivity of their cross-coupling reactions.
References
-
Krasovskiy, A., & Lipshutz, B. H. (2011). Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. Organic Letters, 13(15), 3822–3825. [Link]
-
Federal Emergency Management Agency. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818–3821. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Huo, S. (2003). Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides. Organic Letters, 5(4), 423–425. [Link]
-
Organic Chemistry Portal. (n.d.). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Chemistry Portal. [Link]
-
Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group, University of Pittsburgh. [Link]
-
ResearchGate. (2025). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. ResearchGate. [Link]
-
Reddit. (2023). Reasons for stalling of a Negishi coupling? r/Chempros. [Link]
-
Organ, M. G., et al. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 47(19), 5521-5523. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]
-
Knochel, P., et al. (2010). Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl. Chemical Communications, 46(42), 7969-7971. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Buchwald, S. L., et al. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
-
Royal Society of Chemistry. (n.d.). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science. [Link]
-
Buchwald, S. L., et al. (2014). Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. Organic Letters, 16(20), 5342–5345. [Link]
-
National Institutes of Health. (n.d.). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PubMed Central. [Link]
-
ChemOrgChem. (2025). Negishi Cross-Coupling/Problem Solved/ CSIR 2016. YouTube. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. [Link]
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Technical Support Center: Enhancing Stereoselectivity in Organozinc Reactions
Welcome to the technical support center for stereoselective organozinc reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the stereochemical outcome of their reactions involving organozinc reagents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab. The advice provided is grounded in established mechanistic principles and practical, field-proven insights to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My enantioselective addition of a dialkylzinc reagent to an aldehyde is giving low enantiomeric excess (ee). What are the most common causes and how can I address them?
A1: Low enantiomeric excess is a frequent challenge and can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.
-
Purity of Reagents and Solvents: Organozinc reactions are highly sensitive to moisture and air.[1][2] Ensure all glassware is rigorously dried, and solvents are anhydrous. The purity of the aldehyde is also critical, as acidic impurities can react with the organozinc reagent and the catalyst. It's advisable to distill the aldehyde immediately before use.
-
Catalyst and Ligand Integrity: The chiral ligand is the cornerstone of stereoselectivity. Verify the enantiomeric purity and chemical integrity of your ligand. If the ligand has been stored for a long time, its purity may be compromised. Consider synthesizing or purchasing a fresh batch. The catalytic activity of the in-situ-formed complex is paramount.[3]
-
Reaction Temperature: Temperature control is critical. Many asymmetric organozinc additions exhibit a strong temperature dependence. Generally, lower temperatures favor higher enantioselectivity by reducing the thermal energy of the system, which can lead to less selective reaction pathways. If you are running your reaction at room temperature, try cooling it to 0 °C or even lower.[4]
-
Incorrect Catalyst Loading: While it may seem intuitive to increase the catalyst loading for better results, this can sometimes have a detrimental effect, especially if catalyst aggregation occurs. Conversely, too little catalyst will result in a slow, and potentially unselective, background reaction. An optimal catalyst loading, typically between 1-10 mol%, should be determined empirically.
-
"Non-Linear Effects": Be aware of the possibility of non-linear effects, where the enantiomeric excess of the product is not directly proportional to the enantiomeric purity of the chiral ligand.[3][5] This can sometimes be advantageous, but it also highlights the complexity of the catalytic system.
Troubleshooting Guide: Step-by-Step Optimization
If you are still facing issues after addressing the common points in the FAQ, this guide provides a more in-depth, systematic approach to optimizing your reaction.
Issue: Poor Diastereoselectivity in the Addition to a Chiral Carbonyl Compound.
When adding an organozinc reagent to a chiral aldehyde or ketone, the inherent stereochemistry of the substrate will influence the outcome. If the diastereoselectivity is low, consider the following:
-
Matching/Mismatching Effects: The chiral ligand and the chiral substrate can either work in concert (matched pair) to enhance diastereoselectivity or in opposition (mismatched pair), leading to poor selectivity. If you suspect a mismatched pairing, try using the opposite enantiomer of your chiral ligand.
-
Lewis Acid Additives: The addition of a Lewis acid, such as Ti(OiPr)₄, can significantly alter the transition state geometry and improve diastereoselectivity.[6] The titanium (IV) complex can chelate to both the chiral ligand and the carbonyl substrate, creating a more rigid and organized transition state, which can amplify the steric and electronic differences leading to the desired diastereomer.
Experimental Protocol: Screening for Optimal Lewis Acid Additive
-
Set up a series of parallel reactions in oven-dried vials under an inert atmosphere (e.g., argon or nitrogen).
-
To each vial, add the chiral ligand (e.g., 5 mol%) and the solvent (e.g., anhydrous toluene).
-
Add the dialkylzinc reagent (e.g., 1.2 equivalents) to each vial and stir for 30 minutes at room temperature to allow for the formation of the zinc-ligand complex.
-
In separate vials, prepare solutions of different Lewis acids (e.g., Ti(OiPr)₄, ZnCl₂, MgBr₂·OEt₂) in the same anhydrous solvent.
-
Add a specific equivalent of each Lewis acid to the respective reaction vials (e.g., 0.1, 0.5, 1.0 equivalents relative to the substrate). Include a control reaction with no Lewis acid.
-
Cool all vials to the desired reaction temperature (e.g., 0 °C).
-
Add the chiral carbonyl substrate (1.0 equivalent) to each vial.
-
Monitor the reactions by TLC or GC-MS until completion.
-
Quench the reactions with a saturated aqueous solution of NH₄Cl.
-
Extract the product, purify by column chromatography, and determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.
Advanced Concepts & Visualizations
The Role of the Chiral Ligand: A Mechanistic Overview
The enantioselective addition of dialkylzinc reagents to aldehydes is a well-studied reaction, and the mechanism often involves the formation of a dimeric zinc complex in the transition state. The chiral ligand, typically an amino alcohol or a diol, coordinates to the zinc atoms, creating a chiral environment that directs the approach of the aldehyde to the alkyl group of the organozinc reagent.
The following diagram illustrates a simplified catalytic cycle for the addition of diethylzinc to an aldehyde catalyzed by a generic chiral amino alcohol.
Caption: A simplified catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Troubleshooting Workflow for Low Enantioselectivity
When faced with low enantioselectivity, a structured troubleshooting approach is essential. The following flowchart outlines a logical progression of steps to identify and resolve the issue.
Caption: A decision-making workflow for troubleshooting low enantioselectivity in organozinc additions.
Data Summary: Ligand Performance Comparison
The choice of chiral ligand is arguably the most critical factor in achieving high stereoselectivity. Below is a table summarizing the performance of different classes of ligands in the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction.
| Ligand Class | Representative Ligand | Typical ee (%) | Key Features & Considerations |
| β-Amino Alcohols | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 90-98 | Readily available, high enantioselectivity for aromatic aldehydes.[5] |
| 1,1'-Bi-2-naphthols (BINOLs) | (R)-3,3'-disubstituted BINOLs | 90->99 | Highly effective for a broad range of aldehydes, including aliphatic ones.[7] |
| Carbohydrate-derived | D-Fructose-based diols & amino alcohols | up to 96 | Inexpensive, readily available from the chiral pool.[6] |
| Phosphoramides | L-Valine-derived phosphoramide | up to 98 | Effective for additions to ketones, which are generally less reactive substrates.[8] |
Note: The enantiomeric excess can vary significantly depending on the specific substrate, solvent, and reaction conditions. This table serves as a general guide.
References
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Hernán-Gómez, A., Orr, S. A., Uzelac, M., Kennedy, A. R., Barroso, S., Jusseau, X., Lemaire, S., Farina, V., & Hevia, E. (2018). Exploiting Synergistic Effects in Organozinc Chemistry for Direct Stereoselective C-Glycosylation Reactions at Room Temperature. Angewandte Chemie International Edition, 57(33), 10630–10634. [Link]
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Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
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Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]
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Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
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Optimization of reaction conditions for the catalytic asymmetric... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Hatano, M., Miyamoto, T., & Ishihara, K. (2007). Highly Active Chiral Phosphoramide-Zn(II) Complexes as Conjugate Acid-Base Catalysts for Enantioselective Organozinc Addition to Ketones. Organic Letters, 9(23), 4535–4538. [Link]
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Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040–6044. [Link]
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Diastereoselective Addition of Organozinc Reagents to Chiral α-Imino Esters | Request PDF. (2002). ResearchGate. Retrieved January 21, 2026, from [Link]
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Asymmetric addition of dialkylzinc compounds to aldehydes. (2023, March 2). In Wikipedia. [Link]
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Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. (2013). Catalysis Science & Technology, 3(11), 2843. [Link]
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Advances in the Chemistry of Organozinc Reagents. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]
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Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (2022). Accounts of Chemical Research, 55(15), 2055–2066. [Link]
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New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. (2014). SciELO. Retrieved January 21, 2026, from [Link]
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Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds | Request PDF. (2001). ResearchGate. Retrieved January 21, 2026, from [Link]
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Catalytic Asymmetric Addition of Alkylzinc and Functionalized Alkylzinc Reagents to Ketones | Request PDF. (2004). ResearchGate. Retrieved January 21, 2026, from [Link]
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Additions of organozinc reagents to carbonyl compounds: The development of new and efficient processes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. DSpace@MIT. [Link]
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Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587–9652. [Link]
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Validation & Comparative
A Comparative Guide for the Synthetic Chemist: Navigating the Nuances of Organozinc and Grignard Reagents
In the realm of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. For this fundamental transformation, chemists have long relied on a robust toolkit of organometallic reagents. Among the most venerable and widely employed are Grignard and organozinc reagents. While both serve as potent nucleophilic carbon sources, their reactivity profiles and functional group compatibility diverge significantly. This guide offers a detailed comparative analysis, moving beyond textbook descriptions to provide field-tested insights and practical protocols, empowering researchers to make informed decisions in the design and execution of complex synthetic routes.
The Foundation: Understanding the Carbon-Metal Bond
The divergent behavior of Grignard and organozinc reagents stems from the nature of their respective carbon-metal bonds. The polarity of this bond, governed by the electronegativity of the metal, dictates the nucleophilicity and, consequently, the reactivity of the organic moiety.
-
Grignard Reagents (R-MgX): Magnesium possesses a relatively low electronegativity (1.31 on the Pauling scale), resulting in a highly polarized carbon-magnesium bond. This imparts significant carbanionic character to the organic group, rendering Grignard reagents exceptionally potent nucleophiles.[1] However, this high reactivity comes at the cost of reduced selectivity and a narrow tolerance for many common functional groups.[2]
-
Organozinc Reagents (R-ZnX, R₂Zn): Zinc is more electronegative (1.65) than magnesium, leading to a more covalent and less polarized carbon-zinc bond.[3][4] This inherent moderation of reactivity is the cornerstone of the enhanced selectivity and broad functional group tolerance that characterize organozinc reagents.[2][5][6]
This fundamental electronic difference is the primary determinant of their distinct applications and handling requirements.
Preparation and Practical Considerations
The ease of synthesis and stability of these reagents are crucial factors in experimental design.
Grignard Reagents
The preparation of Grignard reagents is a classic transformation, typically involving the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1][7][8][9] The reaction occurs on the surface of the magnesium, which is often coated with a passivating layer of magnesium oxide.[1] Activation of the magnesium is frequently necessary and can be achieved through mechanical means (e.g., crushing or stirring) or by using chemical activators like iodine or 1,2-dibromoethane.[1] Due to their high reactivity, Grignard reagents are extremely sensitive to moisture and air and must be prepared and handled under strictly anhydrous and inert conditions.[1][7][10]
Organozinc Reagents
Organozinc reagents offer greater versatility in their preparation. While they can be synthesized directly from an organic halide and zinc metal, this often requires activation of the zinc, for which methods like using Rieke® Zinc (a highly reactive form of zinc powder) have been developed.[11][12] A more common and often more reliable approach is through transmetalation, where an organolithium or Grignard reagent is treated with a zinc halide salt.[13][14] This method is particularly useful for creating functionalized organozinc reagents that would be incompatible with the conditions of direct synthesis. Notably, the celebrated Negishi coupling reaction often utilizes organozinc reagents prepared in situ.[15][16][17]
A Tale of Two Reactivities: Chemoselectivity and Stereoselectivity
The most significant practical distinction between Grignard and organozinc reagents lies in their reaction profiles, particularly concerning selectivity.
Chemoselectivity: The Power of Tolerance
Grignard reagents are notoriously unselective, reacting readily with a broad spectrum of electrophiles. While highly effective for additions to simple aldehydes and ketones, they will also attack esters, amides, nitriles, and epoxides.[9][18][19] This promiscuous reactivity can be a major liability in the synthesis of complex molecules where a variety of functional groups must be preserved. For instance, the reaction of a Grignard reagent with an ester typically leads to a double addition, yielding a tertiary alcohol, making the synthesis of a ketone from an ester and a Grignard reagent challenging.[19][20][21][22]
In stark contrast, organozinc reagents exhibit remarkable chemoselectivity.[3][5] Their reduced reactivity allows them to discriminate between different electrophilic sites. They are generally unreactive towards esters, amides, and nitriles, making them the reagents of choice for selective additions to aldehydes and ketones in the presence of these other functionalities.[3][5][6] This high degree of functional group tolerance is a key advantage in modern organic synthesis.[2][5][12]
Table 1: A Comparative Overview of Functional Group Tolerance
| Functional Group | Grignard Reagent (R-MgX) | Organozinc Reagent (R₂Zn/RZnX) |
| Aldehydes | High Reactivity | High Reactivity |
| Ketones | High Reactivity | High Reactivity |
| Esters | High Reactivity (double addition)[19][20][21][22] | Low to No Reactivity[5][6] |
| Amides | High Reactivity | Low to No Reactivity |
| Nitriles | High Reactivity | Low to No Reactivity[5] |
| Epoxides | High Reactivity[9] | Moderate Reactivity |
| Carboxylic Acids | Acid-Base Reaction[9] | Acid-Base Reaction |
Stereoselectivity: The Pursuit of Asymmetric Synthesis
In the realm of stereocontrolled synthesis, organozinc reagents, particularly dialkylzincs, offer a distinct advantage. The well-defined coordination chemistry of zinc allows for the effective use of chiral ligands to create a chiral environment around the metal center. This has been extensively exploited in the enantioselective addition of organozinc reagents to aldehydes and ketones, often yielding products with high enantiomeric excess.[23][24][25][26][27][28]
While asymmetric transformations with Grignard reagents are known, they often require stoichiometric amounts of chiral auxiliaries or are more dependent on the specific substrate, making the development of general and highly enantioselective methods more challenging.
Experimental Protocols: A Practical Illustration
To highlight the practical differences in handling and application, the following are representative protocols for the addition of an ethyl group to benzaldehyde.
Grignard Reaction: Synthesis of 1-Phenyl-1-propanol
Diagram 1: Grignard Reaction Workflow
Caption: A typical workflow for a Grignard reaction.
Step-by-Step Methodology:
-
Apparatus: A three-necked, round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried under a stream of dry nitrogen or argon to remove any traces of water.
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of bromoethane in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. The mixture is typically warmed to start the reaction, which is then maintained at a gentle reflux.[7]
-
Addition of Electrophile: Once the formation of the Grignard reagent is complete, the solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde in anhydrous THF is then added dropwise.
-
Reaction and Quenching: The reaction mixture is stirred at 0 °C for approximately one hour. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The product is extracted into diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography.
Organozinc Reaction: Enantioselective Synthesis of (S)-1-Phenyl-1-propanol
Diagram 2: Catalytic Cycle for Enantioselective Alkylation with Organozinc Reagent
Caption: A simplified catalytic cycle for the enantioselective addition of diethylzinc.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, a chiral amino alcohol ligand (e.g., (-)-N,N-diisopropylephedrine) is dissolved in anhydrous toluene.
-
Reaction Setup: The solution is cooled to 0 °C, and a solution of diethylzinc in hexanes is added dropwise. The mixture is stirred for approximately 30 minutes to facilitate the formation of the active chiral zinc-catalyst complex.
-
Addition of Electrophile: Benzaldehyde is then added dropwise to the reaction mixture at 0 °C.
-
Reaction and Quenching: The reaction is stirred at 0 °C for several hours, with the progress monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid.
-
Workup and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The enantioenriched alcohol is then purified by silica gel chromatography.
Conclusion: Strategic Reagent Selection
The decision to employ an organozinc or a Grignard reagent is a strategic one, dictated by the specific demands of the synthetic target.
-
Grignard reagents remain the workhorse for simple, robust carbon-carbon bond formations where high reactivity is essential and the substrate is devoid of sensitive functional groups. Their low cost and ease of preparation make them ideal for large-scale syntheses of less complex molecules.
-
Organozinc reagents are the superior choice for modern, complex molecule synthesis. Their remarkable functional group tolerance allows for more convergent and efficient synthetic strategies, obviating the need for extensive protecting group manipulations. Furthermore, their amenability to catalytic, enantioselective transformations makes them indispensable for the synthesis of chiral molecules.
A thorough understanding of the distinct characteristics of these two classes of organometallic reagents empowers the synthetic chemist to design more elegant, efficient, and selective routes to complex molecular architectures.
References
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Advances in the Chemistry of Organozinc Reagents. (2025). ResearchGate. [Link]
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Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (n.d.). National Institutes of Health. [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Grignard reagent. (n.d.). Wikipedia. [Link]
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Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
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Asymmetric addition of dialkylzinc compounds to aldehydes. (n.d.). Wikipedia. [Link]
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Video: Esters to Alcohols: Grignard Reaction. (2025). JoVE. [Link]
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Negishi coupling reaction: Mechanism, popular application. (2022). Chemistry Notes. [Link]
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Reaction of Grignard reagents with esters. (2014). Chemistry Stack Exchange. [Link]
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Negishi Coupling. (2022). YouTube. [Link]
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Negishi Coupling. (n.d.). NROChemistry. [Link]
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Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (n.d.). ACS Publications. [Link]
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Esters with Grignard Reagent. (n.d.). Chemistry Steps. [Link]
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Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. (2007). ACS Publications. [Link]
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Synthesis and Preparation of Grignard Reagent. (2021). Research and Reviews: Journal of Chemistry. [Link]
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Organozinc chemistry. (n.d.). Wikipedia. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
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24.16.3: Organozinc Chemistry. (2023). Chemistry LibreTexts. [Link]
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Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (n.d.). MDPI. [Link]
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Commonly employed techniques for the preparation of organozinc... (n.d.). ResearchGate. [Link]
-
Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. (n.d.). ACS Publications. [Link]
-
Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. (n.d.). ResearchGate. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate. [Link]
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Chemistry Grignard Reaction Mechanism. (n.d.). SATHEE CUET. [Link]
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Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. (2024). ACS Publications. [Link]
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Enantioselective addition of organozinc reagents to aldehydes. (n.d.). ACS Publications. [Link]
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Why organo zinc compound are less reactive theb grignard reagent? (2018). Brainly.in. [Link]
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Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. (2024). ACS Publications. [Link]
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Navigating the Nuances of Organozinc Characterization: A Comparative Guide to NMR Spectroscopy and Titration of 1-Pentylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, organozinc reagents stand as indispensable tools for the construction of complex molecular architectures. Their utility in a myriad of carbon-carbon bond-forming reactions is well-established. However, the successful application of these powerful reagents hinges on their accurate and reliable characterization. Due to their inherent sensitivity to air and moisture, determining the precise concentration and structural integrity of organozinc species like 1-pentylzinc bromide can be a significant challenge. This guide provides an in-depth comparison of two primary characterization techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and classical titration methods. As a Senior Application Scientist, my aim is to not only present the protocols but to delve into the causality behind the experimental choices, empowering you to make informed decisions in your research.
Part 1: Unveiling the Molecular Signature: NMR Spectroscopic Characterization of 1-Pentylzinc Bromide
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of molecules in solution. For organometallic species such as 1-pentylzinc bromide, NMR provides a detailed fingerprint of the organic framework and offers insights into the electronic environment surrounding the carbon-zinc bond.
Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum of 1-pentylzinc bromide is expected to show distinct signals for each of the five non-equivalent methylene and methyl groups of the pentyl chain. The most informative signal is that of the α-methylene group (C1), which is directly attached to the zinc atom. This signal will appear significantly upfield, typically in the range of 0.5-1.5 ppm, due to the shielding effect of the electropositive zinc. The multiplicity of each signal will follow the n+1 rule, providing clear evidence of the connectivity within the pentyl chain.
¹³C NMR Spectroscopy: Similarly, the carbon-13 NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the pentyl group. The C1 carbon, directly bonded to zinc, will experience the most pronounced upfield shift, appearing in the range of 10-25 ppm. The chemical shifts of the other carbons will be less affected but will still follow a predictable pattern based on their distance from the zinc atom.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 (-CH₂-ZnBr) | 0.5 - 1.5 | Triplet | 10 - 25 |
| 2 (-CH₂-) | 1.2 - 1.8 | Sextet | 25 - 35 |
| 3 (-CH₂-) | 1.1 - 1.6 | Sextet | 30 - 40 |
| 4 (-CH₂-) | 0.8 - 1.3 | Sextet | 20 - 30 |
| 5 (-CH₃) | 0.7 - 1.2 | Triplet | 10 - 15 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 1-Pentylzinc Bromide in a non-coordinating solvent like THF-d₈.
Part 2: The Quantitative Approach: Titration of 1-Pentylzinc Bromide
While NMR spectroscopy provides invaluable structural information, it is often not the most practical method for routine quantification of organometallic reagents. Titration, a classic analytical technique, offers a straightforward and accurate way to determine the molar concentration of active organozinc species in a solution. Several titration methods have been developed for organometallic reagents, with iodometric titration being a particularly reliable choice for organozinc compounds.[1]
The Chemistry Behind Iodometric Titration
The titration of 1-pentylzinc bromide with iodine is based on a simple oxidation-reduction reaction. The organozinc compound, a potent nucleophile, reacts with iodine in a 1:1 stoichiometric ratio. The endpoint of the titration is visually determined by the persistence of the characteristic brown color of iodine, indicating that all the organozinc reagent has been consumed. The presence of lithium chloride in the titration medium is crucial as it helps to solubilize the organometallic species and the resulting zinc salts, leading to a sharper and more easily observable endpoint.[1]
Part 3: A Head-to-Head Comparison: NMR Spectroscopy vs. Titration
The choice between NMR spectroscopy and titration for the characterization of 1-pentylzinc bromide depends on the specific information required by the researcher.
| Feature | NMR Spectroscopy | Titration |
| Information Provided | Structural elucidation, purity assessment (qualitative and semi-quantitative) | Molar concentration of active reagent (quantitative) |
| Accuracy | High for structural information, moderate for quantification | High for concentration determination |
| Complexity | Requires specialized equipment and expertise in spectral interpretation | Relatively simple procedure with standard laboratory glassware |
| Time per Sample | Longer (sample preparation, data acquisition, and processing) | Faster for a single determination |
| Cost | High initial investment and running costs for the spectrometer | Low cost of reagents and glassware |
| Sample Requirement | Typically requires a deuterated solvent and a relatively pure sample | Can be performed on crude reaction mixtures |
| Detection of Impurities | Can identify and quantify non-organometallic impurities | Does not provide information about the nature of impurities |
Table 2: Comparison of NMR Spectroscopy and Titration for the characterization of 1-Pentylzinc Bromide.
Part 4: In the Lab: Detailed Experimental Protocols
To ensure the scientific integrity and reproducibility of your results, the following detailed protocols are provided.
Protocol 1: Preparation of an Air-Sensitive NMR Sample of 1-Pentylzinc Bromide
The preparation of NMR samples of air- and moisture-sensitive compounds like 1-pentylzinc bromide requires meticulous attention to detail to prevent decomposition and ensure the acquisition of a high-quality spectrum. This protocol outlines the use of a Schlenk line and a J. Young NMR tube.
Materials:
-
1-Pentylzinc bromide solution in an appropriate solvent (e.g., THF)
-
Deuterated solvent (e.g., THF-d₈), dried and degassed
-
J. Young NMR tube, oven-dried
-
Schlenk line with a supply of inert gas (Argon or Nitrogen)
-
Gastight syringes and needles, oven-dried
Procedure:
-
Prepare the J. Young NMR tube: Ensure the J. Young NMR tube is thoroughly cleaned and oven-dried for at least 12 hours at >120 °C. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Purge the system: Connect the J. Young NMR tube to the Schlenk line via an adapter. Evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add the deuterated solvent: Under a positive pressure of inert gas, carefully add the required amount of dried and degassed deuterated solvent (typically 0.5-0.6 mL) to the NMR tube using a gastight syringe.
-
Add the 1-pentylzinc bromide solution: Using a clean, dry, and purged gastight syringe, withdraw a precise volume of the 1-pentylzinc bromide solution. Quickly inject the solution into the NMR tube containing the deuterated solvent.
-
Seal and mix: Securely close the J. Young tube's screw cap. Gently invert the tube several times to ensure thorough mixing of the sample.
-
Acquire the NMR spectrum: The prepared sample is now ready for NMR analysis.
Caption: Workflow for the preparation and NMR analysis of 1-pentylzinc bromide.
Protocol 2: Iodometric Titration of 1-Pentylzinc Bromide
This protocol provides a step-by-step guide for the quantitative determination of 1-pentylzinc bromide concentration using iodine.[1]
Materials:
-
1-Pentylzinc bromide solution in THF
-
Anhydrous lithium chloride (LiCl)
-
Iodine (I₂)
-
Anhydrous THF
-
Oven-dried glassware (e.g., Schlenk flask, magnetic stir bar, burette or syringe)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Prepare the iodine solution: In an oven-dried Schlenk flask under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF containing a saturating amount of anhydrous lithium chloride. A typical concentration is 0.1 M.
-
Set up the titration: Place a known volume of the iodine solution in a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Perform the titration: Slowly add the 1-pentylzinc bromide solution to the iodine solution via a burette or a calibrated syringe while stirring vigorously.
-
Determine the endpoint: The endpoint is reached when the brown color of the iodine just disappears, and the solution becomes colorless. The persistence of the colorless solution for at least one minute confirms the endpoint.
-
Calculate the concentration: The molarity of the 1-pentylzinc bromide solution can be calculated using the following formula:
Molarity (RZnBr) = (Molarity (I₂) × Volume (I₂)) / Volume (RZnBr)
Caption: Workflow for the iodometric titration of 1-pentylzinc bromide.
Conclusion: Choosing the Right Tool for the Job
References
Sources
A Senior Application Scientist's Guide to Validating Organozinc Reagent Purity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the reliability of a chemical reaction is intrinsically linked to the quality of its starting materials. Organozinc reagents, prized for their versatility in carbon-carbon bond formation, are no exception.[1] Their inherent reactivity and sensitivity to atmospheric conditions, however, make purity validation a critical, yet often challenging, aspect of their application.[2] This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of organozinc reagents, offering field-proven insights to ensure the integrity of your synthetic endeavors.
The Imperative of Purity in Organozinc Chemistry
The presence of impurities in organozinc reagents can lead to a cascade of undesirable outcomes, including reduced yields, formation of byproducts, and in the context of drug development, the introduction of potentially toxic contaminants. Common impurities can arise from the starting materials, side reactions during synthesis, or degradation upon storage.[3] For instance, the synthesis of diethylzinc from ethyl halides and a zinc-copper couple can be accompanied by unreacted starting materials or byproducts from side reactions.[2] Therefore, a robust analytical strategy is not merely a quality control measure but a fundamental component of reproducible and reliable chemical synthesis.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for purity validation depends on a multitude of factors, including the specific organozinc reagent, the expected impurities, and the available instrumentation. This guide will focus on the three most prevalent methods: Iodometric Titration, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Iodometric Titration | Quantitative NMR (qNMR) | GC-MS |
| Principle | Redox reaction with iodine | Nuclear magnetic resonance | Separation by volatility and mass-to-charge ratio detection |
| Primary Measurement | Active organozinc concentration | Molar concentration relative to an internal standard | Relative abundance of volatile components |
| Accuracy | Good to Excellent | Excellent | Good to Excellent (with proper calibration) |
| Precision | Good | Excellent | Excellent |
| Sensitivity (LOD/LOQ) | Moderate | Moderate to High | Very High |
| Throughput | High | Medium | Medium to High |
| Cost per Sample | Low | Medium to High | High |
| Expertise Required | Low to Moderate | High | High |
| Impurity Identification | No | Yes (structural information) | Yes (mass fragmentation patterns) |
In-Depth Analysis of Techniques
Iodometric Titration: The Workhorse of Purity Assessment
Iodometric titration is a classical and widely adopted method for determining the concentration of active organozinc reagents. Its enduring popularity stems from its simplicity, low cost, and reliability.
The Underlying Chemistry: A Self-Validating System
The titration is based on the quantitative reaction between the organozinc reagent and a standardized solution of iodine. The organozinc compound reduces the iodine to iodide ions, and the endpoint is visualized by the disappearance of the characteristic brown color of iodine.
-
Causality in Experimental Choice: The use of lithium chloride (LiCl) in the titration medium is a critical, yet often overlooked, detail. Organozinc reagents can exist as aggregates or form insoluble precipitates in certain solvents. LiCl acts as a solubilizing agent, breaking down these aggregates and ensuring a clear, homogeneous solution for a sharp and accurate endpoint.[3] This seemingly minor addition transforms the protocol into a self-validating system by ensuring the entire active reagent is available to react with the titrant.
Experimental Protocol: Iodometric Titration of an Organozinc Reagent
-
Preparation of Iodine Solution: Prepare a standardized 1 M solution of iodine in anhydrous tetrahydrofuran (THF).
-
Sample Preparation: In a dry, argon-flushed flask, accurately weigh an aliquot of the organozinc reagent.
-
Titration: Dissolve the organozinc sample in anhydrous THF containing LiCl. Titrate with the standardized iodine solution until the faint brown color of iodine persists.
-
Calculation: The concentration of the organozinc reagent is calculated based on the stoichiometry of the reaction and the volume of iodine solution consumed.
Workflow for Iodometric Titration
Caption: Workflow for determining organozinc concentration via iodometric titration.
Quantitative NMR (qNMR) Spectroscopy: Precision and Structural Insight
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool for the purity assessment of a wide range of compounds, including organometallics.[4] It offers not only accurate quantification but also valuable structural information about the analyte and any potential impurities.
The Principle of qNMR: A Direct Proportionality
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[6][7]
Expertise in Action: The Critical Choice of an Internal Standard
The selection of an appropriate internal standard is paramount for a successful qNMR experiment. The choice is not arbitrary and must be guided by several key criteria:
-
Signal Uniqueness: The standard's NMR signals must not overlap with any signals from the analyte or solvent.
-
Chemical Inertness: The standard must not react with the organozinc reagent.
-
Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis.
-
Purity: The internal standard itself must be of high, certified purity.
For organozinc reagents, which are often analyzed in aprotic deuterated solvents like benzene-d6 or THF-d8, suitable internal standards include 1,3,5-trimethoxybenzene or ferrocene.
Experimental Protocol: qNMR Analysis of an Organozinc Reagent
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh the organozinc reagent and the chosen internal standard into an NMR tube.
-
Dissolution: Add the appropriate deuterated solvent and gently mix to ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all nuclei.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the relevant signals from the analyte and the internal standard.
-
Purity Calculation: The purity of the organozinc reagent is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Workflow for qNMR Analysis
Caption: Workflow for determining organozinc purity via qNMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] It is particularly well-suited for the analysis of volatile and thermally stable compounds.
The Challenge of Analyzing Organozincs by GC-MS
Direct analysis of many organozinc reagents by GC-MS can be challenging due to their reactivity and often low volatility. Therefore, derivatization is frequently employed to convert the organozinc compound into a more volatile and thermally stable derivative.
-
The "Why" of Derivatization: Derivatization chemically modifies the analyte to improve its chromatographic behavior and detection.[9] For organozinc reagents, a common approach is quenching with a proton source followed by analysis of the resulting hydrocarbon. Alternatively, transmetalation with a more volatile metal or reaction with a silylating agent can be employed. This step is crucial for obtaining sharp, symmetrical peaks and reliable quantification.
Identifying Impurities with Confidence
A key advantage of GC-MS is its ability to identify unknown impurities. The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that can be compared to spectral libraries for identification. This is invaluable for pinpointing the source of reaction failures or unexpected byproducts. For example, in the synthesis of diethylzinc, GC-MS can be used to detect residual ethyl halides or the formation of butane from reductive elimination.[3]
Experimental Protocol: GC-MS Analysis of an Organozinc Reagent (with Derivatization)
-
Derivatization: React a known amount of the organozinc reagent with a suitable derivatizing agent under controlled conditions.
-
Sample Preparation: Dilute the derivatized sample in a volatile organic solvent.
-
GC Separation: Inject the sample into the GC, where the components are separated based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As each component elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: The resulting chromatogram shows the separated components as peaks. The mass spectrum of each peak is used for identification. Quantification is typically performed by comparing the peak area of the analyte to that of an internal or external standard.
Workflow for GC-MS Analysis
Caption: Workflow for purity analysis of organozinc reagents using GC-MS.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for validating the purity of organozinc reagents is not a one-size-fits-all decision.
-
Iodometric titration is an excellent choice for routine, high-throughput determination of the active reagent concentration, offering a balance of simplicity, speed, and low cost.
-
Quantitative NMR provides the highest level of accuracy and precision for purity determination and offers the added benefit of structural elucidation of both the main component and any impurities. It is the gold standard for establishing the purity of reference materials.
-
GC-MS is unparalleled in its sensitivity and its ability to identify and quantify volatile impurities, making it an indispensable tool for troubleshooting and in-depth analysis of complex mixtures.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and reliability of their organozinc reagents, ultimately leading to more successful and reproducible synthetic outcomes.
References
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Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv. [Link]
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Diethylzinc likely undergoes ligand exchange with copper surface... ResearchGate. [Link]
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Organozinc chemistry. Wikipedia. [Link]
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Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PubMed Central. [Link]
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Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. [Link]
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Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI. [Link]
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Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. [Link]
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Application of Quantitative 1H and 19F NMR to Organometallics. ResearchGate. [Link]
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24.16.3: Organozinc Chemistry. Chemistry LibreTexts. [Link]
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Cost of GC MS Analysis In House vs Outsourced Testing. YouTube. [Link]
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Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online. [Link]
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Comparison of GC/MS and NMR for quantification of methyleugenol in food. ResearchGate. [Link]
-
Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. [Link]
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The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]
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I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? : r/chemistry. Reddit. [Link]
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A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. PubMed. [Link]
-
Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. PubMed Central. [Link]
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Limit of Detection and Limit of Quantification Determination in Gas Chromatography. Semantic Scholar. [Link]
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Optimization of NMR analysis of biological fluids for quantitative accuracy. ResearchGate. [Link]
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Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. National Institutes of Health. [Link]
-
How I can determine Quantification and Detection limits in PAH analysis (GC/MS)? ResearchGate. [Link]
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A Mechanistic and Comparative Guide to 1-Pentylzinc Bromide Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of methodologies, the Negishi cross-coupling reaction, which utilizes organozinc reagents, has emerged as a powerful and versatile tool due to its high functional group tolerance and the often mild reaction conditions required.[1] This guide provides a deep dive into the mechanistic nuances and practical applications of 1-pentylzinc bromide in palladium-catalyzed cross-coupling reactions. We will explore the underlying principles that govern its reactivity, offer a comparative analysis with alternative reagents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Negishi Reaction: A Mechanistic Overview
The catalytic cycle of the Negishi cross-coupling reaction is a well-studied process that generally proceeds through a sequence of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2] The cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
For primary alkylzinc reagents like 1-pentylzinc bromide, the key challenge is to ensure that the rate of reductive elimination from the diorganopalladium(II) intermediate is significantly faster than competing side reactions, most notably β-hydride elimination. This undesired pathway can lead to the formation of isomeric byproducts and reduced arenes, thereby diminishing the yield of the desired product.
The Crucial Role of Ligands in Directing Reactivity
The choice of ligand is paramount in achieving high yields and selectivity in the Negishi cross-coupling of alkylzinc reagents. Bulky and electron-rich phosphine ligands have been shown to be particularly effective in promoting the desired reductive elimination pathway over β-hydride elimination.[3][4][5] Ligands such as CPhos, SPhos, and XPhos have demonstrated superior performance in couplings involving secondary alkylzinc halides, and these principles are broadly applicable to primary reagents as well.[3][5]
More recently, novel phosphine-electron-deficient olefin ligands have been developed that facilitate both oxidative addition and rapid reductive elimination, allowing for efficient coupling at ambient temperatures even with alkylzinc reagents that are prone to side reactions.[6]
Caption: The influence of ligand choice on the reaction pathway.
Comparative Performance of 1-Pentylzinc Bromide
To provide a clear comparison of the performance of 1-pentylzinc bromide, we have compiled data from various sources. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature. However, by examining a range of examples, we can discern trends in reactivity and identify optimal conditions.
Comparison with Other Alkylzinc Reagents
A study comparing the utility of various C(sp²)-C(sp³) cross-coupling methods for library synthesis provides valuable insights into the performance of primary alkylzinc reagents.[7] In this study, Negishi coupling with primary and secondary alkyl organozinc reagents generally performed well.
| Alkylzinc Reagent | Coupling Partner (Aryl Bromide) | Catalyst System | Yield (%) | Reference |
| n-Hexylzinc Bromide | Drug-like Heterocycle 1 | 5% Pd-PEPPSI-IPentCl | Good | [7] |
| n-Propylzinc Bromide | Drug-like Heterocycle 2 | 5% Pd-PEPPSI-IPentCl | Good | [7] |
| iso-Propylzinc Bromide | Drug-like Heterocycle 1 | 5% Pd-PEPPSI-IPentCl | Good | [7] |
| Cyclopropylzinc Bromide | Drug-like Heterocycle 2 | 5% Pd-PEPPSI-IPentCl | Good | [7] |
Note: "Good" yields in the context of library synthesis are generally considered to be moderate to high.
This data suggests that primary, unbranched alkylzinc reagents like n-hexylzinc bromide (a close analogue of 1-pentylzinc bromide) are effective coupling partners in Negishi reactions, particularly with robust catalyst systems like Pd-PEPPSI-IPentCl.
Performance with Various Aryl Halides
The electronic nature and steric hindrance of the aryl halide coupling partner can significantly impact the efficiency of the cross-coupling reaction.
| 1-Pentylzinc Bromide Coupling Partner | Catalyst System | Yield (%) | Reference |
| 9-Benzyl-6-chloro-purine | Not specified | Good to Excellent | [2] |
| 4-Methoxy-bromobenzene | Pd-PEPPSI-IPent (4 mol%), LiBr (2 equiv) | <20% | [8] |
The example with 9-benzyl-6-chloro-purine demonstrates that even complex, heteroaromatic substrates can be successfully coupled with primary alkylzinc reagents, achieving high yields.[2] Conversely, the coupling with 4-methoxy-bromobenzene under the specified conditions resulted in a low yield, highlighting the sensitivity of the reaction to the specific catalyst and additives used.[8]
Alternative Methods for Introducing a Pentyl Group
While the Negishi coupling is a powerful tool, other cross-coupling reactions can also be employed to introduce a pentyl group onto an aromatic or vinylic core.
| Cross-Coupling Method | Alkyl Source | General Applicability | Key Considerations |
| Suzuki-Miyaura Coupling | n-Pentylboronic acid or ester | Broad | Often requires a base; potential for protodeboronation. |
| Kumada-Corriu Coupling | n-Pentylmagnesium bromide (Grignard) | High reactivity | Lower functional group tolerance compared to organozincs. |
| Stille Coupling | n-Pentyltri-n-butyltin | Good functional group tolerance | Stoichiometric tin waste is a significant drawback. |
The choice of method will ultimately depend on the specific substrate, desired functional group tolerance, and practical considerations such as the availability and stability of the organometallic reagent.
Experimental Protocols
Preparation of 1-Pentylzinc Bromide
A reliable method for the preparation of alkylzinc halides involves the direct insertion of activated zinc into the corresponding alkyl halide.
Materials:
-
1-Bromopentane
-
Zinc dust
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents).
-
Activate the zinc by adding a small amount of 1,2-dibromoethane in anhydrous THF and gently heating until the evolution of ethene is observed.
-
Cool the suspension to room temperature.
-
Slowly add a solution of 1-bromopentane (1.0 equivalent) in anhydrous THF to the activated zinc suspension.
-
Stir the mixture at room temperature for 12-24 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.
-
The resulting solution of 1-pentylzinc bromide in THF can be used directly in subsequent cross-coupling reactions.
General Procedure for Negishi Cross-Coupling
Materials:
-
Aryl halide (e.g., aryl bromide)
-
1-Pentylzinc bromide solution in THF
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, CPhos, or a phosphine-electron-deficient olefin ligand)
-
Anhydrous solvent (e.g., THF, NMP)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., 2 mol % Pd(OAc)₂) and the ligand (e.g., 4 mol % SPhos).
-
Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst.
-
Add the aryl halide (1.0 equivalent).
-
Slowly add the solution of 1-pentylzinc bromide (1.2-1.5 equivalents) to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
1-Pentylzinc bromide is a valuable reagent for the introduction of a linear five-carbon chain in organic synthesis via the Negishi cross-coupling reaction. The success of this transformation is critically dependent on the judicious choice of the palladium catalyst and, most importantly, the ligand. Bulky, electron-rich phosphine ligands and novel phosphine-electron-deficient olefin ligands have proven effective in promoting the desired reductive elimination step and minimizing side reactions. While direct comparative data for 1-pentylzinc bromide is somewhat limited in the literature, the principles established for other primary alkylzinc reagents provide a strong foundation for reaction design and optimization. By carefully selecting the reaction conditions, researchers can effectively utilize 1-pentylzinc bromide to construct complex molecules with high efficiency and selectivity.
References
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Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818–3821. [Link]
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Luo, X., Zhang, H., Duan, H., Liu, Q., Zhu, L., Zhang, T., & Lei, A. (2007). Superior Effect of a π-Acceptor Ligand (Phosphine−Electron-Deficient Olefin Ligand) in the Negishi Coupling Involving Alkylzinc Reagents. Organic Letters, 9(23), 4571–4574. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
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Zhang, Y., & Tang, J. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry, 3(1), 586-597. [Link]
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Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(7), 899–912. [Link]
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Buchwald, S. L., & Han, C. (2010). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
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Ničer, T., et al. (2020). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 11(7), 1400-1407. [Link]
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Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group Meeting. [Link]
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Zhao, S. (2015). A Stereospecific Pd-Catalyzed Suzuki Cross-Coupling Reaction and a Statistical Study of the Ligand's Role in Stereoselection. Graduate College of the University of Illinois at Urbana-Champaign. [Link]
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Dhayalan, V. (2024). Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction. ChemistrySelect, 9(1). [Link]
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Sharma, S., & Devari, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4834-4871. [Link]
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Hazari, N. (2016). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale Graduate School of Arts and Sciences Dissertations. [Link]
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LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Jana, A., & Keilitz, J. (2019). Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates. Beilstein Journal of Organic Chemistry, 15, 2236–2245. [Link]
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Giri, R., & Thapa, S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Molecules, 16(12), 10349-10398. [Link]
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de Vries, J. G. (2015). Palladium-Catalysed Coupling Reactions. University of Groningen. [Link]
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Jana, R., & Pathak, T. P. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6043-6095. [Link]
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Zhao, S. (2015). A Stereospecific Pd-Catalyzed Suzuki Cross-Coupling Reaction and a Statistical Study of the Ligand's Role in Stereoselection. Purdue University. [Link]
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Navigating the Nuances of Nucleophiles: A Comparative Guide to the Reactivity of Primary vs. Secondary Alkylzinc Halides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbon-carbon bond formation, organozinc halides stand out as versatile and functional-group-tolerant nucleophiles. Their moderate reactivity, a significant advantage over their more aggressive organolithium and Grignard counterparts, allows for their use in complex molecular syntheses without the need for extensive protecting group strategies.[1][2][3] However, the choice between a primary and a secondary alkylzinc reagent is not trivial and can profoundly impact reaction outcomes, efficiency, and selectivity. This guide provides an in-depth comparison of the reactivity of primary versus secondary alkylzinc halides, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
At the Heart of the Matter: Structural and Electronic Divergence
The fundamental differences in reactivity between primary (RCH₂ZnX) and secondary (R₂CHZnX) alkylzinc halides stem from two key factors: steric hindrance and the propensity for β-hydride elimination.
-
Steric Effects: A secondary alkyl group is inherently more sterically encumbered than a primary one. This increased bulkiness directly influences the rates of crucial steps in cross-coupling reactions, such as transmetalation to a palladium or nickel catalyst. The more crowded environment around the zinc-bearing carbon in secondary reagents can slow down the transfer of the alkyl group to the catalytic center.[4]
-
β-Hydride Elimination: This is the most significant competing side reaction for secondary alkylzinc halides.[5][6] For this process to occur, the alkyl group must possess a hydrogen atom on the carbon atom beta to the metal center. After transmetalation to a palladium complex, for instance, the secondary alkyl group can readily rearrange to form a palladium-hydride species and an alkene, leading to undesired byproducts and reduced yields of the target molecule.[5][6] Primary alkylzinc reagents, lacking a β-hydrogen on a secondary carbon, are far less susceptible to this pathway.
The interplay of these factors dictates the suitability of each class of reagent for specific transformations.
Comparative Reactivity in Key Transformations
The Negishi Cross-Coupling: A Tale of Two Selectivities
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of C(sp²)–C(sp³) bond formation.[7] It is here that the divergent behavior of primary and secondary alkylzinc halides is most pronounced.
Primary Alkylzinc Halides: These reagents are generally well-behaved and reliable partners in Negishi couplings. They readily participate in the catalytic cycle, providing the desired linear coupled products in high yields with a wide range of aryl, vinyl, and acyl halides.[1] The absence of a facile β-hydride elimination pathway ensures clean reaction profiles.
Secondary Alkylzinc Halides: The use of secondary alkylzinc reagents in Negishi couplings has historically been challenging. The primary obstacle is the competition between the desired reductive elimination to form the branched product and the undesired β-hydride elimination, which can lead to a mixture of the branched product, the rearranged linear (primary) product, and reduced arene.[5][8]
However, significant advances in ligand design have largely overcome this limitation. The development of bulky, electron-rich biarylphosphine ligands, such as CPhos, has been instrumental. These ligands accelerate the rate of reductive elimination from the palladium intermediate relative to the rate of β-hydride elimination, thus favoring the formation of the desired branched product with high selectivity.[5][9]
Experimental Data Snapshot: Negishi Coupling
| Alkylzinc Reagent | Electrophile | Catalyst System | Product Ratio (Branched:Linear) | Yield (%) | Reference |
| n-BuZnBr | 1-Bromonaphthalene | Pd₂(dba)₃ / PCyp₃ / NMI | >99:1 (Linear) | 85 | [1] |
| i-PrZnBr | 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | >20:1 (Branched) | 92 | [5] |
| i-PrZnBr | 2-Bromoanisole | Pd(OAc)₂ / CPhos | >20:1 (Branched) | 88 | [5] |
| sec-BuZnBr | 4-Bromotoluene | Pd-PEPPSI-IPent | >98:2 (Branched) | 91 | [10] |
This data clearly illustrates that with the appropriate catalytic system, secondary alkylzinc halides can be highly effective, delivering the branched isomer with excellent selectivity.[5][10]
The Fukuyama Coupling: A More Forgiving Landscape
The Fukuyama coupling provides a mild and efficient route to ketones via the palladium-catalyzed reaction of a thioester with an organozinc reagent.[11][12][13] A key advantage of this reaction is its remarkable functional group tolerance, stemming from the moderate reactivity of the organozinc nucleophile.[14][15]
In this reaction, the distinction between primary and secondary alkylzinc halides is less critical than in the Negishi coupling. Both types of reagents generally perform well, affording the corresponding ketones in good to excellent yields.[16][17] The catalytic cycle is thought to proceed rapidly, and the transmetalation and reductive elimination steps are typically faster than competing side reactions like β-hydride elimination, even for secondary reagents.[12]
This robustness makes the Fukuyama coupling a valuable tool for late-stage functionalization in the synthesis of complex molecules where sensitive functional groups are present.[12][18]
Uncatalyzed Conjugate Addition: The Role of the Solvent
The 1,4-conjugate addition of organozinc halides to α,β-unsaturated ketones is a powerful method for forming carbon-carbon bonds.[19][20][21] Interestingly, this transformation can often be achieved without a transition metal catalyst. Recent studies have shown that both primary and secondary alkylzinc halides can participate effectively in uncatalyzed conjugate additions, particularly when dimethoxyethane (DME) is used as the solvent.[22][23]
While THF is a common solvent for organozinc reactions, DME has been shown to be superior for this specific application, leading to excellent yields for both aryl and alkylzinc halides.[22][23] The coordinating ability of DME is thought to stabilize a key transition state, lowering the activation energy of the reaction.[23]
Experimental Data Snapshot: Uncatalyzed Conjugate Addition to Chalcone
| Alkylzinc Reagent | Solvent | Yield (%) | Reference |
| n-BuZnI | DME | 95 | [22] |
| i-PrZnI | DME | 92 | [22] |
| PhZnI | DME | 98 | [22] |
| PhZnI | THF | 20 | [22] |
The data highlights the dramatic effect of the solvent and demonstrates the high efficiency of both primary and secondary alkylzinc reagents in this transformation under optimized conditions.[22]
Practical Considerations and Experimental Protocols
The successful application of alkylzinc halides hinges on their proper preparation and handling under inert conditions.[3][24]
General Workflow for Alkylzinc Halide Synthesis and Application
Caption: General workflow for alkylzinc halide synthesis and use.
Protocol 1: Preparation of a Primary Alkylzinc Bromide (n-Butylzinc Bromide)
-
Zinc Activation: To a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents). Activate the zinc by stirring with a catalytic amount of iodine in anhydrous THF until the color of the iodine disappears. Alternatively, use commercially available activated Rieke® zinc.[24]
-
Reagent Formation: To the activated zinc suspension, add a solution of n-butyl bromide (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic. Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by GC analysis of quenched aliquots).
-
Usage: The resulting greyish solution of n-butylzinc bromide is used directly in the subsequent coupling reaction.
Protocol 2: Preparation of a Secondary Alkylzinc Bromide (iso-Propylzinc Bromide) with LiCl
-
Apparatus Setup: In a flame-dried, argon-purged flask, place zinc dust (1.5 equivalents) and anhydrous lithium chloride (1.0 equivalent).
-
Reagent Formation: Add anhydrous THF to the flask, followed by the dropwise addition of iso-propyl bromide (1.0 equivalent).
-
Reaction: Stir the suspension at room temperature. The insertion is typically complete within a few hours.
-
Settling and Usage: Allow the excess zinc to settle. The supernatant containing the soluble i-PrZnBr·LiCl complex is then cannulated to another flask for the coupling reaction. This method, popularized by Knochel, enhances the solubility and reactivity of the organozinc reagent.[25]
Protocol 3: Comparative Negishi Coupling
-
Catalyst Preparation: In a separate flame-dried flask, prepare the catalyst by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos for primary, CPhos for secondary, 4 mol%) in anhydrous THF under argon.
-
Coupling Reaction: To the catalyst solution, add the aryl bromide (1.0 equivalent). Then, add the freshly prepared solution of the primary or secondary alkylzinc halide (1.2-1.5 equivalents) dropwise at room temperature.
-
Reaction and Workup: Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC or GC. Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.
Mechanistic Insights: The β-Hydride Elimination Pathway
The critical divergence in reactivity for secondary alkylzincs in Negishi couplings is best visualized through the catalytic cycle.
Caption: Negishi cycle highlighting the problematic β-hydride elimination.
For a secondary alkyl group (R²), the intermediate R¹-Pd(II)Lₙ-R² can either undergo productive reductive elimination to yield the branched product R¹-R² or undergo β-hydride elimination.[5] The latter forms a palladium-hydride complex and releases an alkene, which can then lead to undesired byproducts.[6] Bulky ligands like CPhos sterically favor the conformation required for reductive elimination, making it kinetically more favorable than β-hydride elimination.[5][9]
Conclusion: Selecting the Right Tool for the Job
The choice between primary and secondary alkylzinc halides is a critical decision in synthesis design.
-
Primary alkylzinc halides are robust, reliable reagents for a wide range of C-C bond-forming reactions, consistently providing linear products with minimal side reactions. They are the go-to choice when a primary alkyl chain needs to be introduced.
-
Secondary alkylzinc halides offer access to more complex, branched structures that are prevalent in pharmaceuticals and natural products. While their application requires more careful consideration of reaction conditions, particularly in Negishi couplings, modern ligand developments have made them powerful and selective tools. For reactions like the Fukuyama coupling and uncatalyzed conjugate additions, the differences in reactivity are often less pronounced, expanding their utility.
By understanding the underlying steric and electronic factors that govern their reactivity, researchers can harness the full potential of both primary and secondary alkylzinc halides, paving the way for more efficient and innovative molecular construction.
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
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Wikipedia. (2023). Organozinc chemistry. In Wikipedia. [Link]
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Pace, V., et al. (2019). Uncatalyzed Conjugate Addition of Organozinc Halides to Enones in DME: a Combined Experimental/Computational Study on the Role of the Solvent and the Reaction Mechanism. Catalysis Science & Technology, 9(23), 6685-6692. [Link]
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St-Jean, F., et al. (2018). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 9(10), 1048-1053. [Link]
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Feng, C., et al. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 54(11), 2583-2595. [Link]
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Wikipedia. (2023). Negishi coupling. In Wikipedia. [Link]
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Lee, J. H., & Kishi, Y. (2016). One-Pot Ketone Synthesis with Alkylzinc Halides Prepared from Alkyl Halides via a Single Electron Transfer (SET) Process: New Extension of Fukuyama Ketone Synthesis. Journal of the American Chemical Society, 138(22), 7178–7186. [Link]
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Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group Meeting. [Link]
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Corpet, M., & Gosmini, C. (2012). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 134(22), 9292-9295. [Link]
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Organ, M. G., et al. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 47(18), 5262-5264. [Link]
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Chinchilla, R., & Nájera, C. (2013). Advances in the Chemistry of Organozinc Reagents. Chemical Society Reviews, 42(14), 6288-6324. [Link]
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Pace, V., et al. (2019). Conjugate addition of organozinc halides to enones. Isolated yield, reaction temperature, and reaction time. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]
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Pace, V., et al. (2019). Uncatalyzed conjugate addition of organozinc halides to enones in DME: a combined experimental/computational study on the role of the solvent and the reaction mechanism. RSC Publishing. [Link]
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Fu, G. C. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 78(22), 11099-11116. [Link]
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Lei, A., et al. (2014). Structure–kinetic relationship study of organozinc reagents. Chemical Communications. [Link]
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Gignoux, C., et al. (2022). Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. ChemRxiv. [Link]
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Knochel, P., et al. (2012). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Angewandte Chemie International Edition, 51(35), 8792-8794. [Link]
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Hevia, E., et al. (2018). Exploiting Synergistic Effects in Organozinc Chemistry for Direct Stereoselective C‐Glycosylation Reactions at Room Temperature. Angewandte Chemie International Edition, 57(33), 10630-10634. [Link]
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Buchwald, S. L., & Han, C. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]
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Wikipedia. (2023). Fukuyama coupling. In Wikipedia. [Link]
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Zhang, X., et al. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]
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Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group Meeting. [Link]
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Périchon, J. (1999). Electrochemical generation and reaction of zinc reagents. In Organozinc Reagents (pp. 123-140). Oxford University Press. [Link]
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Koszinowski, K. (2012). β-Hydrogen Elimination of Ionic Butylzinc Complexes. Organometallics, 31(10), 3945-3951. [Link]
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Blum, S. A., et al. (2022). Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids. Organometallics, 41(15), 2056-2066. [Link]
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Pearson. (2022). Fukuyama Coupling Reaction: Videos & Practice Problems. Pearson+. [Link]
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Jensen, A. E., & Knochel, P. (2002). Nickel-catalyzed cross-coupling between functionalized primary or secondary alkylzinc halides and primary alkyl halides. The Journal of Organic Chemistry, 67(1), 79-85. [Link]
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Buchwald, S. L., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4924-4927. [Link]
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Kishi, Y., & Lee, J. H. (2016). One-Pot Ketone Synthesis with Alkylzinc Halides Prepared from Alkyl Halides via a Single Electron Transfer (SET) Process: New Extension of Fukuyama Ketone Synthesis. PubMed. [Link]
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Hevia, E., et al. (2018). Exploiting Synergistic Effects in Organozinc Chemistry for Direct Stereoselective C‐Glycosylation Reactions at Room Temperature. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Chemistry LibreTexts. [Link]
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Kumar, A., & Singh, V. (2022). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589-628. [Link]
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Knochel, P., et al. (2020). Stereoselective Csp−Csp Cross‐Couplings of Chiral Secondary Alkylzinc Reagents with Alkenyl and Aryl Halides. Chemistry – A European Journal, 26(62), 14144-14148. [Link]
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A Researcher's Guide to Kinetic Analysis: Unraveling the Performance of 1-Pentylzinc Bromide in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the optimization of carbon-carbon bond formation is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions are a powerful tool in this endeavor, and among them, the Negishi coupling, which utilizes organozinc reagents, offers distinct advantages in terms of reactivity and functional group tolerance.[1][2] This guide provides an in-depth kinetic analysis of palladium-catalyzed reactions with a specific focus on 1-pentylzinc bromide, a representative alkylzinc reagent. We will objectively compare its performance with alternative cross-coupling methodologies, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic strategies.
The "Why" Behind Kinetic Analysis in Catalysis
Before delving into experimental protocols, it is crucial to understand the value of kinetic analysis. A chemical reaction is not a "black box." By studying the rate of a reaction and how it is influenced by the concentration of reactants, catalysts, and other species, we can elucidate the reaction mechanism. This understanding is paramount for:
-
Optimizing Reaction Conditions: Identifying the rate-determining step allows for targeted efforts to accelerate the reaction, be it by adjusting temperature, concentration, or the choice of ligand on the palladium catalyst.
-
Troubleshooting and Improving Yields: Kinetic studies can reveal the presence of side reactions, such as the homocoupling of the organozinc reagent, and provide insights into how to suppress them.[2]
-
Rational Catalyst and Reagent Selection: A quantitative understanding of how different organometallic reagents perform under catalytic conditions enables a more rational selection for specific synthetic challenges.
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, including the Negishi coupling, involves a catalytic cycle of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The overall rate of the reaction is dictated by the slowest of these steps, the rate-determining step.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
Experimental Guide: Kinetic Profiling of 1-Pentylzinc Bromide
This section provides a detailed, step-by-step methodology for the kinetic analysis of the palladium-catalyzed cross-coupling of 1-pentylzinc bromide with an aryl bromide. This protocol is designed to be a self-validating system, allowing for the determination of reaction orders and the identification of the rate-determining step.
Preparation of 1-Pentylzinc Bromide
The quality of the organozinc reagent is critical for reproducible kinetic data. While various methods exist, direct insertion of zinc into 1-bromopentane is a common approach.[2]
Protocol:
-
Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Activate the zinc by stirring with a small amount of 1,2-dibromoethane in anhydrous THF until gas evolution ceases. This removes the passivating oxide layer on the zinc surface.
-
Reagent Formation: To the activated zinc suspension, add a solution of 1-bromopentane in anhydrous THF dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is exothermic and should be monitored.
-
Maturation and Titration: After the addition is complete, stir the mixture at room temperature for several hours to ensure complete conversion. The concentration of the resulting 1-pentylzinc bromide solution should be determined by titration against a standard solution of iodine in the presence of a palladium catalyst prior to use in kinetic experiments.
Kinetic Monitoring by Gas Chromatography (GC)
GC is a robust and widely accessible technique for monitoring the progress of organic reactions. By taking aliquots from the reaction mixture at specific time intervals and analyzing them by GC, we can determine the concentration of reactants and products over time.[4]
Experimental Setup:
-
Reaction Vessel: A jacketed glass reactor connected to a circulating water bath to maintain a constant temperature.
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere to prevent the degradation of the organozinc reagent and the palladium catalyst.
-
Internal Standard: An inert compound with a distinct retention time from all reactants and products (e.g., dodecane) should be added to the reaction mixture at a known concentration. This allows for accurate quantification of the components in each aliquot.
Protocol:
-
Reaction Setup: In the jacketed reactor under an inert atmosphere, combine the aryl bromide, the internal standard, and the palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos) in anhydrous THF.[4]
-
Initiation: Equilibrate the mixture to the desired reaction temperature. The reaction is initiated by the rapid addition of the standardized 1-pentylzinc bromide solution via syringe. This is considered time zero (t=0).
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a quenching solution (e.g., a mixture of diethyl ether and saturated aqueous NH₄Cl) to stop the reaction.
-
Sample Preparation for GC: After quenching, vigorously shake the vial, separate the organic layer, and dry it over a drying agent (e.g., Na₂SO₄). The sample is then ready for GC analysis.
-
Data Analysis: The peak areas of the reactant (aryl bromide) and the product are normalized to the peak area of the internal standard. These normalized areas are then used to calculate the concentration of each species at each time point using a pre-established calibration curve.
Caption: Workflow for the kinetic analysis of a Negishi cross-coupling reaction.
Comparative Performance: 1-Pentylzinc Bromide vs. Other Organometallic Reagents
| Feature | Negishi Coupling (1-Pentylzinc Bromide) | Suzuki Coupling (Alkylboronic acid/ester) | Stille Coupling (Alkylstannane) |
| Reactivity | High | Moderate to High | Moderate |
| Reaction Conditions | Typically mild (room temperature to moderate heating)[5] | Often requires elevated temperatures and a base[5] | Often requires elevated temperatures[5] |
| Reaction Time | Generally shorter[5] | Can be longer[5] | Can be significantly longer[5] |
| Functional Group Tolerance | Excellent[5] | Good, but can be sensitive to the base used | Excellent |
| Toxicity of Reagents | Moderate (organozincs are moisture and air-sensitive) | Low (boronic acids are generally low toxicity) | High (organotin compounds are highly toxic) |
Key Insights:
-
Enhanced Reactivity: The higher nucleophilicity of organozinc reagents compared to organoboron and organotin compounds generally leads to faster reaction rates in Negishi couplings.[6] This is a significant advantage, particularly for less reactive electrophiles or when mild reaction conditions are required to preserve sensitive functional groups.
-
Milder Conditions: The inherent reactivity of 1-pentylzinc bromide often allows for reactions to be conducted at or near room temperature, which can improve the selectivity and yield of the desired product by minimizing thermal decomposition and side reactions.[5]
-
Trade-offs in Handling: The high reactivity of 1-pentylzinc bromide comes with the caveat of sensitivity to air and moisture.[2] This necessitates the use of stringent inert atmosphere techniques. In contrast, organoboron reagents used in Suzuki couplings are often air- and moisture-stable solids, simplifying their handling.
Mechanistic Considerations and the Role of the Ligand
Kinetic studies have shown that for many Negishi cross-coupling reactions, the rate-determining step can be either oxidative addition or transmetalation, depending on the specific substrates and ligands used.[4] The structure of the organozinc reagent itself can also influence the reaction kinetics. For instance, the nature of the halide associated with the zinc can affect the rate of transmetalation.[7]
The choice of phosphine ligand on the palladium catalyst is also critical. Bulky, electron-rich ligands, such as SPhos or XPhos, can accelerate both the oxidative addition and reductive elimination steps, leading to a significant increase in the overall reaction rate.[4] When performing a kinetic analysis, it is crucial to keep the ligand and its concentration constant to isolate the effect of the organozinc reagent.
Conclusion: The Strategic Advantage of 1-Pentylzinc Bromide
The kinetic analysis of palladium-catalyzed reactions with 1-pentylzinc bromide reveals it to be a highly reactive and versatile reagent for the formation of carbon-carbon bonds. While its sensitivity to air and moisture requires careful handling, the often-faster reaction rates and milder conditions it allows for can be a significant advantage over other cross-coupling methodologies like Suzuki and Stille couplings, particularly in complex syntheses where preserving delicate functional groups is paramount.
By employing the systematic kinetic analysis protocol outlined in this guide, researchers can gain a deeper understanding of their specific reaction systems, enabling them to optimize conditions, maximize yields, and make more informed strategic decisions in the design of their synthetic routes. This data-driven approach is essential for advancing the efficiency and elegance of modern organic synthesis.
References
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Structure–kinetic relationship study of organozinc reagents. Chemical Communications, 2014, 50(63), 8709-8711. [Link][7]
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Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 2017, 7(5), 3451-3467. [Link][6]
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Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München, 2015. [Link][4]
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Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 2006, 71(15), 5807-5810. [Link][8]
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Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 2006, 71(15), 5807-5810. [Link][9]
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Society Reviews, 2011, 40(10), 5049-5066. [Link][10]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign. [Link][3]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 2009, 131(22), 7532-7533. [Link]
-
On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. Angewandte Chemie (International ed. in English), 2014, 53(23), 5931-5935. [Link]
-
On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. Semantic Scholar. [Link]
-
Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. The Journal of Organic Chemistry, 2010, 75(19), 6677-6680. [Link]
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X-ray crystallographic analysis of organozinc bromide structures
A Comparative Guide to the Structural Elucidation of Organozinc Bromides: X-ray Crystallography and Beyond
Introduction: The Unseen Architecture of a Reagent
Organozinc bromides, pivotal intermediates in modern synthetic chemistry, are workhorses in the construction of complex organic molecules, from pharmaceuticals to advanced materials. Their reactivity and selectivity are intimately governed by their three-dimensional structure. While often depicted as simple monomeric "R-Zn-Br" species, the reality in both solid and solution states is frequently more complex, involving aggregation and dynamic equilibria. An accurate understanding of their structure is not merely an academic exercise; it is a prerequisite for rational reaction design, optimization, and ultimately, the development of robust and reproducible synthetic methodologies.
This guide provides a comparative analysis of the primary techniques employed for the structural elucidation of organozinc bromides, with a focus on single-crystal X-ray diffraction (SC-XRD) as the definitive method for solid-state analysis. We will explore the practical aspects of these techniques, their inherent advantages and limitations, and advocate for an integrated, multi-technique approach for a comprehensive understanding of these vital reagents.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can resolve atomic positions with exceptional accuracy, revealing bond lengths, angles, and stereochemical relationships.
Experimental Workflow: From Solution to Structure
The journey from a flask containing an organozinc bromide to a fully refined crystal structure is a multi-step process demanding careful technique, particularly given the air and moisture sensitivity of these compounds.
Caption: Workflow for single-crystal X-ray diffraction analysis of organozinc bromides.
Detailed Protocol:
-
Crystal Growth:
-
Preparation: All glassware must be rigorously dried and manipulations performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition.
-
Solvent Selection: Choose a solvent or solvent system in which the organozinc bromide has moderate solubility. Common choices include ethereal solvents like diethyl ether or tetrahydrofuran (THF), or non-coordinating solvents like toluene or hexane. The presence of salts like lithium chloride, often used in the synthesis of organozinc reagents, can influence solubility and crystal packing.
-
Techniques:
-
Slow Evaporation: A nearly saturated solution is left in a loosely capped vial, allowing the solvent to evaporate over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent (S1) is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile solvent (S2) in which the compound is less soluble. S2 slowly diffuses into S1, inducing crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature, or subsequently, to lower temperatures (-20 °C or -80 °C).
-
-
-
Crystal Mounting and Data Collection:
-
Once suitable crystals have formed, a well-defined single crystal is selected under a microscope.
-
To protect it from the atmosphere, the crystal is quickly coated in a cryoprotectant oil (e.g., Paratone-N).
-
The oil-coated crystal is then mounted on a loop, which is affixed to a goniometer head.
-
The crystal is immediately flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This process vitrifies the crystal, preventing damage from ice crystal formation and minimizing thermal motion of the atoms, which leads to higher quality diffraction data.
-
-
Structure Solution and Refinement:
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
The resulting diffraction pattern is used to determine the unit cell dimensions and space group of the crystal.
-
Computational methods are then used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise 3D structure.
-
Advantages and Limitations
| Advantages of SC-XRD | Limitations of SC-XRD |
| Unambiguous Structure: Provides a definitive 3D map of atomic positions, bond lengths, and angles. | Crystal Requirement: The absolute prerequisite is a single, well-ordered crystal of sufficient size and quality, which can be challenging to obtain. |
| Stereochemistry: Unambiguously determines the absolute and relative stereochemistry of chiral centers. | Solid-State Bias: The determined structure represents the solid state, which may not accurately reflect the species present in solution. |
| Aggregation States: Clearly reveals the nature of any aggregation (dimers, tetramers, etc.) in the solid state. | Time-Consuming: The process of growing suitable crystals can take weeks or even months. |
| Subtle Interactions: Can identify weak intermolecular interactions that influence crystal packing. | Sensitivity Issues: Highly reactive or unstable compounds may decompose during crystallization or data collection. |
Orthogonal Validation and Solution-State Insights: Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides an unparalleled view of the solid-state structure, NMR spectroscopy is the most powerful tool for characterizing organozinc bromides in the solution phase, which is often more relevant to their synthetic applications.
Probing the Dynamic Solution Environment
NMR spectroscopy provides information on the connectivity of atoms and their chemical environment. For organozinc bromides, it is indispensable for studying the dynamic equilibria that often exist in solution, most notably the Schlenk equilibrium:
2 RZnBr ⇌ R₂Zn + ZnBr₂
This equilibrium between the heteroleptic organozinc bromide (RZnBr) and the homoleptic species (R₂Zn and zinc bromide) is influenced by the solvent, temperature, and the presence of coordinating additives.
Key NMR Experiments
-
Standard ¹H and ¹³C NMR: These experiments are fundamental for confirming the organic framework of the molecule. Chemical shifts, particularly of protons and carbons alpha to the zinc atom, are highly informative.
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study dynamic processes. At low temperatures, exchange processes may slow down sufficiently on the NMR timescale to allow for the observation of individual species in an equilibrium, such as distinct signals for RZnBr and R₂Zn. As the temperature is raised, these signals may broaden and coalesce into a single, averaged signal, allowing for the quantification of the energy barrier to exchange.
-
Diffusion-Ordered Spectroscopy (DOSY): This powerful 2D NMR technique separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. A monomeric species will diffuse faster (and thus have a larger diffusion coefficient) than a dimeric or aggregated species. DOSY is therefore an excellent tool for probing the aggregation state of organozinc bromides in solution without being destructive.
Comparative Analysis: NMR vs. X-ray Crystallography
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Phase of Matter | Solid State (Crystal) | Solution State |
| Primary Information | Precise 3D atomic coordinates, bond lengths, bond angles, aggregation state | Connectivity, molecular symmetry, dynamic equilibria, aggregation state |
| Sample Requirement | High-quality single crystal | Soluble compound (typically >1 mg) |
| Key Insights | Definitive static structure, packing forces | Structure and behavior in a synthetically relevant medium, reaction kinetics |
| Main Limitation | Structure may not be representative of the solution state | Provides an averaged picture for fast equilibria; structure is inferred, not directly imaged |
Complementary Data: Mass Spectrometry (MS)
Mass spectrometry is a vital complementary technique that provides information about the molecular weight and elemental composition of a compound. While it cannot provide the detailed 3D structural information of SC-XRD or the solution dynamics of NMR, it is an essential tool for confirming the identity of the target molecule.
Ionization Techniques for Sensitive Molecules
Due to their reactivity, organozinc bromides require soft ionization techniques that can generate gas-phase ions without causing significant fragmentation or decomposition.
-
Electrospray Ionization (ESI-MS): Suitable for polar, charged, or easily ionizable compounds. The organozinc species can be detected as adducts with solvent or salt ions.
-
Cold Spray Ionization (CSI-MS): A variation of ESI at low temperatures, which is particularly useful for preserving fragile organometallic complexes.
Integrated Structural Analysis: A Holistic Approach
A complete and reliable understanding of an organozinc bromide's structure and behavior requires an integrated approach. No single technique can provide all the answers. SC-XRD gives the definitive solid-state structure, NMR reveals the dynamic nature in solution, and MS confirms the molecular identity.
The following flowchart illustrates a logical workflow for the structural analysis of a newly synthesized organozinc bromide:
A Comparative Guide to the Spectroscopic Identification of Organozinc Reaction Intermediates
For researchers, synthetic chemists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is a cornerstone of innovation and process optimization. Organozinc reagents, prized for their versatility and functional group tolerance, are mainstays in modern organic synthesis, particularly in the formation of crucial carbon-carbon bonds. However, the transient and often complex nature of the intermediates in organozinc reactions presents a significant analytical challenge. Direct observation and characterization of these fleeting species are paramount for unraveling reaction pathways, optimizing conditions, and ultimately, controlling outcomes.
This guide provides a comparative analysis of key spectroscopic techniques for the real-time, in situ, and operando identification of organozinc reaction intermediates. We will delve into the principles, practical applications, and experimental nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By presenting supporting experimental data and detailed protocols, this guide aims to equip you with the knowledge to make informed decisions about which technique, or combination of techniques, will best illuminate the mechanistic intricacies of your organozinc-mediated transformations.
The Challenge of Characterizing Organozinc Intermediates
Organozinc reagents in solution are often not simple monomeric species. They can exist in complex equilibria involving aggregates, solvent adducts, and various "ate" complexes, all of which can influence their reactivity.[1][2] The famous Schlenk equilibrium, for instance, describes the disproportionation of organozinc halides (RZnX) into diorganozincs (R₂Zn) and zinc halides (ZnX₂). The position of this equilibrium, and thus the nature of the reactive species, is highly dependent on the solvent, temperature, and the presence of additives like lithium salts.[1][3] This complexity necessitates the use of powerful analytical techniques capable of probing the reaction mixture directly and non-invasively.
A Comparative Overview of Spectroscopic Techniques
The choice of spectroscopic method is dictated by the specific information required, the nature of the reacting system, and the available instrumentation. Each technique offers a unique window into the reacting system, and often, a multi-technique approach provides the most comprehensive picture.
| Technique | Principle | Strengths | Limitations | Typical Application in Organozinc Chemistry |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information (connectivity, stereochemistry).[4] Non-destructive and quantitative.[4] | Relatively low sensitivity, requiring millimolar concentrations.[4] Can be complex to interpret in mixtures. | Monitoring the formation and consumption of reactants, products, and major intermediates.[5] Characterizing the structure of stable organozinc complexes and zincates.[6][7] |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Sensitive to changes in functional groups and bonding. Can be used for in situ and operando monitoring.[8] | Spectra can be complex with overlapping bands.[4] Lower sensitivity compared to UV-Vis and MS.[4] | Tracking the formation and disappearance of specific functional groups. Identifying coordination of ligands to the zinc center.[9] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light due to electronic transitions. | High sensitivity, capable of detecting micromolar concentrations.[4] Rapid analysis.[4] | Provides limited structural information.[10] Only applicable to molecules with chromophores.[4] | Monitoring reactions involving colored reactants, products, or intermediates.[11] Studying the kinetics of fast reactions. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Extremely high sensitivity, capable of detecting trace-level species.[12] Provides information on molecular weight and elemental composition.[13] | Can be challenging to interface with reaction vessels for in situ analysis. Detects charged species, which may not represent the bulk solution.[3] | Identifying transient and low-concentration intermediates.[13] Characterizing higher-order zincate species.[3][14] |
Experimental Protocols and Workflows
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Structures in Solution
NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organozinc species in solution.[6][7] ¹H and ¹³C NMR are routinely used, and more specialized techniques like DEPT can provide further structural insights.[7]
Caption: Workflow for real-time monitoring of an organozinc reaction using in situ NMR spectroscopy.
-
Preparation: In a glovebox or under a stream of inert gas, prepare the reaction mixture directly in a J. Young NMR tube or a standard NMR tube sealed with a septum. Ensure all reagents and solvents are anhydrous and deoxygenated.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) that has resonances that do not overlap with those of the reactants, intermediates, or products.
-
Spectrometer Setup: Equilibrate the NMR spectrometer to the desired reaction temperature.
-
Acquisition: Insert the NMR tube into the spectrometer and acquire an initial spectrum (t=0). Then, initiate the reaction (e.g., by adding the final reagent via syringe through the septum).
-
Time-Resolved Measurements: Acquire a series of ¹H NMR spectra at regular time intervals.[15][16] The duration of each acquisition should be short relative to the reaction timescale.
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the signals corresponding to the reactants, products, and any observable intermediates relative to the integral of the internal standard.[17] Plot the concentrations of the species as a function of time to obtain kinetic profiles.
Causality Behind Experimental Choices: The use of an inert atmosphere is critical due to the pyrophoric nature of many organozinc compounds.[18] The internal standard allows for accurate quantification, compensating for any variations in spectrometer performance over time.[17] Temperature control is crucial as it directly affects reaction rates and equilibria.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint of the Reaction
IR spectroscopy is particularly useful for monitoring changes in functional groups and for studying the coordination of ligands to the zinc center.[9] The development of fiber-optic probes has made in situ and operando IR spectroscopy a powerful tool for real-time reaction analysis.[8][19]
Caption: Workflow for operando IR spectroscopy, allowing for simultaneous monitoring of spectral changes and reaction performance.
-
Setup: Assemble the reaction vessel equipped with a suitable stirring mechanism and an Attenuated Total Reflectance (ATR) immersion probe. Ensure the probe material is chemically resistant to the reaction mixture.
-
Background Spectrum: Charge the reactor with the solvent and all reactants except the one that initiates the reaction. Stir the mixture at the desired temperature and record a background IR spectrum. This will allow for the subtraction of solvent and starting material absorbances.
-
Initiation and Monitoring: Initiate the reaction by adding the final reagent. Immediately begin acquiring IR spectra at regular intervals.
-
Data Analysis: Subtract the background spectrum from each subsequently acquired spectrum to obtain difference spectra.[20] Identify and track the changes in the intensity of characteristic vibrational bands corresponding to the consumption of reactants and the formation of products and intermediates. For example, the C=O stretching frequency in a Reformatsky reaction will shift upon coordination to the zinc center.
Causality Behind Experimental Choices: An ATR probe allows for direct measurement within the reaction medium without the need for sampling, which is crucial for sensitive or fast reactions.[20] Recording a background spectrum is essential for isolating the spectral changes that are solely due to the chemical transformation.
UV-Vis Spectroscopy: Probing Electronic Transitions
While providing less structural detail than NMR or IR, UV-Vis spectroscopy is highly sensitive and excellent for quantitative analysis of species that absorb in the ultraviolet or visible range.[4][11] This is particularly useful for reactions involving colored intermediates or for tracking the consumption of a UV-active substrate.
-
Spectra of Pure Components: Obtain the UV-Vis spectra of the pure reactants and expected products in the reaction solvent to identify their respective λ_max_ values (wavelength of maximum absorbance).[21]
-
Setup: Use a cuvette-based spectrophotometer with a temperature-controlled cell holder or a fiber-optic immersion probe connected to the spectrophotometer.
-
Reaction Monitoring: Place the reaction mixture in the cuvette or immerse the probe in the reaction vessel. Initiate the reaction and record spectra at fixed time intervals.
-
Data Analysis: Monitor the change in absorbance at the λ_max_ of a reactant or product.[22] According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for the determination of reaction kinetics.[11]
Causality Behind Experimental Choices: The selection of λ_max_ for monitoring should be a wavelength where the species of interest has a strong absorbance and there is minimal interference from other components in the reaction mixture.[22]
Mass Spectrometry: Detecting Elusive Intermediates
Mass spectrometry (MS) is unparalleled in its sensitivity and ability to detect low-abundance, transient species.[12][13] Electrospray ionization (ESI-MS) is a common technique for analyzing reaction mixtures, as it can gently transfer ions from solution to the gas phase for detection.[3]
Caption: Logical flow for using mass spectrometry to identify and characterize organozinc reaction intermediates.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching and Dilution: Immediately quench the aliquot (if necessary) and dilute it with a suitable solvent (e.g., acetonitrile, methanol) that is compatible with the ESI source.
-
Infusion: Infuse the diluted sample directly into the ESI-MS source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes, as organozincates are anionic.[14][23]
-
Tandem MS (MS/MS): To gain structural information, perform MS/MS experiments.[24] Isolate a specific ion of interest in the mass spectrometer and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can provide clues about the connectivity of the parent ion.
Causality Behind Experimental Choices: Immediate quenching and dilution are necessary to halt the reaction and prevent the sample from changing composition before analysis. Running in both positive and negative ion modes is crucial because different intermediates may be cationic or anionic.[14] Tandem MS is a powerful tool to distinguish between isomers and to confirm the proposed structure of an intermediate.[24][25]
Conclusion: A Multi-Faceted Approach to Mechanistic Insight
The spectroscopic identification of organozinc reaction intermediates is a challenging yet essential task for advancing synthetic chemistry. No single technique provides all the answers. While NMR offers unparalleled structural detail for species in relatively high concentration, mass spectrometry excels at detecting fleeting, low-concentration intermediates. IR and UV-Vis spectroscopy provide complementary information on functional group transformations and reaction kinetics.
By understanding the strengths and limitations of each method and by employing a combination of these powerful analytical tools, researchers can gain a comprehensive and dynamic view of their reacting systems. This deeper mechanistic understanding is the key to developing more efficient, selective, and robust synthetic methodologies for the creation of valuable molecules.
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Safety Operating Guide
Navigating the Safe Disposal of 1-Pentylzinc Bromide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of reactive organometallic reagents is a non-negotiable aspect of laboratory practice. 1-Pentylzinc bromide, a valuable tool in organic synthesis, falls into this category of pyrophoric and water-reactive materials, demanding a meticulous and informed approach to its disposal.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Pentylzinc bromide, grounded in scientific principles to ensure the safety of laboratory personnel and environmental compliance.
The Critical Importance of Proper Quenching
Organozinc compounds like 1-Pentylzinc bromide are highly sensitive to both oxygen and moisture, which can lead to spontaneous ignition or uncontrolled reactions.[2][3] Therefore, direct disposal of the unreacted reagent is not an option. The core principle of safe disposal lies in a controlled "quenching" process, where the reactive organometallic is slowly converted into a less hazardous substance. Failure to follow proper quenching procedures can result in fire, explosion, and the release of hazardous fumes.[1]
Pre-Disposal Checklist: Setting the Stage for Safety
Before initiating the disposal process, a thorough preparation of the workspace and personnel is paramount. This initial phase is a critical component of a self-validating safety system.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the pyrophoric nature of 1-Pentylzinc bromide, appropriate PPE is mandatory. This includes:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or splash goggles | Protects against splashes of the reagent and quenching solution. |
| Hand Protection | Flame-resistant gloves (e.g., Nomex®) over chemical-resistant gloves (e.g., nitrile) | Provides a dual barrier against chemical contact and potential fire.[4] |
| Body Protection | Flame-resistant lab coat | Protects the body from fire and chemical splashes.[4] |
| Face Protection | Face shield (in addition to safety glasses/goggles) | Offers an extra layer of protection for the face and neck. |
Workspace Preparation: Creating a Controlled Environment
All quenching and disposal procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any fumes or aerosols.[5] Before starting, the fume hood should be cleared of all flammable and combustible materials, including paper towels and solvent wash bottles, to minimize the risk of fire spread.[1] It is also prudent to have a Class D fire extinguisher (for combustible metals) readily accessible. The "buddy system" should be employed; never work with pyrophoric reagents alone.[5]
Step-by-Step Quenching and Disposal Protocol
This protocol is designed for the safe quenching of residual 1-Pentylzinc bromide in laboratory-scale quantities.
Materials Required:
-
An appropriately sized three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
An inert solvent such as heptane or toluene for dilution.
-
A quenching agent: Isopropanol is recommended as the initial, less reactive quencher, followed by methanol and then water for complete neutralization.
-
An ice-water bath.
-
A designated, properly labeled hazardous waste container.[6][7]
Quenching Procedure: A Controlled Neutralization
The following workflow illustrates the sequential steps for safely quenching 1-Pentylzinc bromide.
Caption: Workflow for the safe quenching and disposal of 1-Pentylzinc bromide.
1. Dilution:
-
Under an inert atmosphere (nitrogen or argon), transfer the residual 1-Pentylzinc bromide solution to the reaction flask.
-
Dilute the reagent significantly with an unreactive, high-boiling solvent like heptane or toluene. AVOID using low-boiling solvents such as ether or pentane, which can condense atmospheric moisture into the flask upon cooling.
2. Cooling:
-
Place the flask in an ice-water bath to dissipate the heat that will be generated during the quenching process.[5][8]
3. Initial Quenching with Isopropanol:
-
Slowly add isopropanol dropwise from the dropping funnel to the stirred, cooled solution of 1-Pentylzinc bromide. The reaction is exothermic, so maintain a slow addition rate to control the temperature and prevent excessive gas evolution.
4. Secondary Quenching with Methanol:
-
Once the initial vigorous reaction with isopropanol has subsided, slowly add methanol. Methanol is more reactive than isopropanol and will help to ensure that the majority of the organozinc reagent is consumed.
5. Final Quenching with Water:
-
After the reaction with methanol is complete, slowly and carefully add water dropwise to hydrolyze any remaining reactive species.[9] The addition of water should be done with extreme caution, as it will react vigorously with any unquenched 1-Pentylzinc bromide.
6. Neutralization and Waste Collection:
-
Once the quenching is complete and no further reaction is observed, allow the mixture to warm to room temperature.
-
The resulting mixture will contain pentane, zinc salts (zinc bromide and zinc hydroxide/alkoxides), and the quenching alcohols.
-
Check the pH of the aqueous layer and neutralize with a dilute acid (e.g., 1M HCl) if necessary.
-
The entire mixture should be transferred to a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department.[4][5] Do not mix this waste stream with other incompatible wastes.[1]
Disposal of Contaminated Materials
Any materials that have come into contact with 1-Pentylzinc bromide, such as syringes, needles, and septa, are also considered hazardous waste. These items should be rinsed with an inert solvent (e.g., heptane), and the rinsate should be quenched using the same procedure described above.[8] After rinsing, the solid materials can be placed in a designated solid hazardous waste container.
Emergency Procedures: Planning for the Unexpected
In the event of a spill or fire, it is crucial to have a clear and practiced emergency plan.
-
Spills: Small spills can be absorbed with a non-reactive absorbent material like dry sand or vermiculite. Do not use water or combustible materials like paper towels. The contaminated absorbent should be collected and disposed of as hazardous waste.
-
Fire: In case of a fire, use a Class D fire extinguisher. Do not use water, carbon dioxide, or halogenated extinguishers, as they can react violently with the organozinc compound. Evacuate the area and contact emergency services.
By adhering to these detailed procedures, researchers can confidently and safely manage the disposal of 1-Pentylzinc bromide, ensuring a secure laboratory environment and responsible chemical stewardship.
References
-
Carnegie Mellon University. Pyrophoric Handling Procedure. [Link]
-
American Chemical Society. (2010). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety, 17(1), 27-33. [Link]
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University of California, Santa Barbara. Safe Handling of Pyrophoric Materials. [Link]
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University of California, Los Angeles. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]
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Saini, V., & Van der Vlugt, J. I. (2018). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 51(11), 2829–2839. [Link]
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Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Wikipedia. Organozinc chemistry. [Link]
-
Thaler, T., et al. (2012). Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. Organic Process Research & Development, 16(1), 134-142. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
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National Institutes of Health. Toxic metals and organometallic compounds in the terrestrial environment. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Pentylzinc Bromide
This guide provides essential safety and logistical information for the handling and disposal of 1-Pentylzinc bromide. As an organozinc reagent, it is a valuable tool in modern synthetic chemistry, particularly in cross-coupling reactions. However, its utility is matched by its inherent hazards. This document moves beyond a simple checklist to provide a procedural framework grounded in scientific principles, ensuring that every step is part of a self-validating safety system.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the dual-natured risk of 1-Pentylzinc bromide is fundamental to its safe handling. The hazards do not arise from a single property but from the interplay of its organometallic character and its decomposition products.
-
Pyrophoric and Air-Sensitive Nature : The carbon-zinc bond is highly reactive towards atmospheric oxygen and moisture.[1][2] This reactivity is exothermic and can lead to spontaneous ignition upon exposure to air, a characteristic of many organometallic reagents.[3] Therefore, all handling procedures must be conducted under an inert atmosphere.
-
Corrosive Decomposition Products : In the presence of water or protic solvents, 1-Pentylzinc bromide hydrolyzes. This reaction breaks the C-Zn bond to form pentane and zinc bromide. Zinc bromide itself is a corrosive substance, capable of causing severe skin burns and serious eye damage.[4][5][6] Consequently, the risk of chemical burns persists even after the initial pyrophoric hazard has been neutralized.
-
Solvent Hazards : Organozinc reagents are typically supplied as solutions in flammable organic solvents like tetrahydrofuran (THF) or toluene, adding a significant fire risk to the overall hazard profile.[1]
This assessment dictates that our safety strategy must protect against three distinct threats: spontaneous fire, chemical corrosion, and solvent fires.
The Personal Protective Equipment (PPE) System
Effective protection relies not on a single piece of equipment, but on an integrated system of engineering controls and personal gear. This system is your primary defense against the hazards outlined above.
Primary Barrier: Engineering Controls
Before any personal equipment is worn, the workspace itself must be engineered for safety.
-
Inert Atmosphere Glovebox : The preferred method for handling pyrophoric solids and for operations requiring high dexterity and containment.[2][7]
-
Fume Hood & Schlenk Line : For transferring solutions and performing reactions, a well-ventilated fume hood is mandatory.[8] All operations must be conducted using Schlenk line techniques to maintain an inert nitrogen or argon atmosphere.[9] The fume hood sash should be kept as low as possible.[8]
-
Emergency Equipment : An emergency safety shower and eyewash station must be immediately accessible and tested regularly.[4][10] A Class D fire extinguisher (for combustible metals) and a powdered lime or dry sand container should be within arm's length for smothering small spills.[2]
Secondary Barrier: The PPE Ensemble
The following table summarizes the required PPE. This is not a list of options, but a description of a complete, integrated ensemble.
| Area of Protection | Required PPE | Specifications & Rationale (The 'Why') |
| Eye & Face | ANSI Z87.1 Certified Safety Goggles & Full-Face Shield | Rationale : Protects against splashes of corrosive zinc bromide and the intense energy release of a potential fire.[11] Standard safety glasses are insufficient. The face shield provides a critical secondary barrier. |
| Hands | Double-Gloving System: 1. Inner Glove: Nitrile2. Outer Glove: Flame-Retardant (e.g., Nomex®) or Leather | Rationale : The inner nitrile glove provides the primary chemical barrier against the solvent and corrosive materials.[12][13] The outer glove provides thermal protection in case of ignition and physical protection against cuts or punctures that could compromise the inner glove.[7][8] |
| Body | Flame-Retardant (FR) Lab Coat (e.g., Nomex® or equivalent) | Rationale : Standard cotton or polyester lab coats can ignite and melt, exacerbating injuries. An FR coat will char but not burn, providing crucial seconds to respond to a fire.[1][8] Must be fully buttoned with sleeves rolled down. |
| Torso (Optional) | Chemical-Resistant Apron (over FR Lab Coat) | Rationale : For large-volume transfers, an apron provides an additional layer of chemical protection against corrosive spills. |
| Legs & Feet | Long Pants (natural fibers like cotton) & Closed-Toe, Closed-Heel Leather Shoes | Rationale : Prohibits skin exposure. Synthetic fibers like polyester or nylon must be avoided as they can melt and adhere to skin in a fire.[7] Leather shoes offer superior chemical and thermal protection compared to canvas.[14] |
Operational Plan: Reagent Handling Workflow
This protocol details the standard procedure for transferring 1-Pentylzinc bromide solution using syringe techniques on a Schlenk line.
Step-by-Step Transfer Protocol
-
Workspace Preparation : Ensure the fume hood is clear of all unnecessary items, especially flammable materials like paper towels.[8] Assemble and clamp all necessary, dry glassware.
-
Inert Atmosphere : Purge the entire apparatus (reaction flask, syringes, needles) with dry argon or nitrogen for at least 15-20 minutes. All glassware must be free of moisture.[8]
-
Syringe Preparation : Select a Luer-lock, gas-tight syringe with a volume no more than double the amount of reagent to be transferred.
-
Reagent Transfer :
-
Securely clamp the reagent bottle to a stand.[8]
-
Puncture the septum of the reagent bottle with the needle and equalize the pressure by drawing inert gas from the flask into the syringe and injecting it into the bottle's headspace.
-
Insert the needle tip below the liquid level and slowly draw the desired volume of 1-Pentylzinc bromide solution.
-
Withdraw the needle from the bottle and immediately insert it into the reaction flask's septum.
-
Slowly add the reagent to the reaction mixture, especially if the reaction is exothermic.
-
-
Quenching Residuals :
-
After delivery, draw a small amount of inert, dry solvent (e.g., THF, Toluene) from a separate flask into the syringe to rinse it.
-
Expel this rinse into the reaction flask.
-
Repeat twice.
-
Remove the syringe and immediately and carefully dismantle it, placing the components into a beaker containing isopropanol for quenching.
-
Visualization: Reagent Transfer Workflow
Caption: Workflow for transferring air-sensitive organozinc reagents.
Emergency Response Plan
Immediate and correct action is critical in an emergency.
-
Personal Contamination/Fire :
-
Alert personnel immediately.
-
If on fire, use the "stop, drop, and roll" method and proceed immediately to the safety shower.[7]
-
Remove all contaminated clothing while under the shower. Stay under the shower for at least 15 minutes.[7]
-
Seek immediate medical attention. Show the Safety Data Sheet (SDS) to the responders.[6]
-
-
Spill Response :
-
Assess the size : Do not attempt to clean a spill larger than what you can handle with one container of absorbent.
-
For a small spill : Alert others. Use powdered lime, dry sand, or another non-reactive absorbent to completely cover and smother the spill.[2] Do not use paper towels or other combustible materials.
-
Once the initial reaction subsides, carefully collect the material with non-sparking tools into a container for quenching and disposal.
-
For a large spill : Evacuate the laboratory immediately. Activate the fire alarm and call emergency services.[11] Inform them of the specific chemical involved.
-
Visualization: Emergency Decision Tree
Caption: Decision-making process for emergency response.
Disposal Plan: Deactivation and Waste Management
Never place unquenched organozinc reagents or their rinsates into a waste container. Deactivation (quenching) is a required final step.
Step-by-Step Quenching Protocol
This procedure must be performed under an inert atmosphere in a fume hood, using a flask equipped with a stir bar and an addition funnel, preferably in a cooling bath (ice/water).
-
Initial Dilution : Dilute the residual organozinc solution with an inert, non-reactive solvent such as heptane or toluene. The volume of the dilution solvent should be at least 10 times the volume of the reagent solution.
-
Slow Addition of Quenching Agent : Slowly, dropwise, add a less reactive alcohol like isopropanol from the addition funnel. Vigorous gas evolution (pentane) will occur. Control the addition rate to keep the reaction manageable.
-
Intermediate Quench : Once the gas evolution from isopropanol subsides, switch to slowly adding methanol.
-
Final Quench : After the reaction with methanol is complete, very slowly add water dropwise to ensure all reactive material is destroyed.
-
Disposal : The resulting aqueous/organic mixture should be collected in a clearly labeled hazardous waste container for disposal according to your institution's guidelines.[5][10]
-
Empty Containers : The "empty" reagent bottle must be rinsed three times with a dry, inert solvent.[1] This rinsate is highly reactive and must be quenched using the procedure above. After rinsing and quenching, the container should be left open in the back of a fume hood for at least a week before being cleaned for disposal.[2]
By adhering to this comprehensive guide, researchers can confidently and safely utilize the synthetic power of 1-Pentylzinc bromide, ensuring personal safety and laboratory integrity.
References
-
Tiger Calcium. (2019). Zinc Bromide Solution Safety Data Sheet. [Link]
-
New Jersey Department of Health and Senior Services. (1998). Hazardous Substance Fact Sheet: Zinc Bromide. [Link]
-
University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
Hanada, E. M., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. [Link]
-
Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. [Link]
-
Organic Syntheses. (2018). Preparation of Solid Organozinc Pivalates and Their Reaction in Pd-Catalyzed Cross-Coupling. [Link]
-
Chemistry LibreTexts. (2021). Proper Protective Equipment. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. [Link]
-
Wikipedia. (n.d.). Organozinc chemistry. [Link]
-
ACS Chemical Health & Safety. (n.d.). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. [Link]
-
eScholarship, University of California. (2020). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. [Link]
-
MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
